Product packaging for 1H-Benzotriazole(Cat. No.:CAS No. 273-02-9)

1H-Benzotriazole

Cat. No.: B7723547
CAS No.: 273-02-9
M. Wt: 119.12 g/mol
InChI Key: QRUDEWIWKLJBPS-UHFFFAOYSA-N
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Description

1,2,3-benzotriazole appears as white to light tan crystals or white powder. No odor. (NTP, 1992)
Benzotriazole is the simplest member of the class of benzotriazoles that consists of a benzene nucleus fused to a 1H-1,2,3-triazole ring. It has a role as an environmental contaminant and a xenobiotic.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3 B7723547 1H-Benzotriazole CAS No. 273-02-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-benzotriazole
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InChI

InChI=1S/C6H5N3/c1-2-4-6-5(3-1)7-9-8-6/h1-4H,(H,7,8,9)
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InChI Key

QRUDEWIWKLJBPS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=NNN=C2C=C1
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Molecular Formula

C6H5N3
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DSSTOX Substance ID

DTXSID6020147
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Molecular Weight

119.12 g/mol
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Physical Description

1,2,3-benzotriazole appears as white to light tan crystals or white powder. No odor. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, A white or tan crystalline powder; [HSDB], WHITE-TO-BROWN CRYSTALLINE POWDER.
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Boiling Point

399 °F at 15 mmHg (NTP, 1992), BP: 204 °C at 15 mm Hg, Decomposes below the boiling point at 260 °C, at 2 kPa: 204 °C
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Flash Point

170 °C (338 °F) - closed cup, 190-195 °C o.c.
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Solubility

1 to 5 mg/mL at 74.7 °F (NTP, 1992), In water, 1.98X10+4 mg/L at 25 °C, In water, 1-5 g/L at 23.7 °C, Slightly soluble in water, Soluble in alcohol, benzene, toluene, chloroform and N,N-dimethylformamide, Soluble in ethanol, benzene, chloroform, toluene, DMF, Solubility in water, g/100ml: 2 (moderate)
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Density

1.36 g/cu cm at 20 °C, 1.36 g/cm³
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Vapor Density

4.1 (Air = 1)
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Vapor Pressure

Vapor pressure: <0.01 kPa at 25 °C, Vapor pressure, Pa at 20 °C: 5
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Color/Form

Needles from chloroform or benzene, White to light tan, crystalline powder

CAS No.

95-14-7, 273-02-9
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Melting Point

208 to 212 °F (NTP, 1992), 100 °C, 98.5 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1H-Benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Benzotriazole is a heterocyclic aromatic compound of significant interest in various scientific and industrial fields. Comprising a benzene (B151609) ring fused to a 1,2,3-triazole ring, its unique chemical structure imparts a range of useful properties, from corrosion inhibition to diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on data relevant to researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy access and comparison, supplemented with detailed experimental protocols and visual diagrams to elucidate key concepts.

Physical Properties

This compound is a white to light tan crystalline solid at room temperature.[1][2] It is generally odorless.[1][3] The physical properties of this compound are summarized in the table below, providing a consolidated view of its key characteristics.

PropertyValueReferences
Molecular Formula C₆H₅N₃[2]
Molecular Weight 119.12 g/mol [2]
Appearance White to light tan crystalline powder/needles[1][2]
Melting Point 94 - 100.5 °C[2][4][5]
Boiling Point 350 °C (at 1013 hPa) / 204 °C (at 15 mmHg)[2][5]
Density 1.36 g/cm³ (at 20 °C)[1][6]
Vapor Pressure <0.01 kPa (at 25 °C) / 0.04 mmHg (at 20 °C)[1][7]
Vapor Density 4.1 (Air = 1)[1][2]
Flash Point 170 - 195 °C[2][5]
Autoignition Temperature 210 - 400 °C[1][8]
LogP (Octanol-Water Partition Coefficient) 1.44[1][2]

Chemical Properties

This compound exhibits both weakly acidic and very weakly basic properties.[4] The NH acidity is notable, being stronger than that of similar heterocycles like indazole and benzimidazole.[4] This is attributed to the stability of the resulting conjugate base, enhanced by the fused benzene ring.[4] The compound is stable under normal conditions but may be sensitive to light and is incompatible with strong oxidizing agents and heavy metals.[3][7] It is known to undergo explosive decomposition upon distillation at elevated temperatures.[4]

Solubility

The solubility of this compound varies across different solvents. It is slightly soluble in cold water but more soluble in hot water and many organic solvents.[3][4]

SolventSolubilityReferences
Water 19 - 25 g/L (at 20-25 °C)[3][7]
Methanol Soluble[4]
Ethanol Soluble[3][4]
Diethyl Ether Soluble[4]
Acetone Soluble[4]
Benzene Soluble[4][7]
Toluene Soluble[4][7]
Chloroform Soluble[4][7]
Dimethylformamide (DMF) Soluble[4]
Acidity (pKa)

The pKa of this compound reflects its acidic nature in aqueous solution.

pKa ValueReference
8.27[4]
8.37[1]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the diazotization of o-phenylenediamine (B120857) followed by intramolecular cyclization.

Materials:

  • o-phenylenediamine

  • Glacial acetic acid

  • Sodium nitrite (B80452)

  • Deionized water

  • Ice

Procedure:

  • Dissolve o-phenylenediamine in a mixture of glacial acetic acid and water, warming slightly to obtain a clear solution.

  • Cool the solution to 5 °C in an ice-water bath.

  • Prepare a cold solution of sodium nitrite in water.

  • Add the cold sodium nitrite solution to the o-phenylenediamine solution all at once with stirring. The temperature of the reaction mixture will rise rapidly.

  • Allow the reaction mixture to stand, during which time this compound will separate.

  • Cool the mixture in an ice bath to induce complete crystallization.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent like benzene or by vacuum distillation (caution is advised due to the potential for explosive decomposition).[4]

Determination of Melting Point (Capillary Method)

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Sample of this compound

Procedure:

  • Finely powder a small amount of dry this compound.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.

Determination of Boiling Point (Under Reduced Pressure)

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Vacuum pump

  • Manometer

  • Heating mantle

Procedure:

  • Place the this compound sample into the distillation flask.

  • Assemble the distillation apparatus, ensuring all joints are properly sealed.

  • Connect the apparatus to a vacuum pump and a manometer to monitor the pressure.

  • Reduce the pressure inside the apparatus to the desired level (e.g., 15 mmHg).

  • Begin heating the distillation flask gently.

  • Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Determination of Solubility in Organic Solvents

Materials:

  • This compound

  • Selected organic solvent (e.g., ethanol)

  • Analytical balance

  • Volumetric flasks

  • Stirrer/shaker

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of saturated solutions of this compound in the chosen solvent at a constant temperature by adding an excess amount of the solid to a known volume of the solvent.

  • Stir or shake the solutions for a sufficient time to ensure equilibrium is reached.

  • Allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the aliquot with the solvent to a concentration suitable for spectrophotometric analysis.

  • Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

  • Calculate the concentration of the saturated solution using a pre-determined calibration curve of absorbance versus concentration. The solubility is expressed as g/L or mol/L.

Determination of pKa by UV-Vis Spectrophotometry

Principle: The UV-Vis absorption spectrum of this compound differs between its protonated and deprotonated forms. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

Materials:

  • This compound

  • Buffer solutions of known pH

  • UV-Vis spectrophotometer

  • pH meter

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Prepare a series of solutions with the same concentration of this compound in different buffer solutions covering a wide pH range around the expected pKa.

  • Measure the UV-Vis absorption spectrum for each solution.

  • Identify a wavelength where the absorbance difference between the acidic and basic forms is maximal.

  • Plot the absorbance at this wavelength against the pH of the solutions.

  • The pKa is the pH at the midpoint of the resulting sigmoidal curve.

Biological Activity and Relevance in Drug Development

This compound and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The benzotriazole (B28993) scaffold is considered a "privileged structure" and is found in several clinically used drugs.[9] Derivatives have been reported to possess antimicrobial, antiviral, and anticancer properties.[3]

A key mechanism of action for many biologically active benzotriazole derivatives is the inhibition of specific enzymes. For instance, certain halogenated benzotriazole derivatives are potent inhibitors of protein kinase CK2, an enzyme implicated in cancer cell proliferation and survival.[7] Other derivatives have shown inhibitory activity against the NTPase/helicase of the Hepatitis C virus (HCV).[3] In the context of cancer, some benzotriazole-based compounds have been shown to induce apoptosis (programmed cell death) and inhibit focal adhesion kinase (FAK), a key player in cell adhesion and migration.[4]

Visualizations

experimental_workflow_synthesis cluster_reactants Reactants cluster_process Process cluster_product Product o_phenylenediamine o-Phenylenediamine dissolution Dissolution in Acetic Acid/Water o_phenylenediamine->dissolution acetic_acid Glacial Acetic Acid acetic_acid->dissolution sodium_nitrite Sodium Nitrite diazotization Addition of NaNO₂ (Diazotization) sodium_nitrite->diazotization cooling1 Cooling to 5°C dissolution->cooling1 cooling1->diazotization cyclization Intramolecular Cyclization diazotization->cyclization cooling2 Cooling & Crystallization cyclization->cooling2 filtration Filtration & Washing cooling2->filtration purification Purification (Recrystallization/Distillation) filtration->purification benzotriazole This compound purification->benzotriazole

Caption: Workflow for the synthesis of this compound.

enzyme_inhibition_pathway cluster_inhibitor Inhibitor cluster_target Molecular Target cluster_cellular_process Cellular Process BZT_derivative Benzotriazole Derivative (e.g., Halogenated) enzyme Target Enzyme (e.g., Protein Kinase CK2, FAK) BZT_derivative->enzyme Binds to active site phosphorylation Substrate Phosphorylation BZT_derivative->phosphorylation Inhibits apoptosis Apoptosis BZT_derivative->apoptosis Induces enzyme->phosphorylation Catalyzes cell_proliferation Cell Proliferation & Survival phosphorylation->cell_proliferation Promotes cell_proliferation->apoptosis Inhibits

References

Synthesis of 1H-Benzotriazole from o-Phenylenediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1H-Benzotriazole from o-phenylenediamine (B120857), a critical process for the production of a versatile heterocyclic compound with wide-ranging applications in the pharmaceutical and chemical industries. This document details the underlying chemical principles, experimental procedures, and quantitative data associated with this synthesis.

Introduction

This compound is a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a 1,2,3-triazole ring. Its unique chemical structure imparts a variety of useful properties, leading to its application as a corrosion inhibitor, a synthetic auxiliary in organic chemistry, and a core scaffold in many pharmaceutically active compounds. The most common and direct method for its preparation involves the reaction of o-phenylenediamine with a diazotizing agent, typically nitrous acid generated in situ from sodium nitrite (B80452) and an acid.

Reaction Principle and Mechanism

The synthesis of this compound from o-phenylenediamine proceeds via a two-step mechanism:

  • Diazotization: One of the amino groups of o-phenylenediamine is converted into a diazonium salt by reaction with nitrous acid. Nitrous acid is typically generated in situ from sodium nitrite and an acid, such as acetic acid or hydrochloric acid.[1][2]

  • Intramolecular Cyclization: The resulting o-aminobenzenediazonium salt then undergoes a spontaneous intramolecular cyclization, where the lone pair of electrons on the remaining amino group attacks the terminal nitrogen of the diazonium group.[3][4] This is followed by the elimination of a proton to form the stable aromatic triazole ring.[3] The reaction is considered irreversible under normal conditions due to the high stability of the benzotriazole (B28993) product and the high energy of the intermediate diazonium ion.[3][5]

The overall reaction is as follows:

C₆H₄(NH₂)₂ + NaNO₂ + 2CH₃COOH → C₆H₅N₃ + CH₃COONa + 2H₂O

Quantitative Data Summary

The following tables summarize the quantitative data from various cited experimental protocols for the synthesis of this compound.

Table 1: Reactant Stoichiometry and Yields

Referenceo-Phenylenediamine (mol)Sodium Nitrite (mol)Acetic Acid (mol)Crude Yield (%)Purified Yield (%)Melting Point (°C)
Organic Syntheses[6]1.01.092.092 - 9775 - 8196 - 97
CUTM Courseware[7]0.10.110.2-~6799 - 100
Pharmacy Infoline[1]0.0120.0290.026-6799 - 100

Table 2: Reaction Conditions

ReferenceInitial Temperature (°C)Peak Temperature (°C)Reaction TimePurification Method
Organic Syntheses[6]570 - 801 hour standingDistillation and Recrystallization (Benzene)
CUTM Courseware[7]15~8515 minutes stirringRecrystallization (Water or Benzene) / Sublimation
Pharmacy Infoline[1]15~8515 minutes stirringRecrystallization (Water)

Detailed Experimental Protocols

Protocol from Organic Syntheses[6]

This procedure is a well-established and high-yield method.

Materials:

  • o-Phenylenediamine: 108 g (1.0 mol)

  • Glacial Acetic Acid: 120 g (115 mL, 2.0 mol)

  • Sodium Nitrite: 75 g (1.09 mol)

  • Water

  • Benzene

Procedure:

  • In a 1-liter beaker, dissolve 108 g of o-phenylenediamine in a mixture of 120 g of glacial acetic acid and 300 mL of water, warming slightly to obtain a clear solution.

  • Cool the solution to 5°C in an ice-water bath.

  • In a separate beaker, prepare a cold solution of 75 g of sodium nitrite in 120 mL of water.

  • Add the cold sodium nitrite solution to the o-phenylenediamine solution all at once while stirring. The temperature will rapidly rise to 70-80°C, and the color will change from dark green to orange-red.

  • Remove the beaker from the ice bath and allow it to stand for 1 hour, during which the benzotriazole will separate as an oil.

  • Cool the mixture in an ice bath until it solidifies.

  • Collect the solid product by suction filtration on a Büchner funnel, wash with 200 mL of ice-cold water, and press as dry as possible.

  • Dry the crude product at 45-50°C overnight. The expected weight of the tan-colored product is 110-116 g.

  • For purification, distill the crude product under reduced pressure (boiling point 201-204°C at 15 mm Hg).

  • Recrystallize the distilled solid from approximately 250 mL of benzene to obtain colorless needles of this compound. The final yield is typically 90-97 g (75-81%), with a melting point of 96-97°C.

Protocol from CUTM Courseware[7]

This protocol is suitable for a smaller laboratory scale.

Materials:

  • o-Phenylenediamine: 10.8 g (0.1 mol)

  • Glacial Acetic Acid: 12 g (11.5 mL, 0.2 mol)

  • Sodium Nitrite: 7.5 g (0.11 mol)

  • Water

  • Decolorizing Charcoal

Procedure:

  • Dissolve 10.8 g of o-phenylenediamine in a mixture of 12 g of glacial acetic acid and 30 mL of water in a 250 mL beaker, warming gently if necessary.

  • Cool the solution to 15°C with magnetic stirring.

  • Add a solution of 7.5 g of sodium nitrite in 15 mL of water in one portion. The temperature will rise to about 85°C within 2-3 minutes, and the color will change from deep red to pale brown.

  • Continue stirring for 15 minutes, by which time the temperature will have dropped to 35-40°C.

  • Thoroughly chill the mixture in an ice-water bath for 30 minutes.

  • Collect the pale brown solid by vacuum filtration and wash it with three 30 mL portions of ice-cold water.

  • For recrystallization, dissolve the crude solid in about 130 mL of boiling water, add decolorizing charcoal, and filter.

  • Allow the filtrate to cool to about 50°C and seed with a few crystals of the product.

  • Allow the solution to cool slowly to room temperature, then chill in an ice bath to crystallize the benzotriazole as pale straw-colored needles. The expected yield is about 8 g.

  • A pure white product can be obtained by sublimation at 90-95°C at 0.2 mmHg.

Visualizations

Reaction Mechanism

Reaction_Mechanism Reaction Mechanism for this compound Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product OPD o-Phenylenediamine Diazonium o-Aminobenzene- diazonium Salt OPD->Diazonium + Nitrous Acid (Diazotization) NaNO2 Sodium Nitrite HNO2 Nitrous Acid (in situ) NaNO2->HNO2 + Acetic Acid AcOH Acetic Acid AcOH->HNO2 HNO2->Diazonium BTA This compound Diazonium->BTA Intramolecular Cyclization (-H+)

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow General Experimental Workflow A 1. Dissolution Dissolve o-phenylenediamine in acetic acid and water. B 2. Cooling Cool the solution to 5-15°C in an ice bath. A->B C 3. Diazotization Add aqueous sodium nitrite solution. Exothermic reaction occurs. B->C D 4. Reaction & Cooling Allow the reaction to proceed and then cool to crystallize the crude product. C->D E 5. Isolation Collect the crude product by vacuum filtration. D->E F 6. Washing Wash the solid with ice-cold water. E->F G 7. Drying Dry the crude product. F->G H 8. Purification Purify by recrystallization (e.g., from water or benzene) or distillation. G->H I 9. Final Product Obtain pure this compound. H->I

Caption: A generalized workflow for the synthesis of this compound.

References

1H-Benzotriazole mechanism of action as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Corrosion Inhibition Mechanism of 1H-Benzotriazole

Introduction

Corrosion, the electrochemical degradation of metals, poses a significant challenge across numerous industries, leading to economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy for mitigating this process. Among these, this compound (BTA) has been recognized for over six decades as a highly effective corrosion inhibitor, particularly for copper and its alloys. BTA's efficacy stems from its ability to form a robust, passive protective film on the metal surface, significantly slowing the kinetics of corrosion reactions. This guide provides a detailed technical overview of the core mechanism of action of BTA, supported by quantitative data, experimental methodologies, and process visualizations.

Core Mechanism of Action

The corrosion inhibition mechanism of BTA is a multi-step process involving its adsorption onto the metal surface followed by the formation of a protective polymeric complex. This film acts as a physical barrier, isolating the metal from the corrosive environment and interfering with the electrochemical reactions that drive corrosion.

Adsorption and Protective Film Formation

The primary mechanism of BTA's protective action is the formation of a chemisorbed, two-dimensional barrier film on the metal surface. The BTA molecule, with its triazole ring containing three nitrogen atoms, plays a crucial role in this process. The lone pair electrons on the nitrogen atoms facilitate the formation of coordinate bonds with metal ions on the surface.

For copper, BTA interacts with surface copper ions (primarily Cu(I)) to form a stable, polymeric complex, often denoted as [Cu(I)-BTA]n. This process involves the copper atom replacing the hydrogen atom in the N-H group of one BTA molecule to form a covalent bond, while also forming a coordinate bond with a nitrogen atom from an adjacent BTA molecule. This results in a dense, multi-layered protective film that is less than 50 angstroms thick, insoluble in many solutions, and strongly bonded to the surface. This film effectively covers the metal, including defects in the native oxide layer, providing comprehensive protection.

While BTA is most famously associated with copper, it also demonstrates inhibitory effects on other metals like zinc, iron, and nickel by forming similar protective complexes.

Electrochemical Inhibition

The Cu-BTA protective film functions as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions of the corrosion process.

  • Anodic Inhibition: The film acts as a barrier to the dissolution of metal (e.g., Cu → Cu⁺ + e⁻), significantly increasing the anodic polarization resistance. Many studies indicate that BTA's effect is more pronounced on the anodic reaction.

  • Cathodic Inhibition: The film also hinders the cathodic reaction, which is typically the reduction of oxygen (O₂ + 2H₂O + 4e⁻ → 4OH⁻) in neutral solutions.

By impeding both reactions, BTA effectively reduces the overall corrosion current density (i_corr) and shifts the corrosion potential (E_corr) to a more noble (positive) value.

Quantitative Data Analysis

The effectiveness of BTA as a corrosion inhibitor is quantified using various electrochemical techniques. The data below, summarized from literature, showcases its high performance.

Potentiodynamic Polarization Data

Potentiodynamic polarization studies are used to determine the corrosion current density (i_corr), corrosion potential (E_corr), and Inhibition Efficiency (IE%). The IE% is calculated using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100

Metal/AlloyCorrosive MediumBTA Concentrationi_corr (A/cm²)E_corr (V vs. SCE)IE%Reference
CopperSynthetic Tap Water0 mM1.15 x 10⁻⁶-0.188-
CopperSynthetic Tap Water1 mM2.11 x 10⁻⁹-0.11599.82%
Carbon SteelWell Water0 mg/L---
Carbon SteelWell Water9 mg/L--94.5%

Table 1: Summary of Potentiodynamic Polarization Data for BTA.

Electrochemical Impedance Spectroscopy (EIS) Data

EIS is used to investigate the properties of the inhibitor film and the metal/solution interface. Key parameters include the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate, and the double-layer capacitance (C_dl), which relates to the inhibitor adsorption and film thickness. An increase in R_ct and a decrease in C_dl signify effective inhibition.

Metal/AlloyCorrosive MediumBTA ConcentrationR_ct (Ω·cm²)C_dl (F/cm²)IE% (from EIS)Reference
CopperSynthetic Tap Water0 mM1.98 x 10⁴1.12 x 10⁻⁴-
CopperSynthetic Tap Water1 mM1.11 x 10⁷1.70 x 10⁻⁵99.82%
Mild SteelArtificial Seawater0 M4013.19 x 10⁻⁴-
Mild SteelArtificial Seawater0.01 M11961.10 x 10⁻⁴66.47%

Table 2: Summary of Electrochemical Impedance Spectroscopy Data for BTA.

Experimental Protocols

Reproducible and accurate data are contingent on standardized experimental procedures. The following are detailed protocols for the key techniques used to evaluate BTA.

Potentiodynamic Polarization

This technique measures the current response of a metal to a controlled sweep of applied potential.

  • Cell Setup: A standard three-electrode electrochemical cell is used, containing the working electrode (the metal sample, e.g., copper), a reference electrode (e.g., Saturated Calomel Electrode - SCE, or Ag/AgCl), and a counter electrode (e.g., platinum or graphite). The cell is filled with the corrosive solution, with and without the inhibitor.

  • Sample Preparation: The working electrode surface is prepared by sequential polishing with SiC paper (e.g., up to 600 grit or finer), followed by rinsing with deionized water and ethanol, and then dried. The exposed surface area must be well-defined (e.g., 1 cm²).

  • Procedure:

    • Immerse the electrodes in the test solution and allow the system to stabilize for a set period (e.g., 30-60 minutes) to reach a steady Open Circuit Potential (OCP or E_corr).

    • Using a potentiostat, apply a potential scan starting from a potential cathodic to E_corr (e.g., -250 mV vs. E_corr) and sweeping to a potential anodic to E_corr (e.g., +250 mV vs. E_corr).

    • A slow scan rate (e.g., 0.167 mV/s or 0.6 V/h) is crucial to ensure the system is in a quasi-steady state.

  • Data Analysis: The resulting polarization curve (log |current density| vs. potential) is analyzed. The corrosion current density (i_corr) is determined by extrapolating the linear Tafel regions of the anodic and cathodic branches back to the corrosion potential (E_corr).

Electrochemical Impedance Spectroscopy (EIS)

EIS probes the corrosion system by applying a small amplitude AC voltage signal over a wide range of frequencies.

  • Cell and Sample Setup: The setup is identical to that used for potentiodynamic polarization.

  • Procedure:

    • Allow the system to stabilize at its OCP as described above.

    • Apply a small sinusoidal AC voltage perturbation (e.g., 10 mV peak-to-peak) around the OCP.

    • Sweep the frequency of the AC signal over a wide range, for example, from 100 kHz down to 10 mHz.

    • Measure the resulting AC current response, including its magnitude and phase shift relative to the applied voltage.

  • Data Analysis: The impedance (Z) is calculated at each frequency. The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

    • The Nyquist plot for an inhibited system often shows a large, semicircular arc. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct).

    • The data is fitted to an appropriate equivalent electrical circuit (EEC) model to extract quantitative parameters like R_ct and C_dl.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the atoms on the surface of the inhibited metal.

  • Sample Preparation: Metal samples are immersed in the corrosive solution with BTA for a specified duration, then removed, rinsed gently with a non-reactive solvent (e.g., ethanol) to remove non-adsorbed species, and dried. The sample is then introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Procedure:

    • The sample surface is irradiated with a monochromatic X-ray beam (e.g., Al Kα or Mg Kα).

    • The X-rays cause the emission of core-level electrons from the atoms in the near-surface region.

    • An electron energy analyzer measures the kinetic energy of these emitted photoelectrons.

  • Data Analysis: The binding energy of the photoelectrons is calculated, which is characteristic of the element and its chemical state (oxidation state and bonding environment).

    • High-resolution spectra of relevant elements (e.g., Cu 2p, N 1s, C 1s) are acquired.

    • Analysis of the N 1s spectrum confirms the presence of nitrogen from BTA on the surface.

    • Shifts in the Cu 2p spectrum can confirm the formation of the Cu(I)-BTA complex, distinguishing it from metallic copper (Cu⁰) or copper oxides (e.g., CuO).

Visualizations

The following diagrams illustrate the key mechanisms and workflows discussed in this guide.

G cluster_solution Aqueous Phase cluster_surface Metal Surface (e.g., Copper) cluster_result Outcome BTA BTA Molecules in Solution Metal Bare Metal Surface (Anodic/Cathodic Sites) BTA->Metal 1. Adsorption & Chemisorption Film Polymeric [Cu(I)-BTA]n Protective Film Metal->Film 2. Complexation & Film Formation Anodic Anodic Reaction Suppressed Film->Anodic 3. Barrier Effect Cathodic Cathodic Reaction Suppressed Film->Cathodic 3. Barrier Effect Inhibition Corrosion Inhibition Anodic->Inhibition Cathodic->Inhibition

Caption: BTA's mechanism of action, from solution to surface film formation and inhibition.

G Prep 1. Sample Preparation (Polishing, Cleaning) Immerse 2. Immersion in Test Solution (with/without BTA) Prep->Immerse Stabilize 3. OCP Stabilization (e.g., 60 min) Immerse->Stabilize Surface 5. Surface Analysis Immerse->Surface Post-Immersion Electrochem 4. Electrochemical Testing Stabilize->Electrochem Pol Potentiodynamic Polarization Electrochem->Pol EIS Electrochemical Impedance Spectroscopy Electrochem->EIS Analysis 6. Data Analysis & Interpretation Pol->Analysis EIS->Analysis XPS XPS Surface->XPS SEM SEM / EDS Surface->SEM XPS->Analysis SEM->Analysis

Caption: Standard experimental workflow for evaluating BTA as a corrosion inhibitor.

G Simplified BTA-Copper Interaction cluster_surface Copper Surface Cu1 Cu Cu2 Cu Cu3 Cu Cu4 Cu BTA1 BTA BTA1->Cu1 N-Cu Bond BTA1->Cu2 N-Cu Bond BTA2 BTA BTA1->BTA2 Polymeric Linkage BTA2->Cu3 N-Cu Bond BTA2->Cu4 N-Cu Bond

Caption: Diagram of BTA molecules forming coordinate bonds with a copper surface.

An In-depth Technical Guide to the Solubility of 1H-Benzotriazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1H-Benzotriazole in various organic solvents. The document presents quantitative solubility data, a detailed experimental protocol for solubility determination, and conceptual diagrams to illustrate key processes and influencing factors. This information is critical for professionals in chemical research, materials science, and pharmaceutical development where this compound is utilized as a corrosion inhibitor, synthetic auxiliary, or starting material.

Quantitative Solubility Data of this compound

The solubility of this compound has been experimentally determined in a range of organic solvents at various temperatures. The following table summarizes the mole fraction solubility (x₁) of this compound, providing a valuable resource for solvent selection and process optimization. The data is derived from a study utilizing a static gravimetric method.[1]

SolventTemperature (K)Mole Fraction Solubility (x₁)
N,N-Dimethylacetamide268.150.4285
273.150.4692
278.150.5113
283.150.5559
288.150.6021
293.150.6517
298.150.7038
303.150.7589
N,N-Dimethylformamide268.150.3891
273.150.4286
278.150.4702
283.150.5147
288.150.5613
293.150.6108
298.150.6625
303.150.7171
Acetone268.150.2814
273.150.3189
278.150.3601
283.150.4053
288.150.4542
293.150.5073
298.150.5641
303.150.6252
Methyl Acetate268.150.1763
273.150.2079
278.150.2435
283.150.2831
288.150.3276
293.150.3768
298.150.4311
303.150.4905
Ethyl Acetate268.150.1482
273.150.1769
278.150.2091
283.150.2452
288.150.2858
293.150.3309
298.150.3809
303.150.4358
Methylene Chloride268.150.1136
273.150.1385
278.150.1669
283.150.1993
288.150.2361
293.150.2778
298.150.3248
303.150.3775
n-Propyl Acetate268.150.1095
273.150.1324
278.150.1586
283.150.1885
288.150.2228
293.150.2618
298.150.3061
303.150.3559
Ethyl Formate268.150.0983
273.150.1198
278.150.1445
283.150.1729
288.150.2054
293.150.2425
298.150.2846
303.150.3323
Methanol268.150.2631
273.150.3015
278.150.3432
283.150.3889
288.150.4381
293.150.4915
298.150.5488
303.150.6104
Ethanol268.150.2106
273.150.2458
278.150.2851
283.150.3289
288.150.3773
293.150.4307
298.150.4891
303.150.5528
Isopropyl Alcohol268.150.1437
273.150.1715
278.150.2028
283.150.2382
288.150.2781
293.150.3228
298.150.3727
303.150.4281
Acetonitrile268.150.0824
273.150.1015
278.150.1236
283.150.1491
288.150.1785
293.150.2123
298.150.2509
303.150.2949
Toluene268.150.0215
273.150.0273
278.150.0343
283.150.0428
288.150.0531
293.150.0656
298.150.0807
303.150.0988
1,2-Dichloroethane268.150.0189
273.150.0243
278.150.0309
283.150.0389
288.150.0487
293.150.0607
298.150.0754
303.150.0934

Experimental Protocol: Determination of Solubility via the Static Gravimetric Method

The following protocol outlines the steps for determining the solubility of this compound in an organic solvent using the static gravimetric method. This method involves preparing a saturated solution at a constant temperature and then determining the mass of the dissolved solute in a known mass of the solution.

Materials and Equipment:

  • This compound (analytical grade)

  • Organic solvent of interest (high purity)

  • Thermostatic water bath with temperature control (e.g., ±0.1 K)

  • Jacketed glass vessel or sealed flasks

  • Magnetic stirrer and stir bars

  • Analytical balance (readability ±0.0001 g)

  • Syringe with a filter (e.g., 0.45 µm PTFE)

  • Pre-weighed weighing bottles or vials

  • Drying oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a jacketed glass vessel or a sealed flask. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vessel in the thermostatic water bath set to the desired temperature.

    • Continuously stir the mixture using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium can vary depending on the solvent and temperature and may take several hours. It is advisable to stir for at least 24 hours to ensure saturation.

  • Temperature Equilibration and Sampling:

    • Allow the system to equilibrate at the set temperature for a sufficient period.

    • Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for at least 2 hours.

    • Carefully withdraw a sample of the clear supernatant using a pre-warmed syringe fitted with a filter. Pre-warming the syringe to the experimental temperature is critical to prevent premature crystallization of the solute.

  • Gravimetric Analysis:

    • Dispense the sampled solution into a pre-weighed weighing bottle.

    • Record the total mass of the weighing bottle and the solution using an analytical balance.

    • Place the weighing bottle in a drying oven set to a temperature below the boiling point of the solvent but sufficient to evaporate it completely (e.g., 60-80°C). A vacuum oven can be used to facilitate drying at a lower temperature.

    • Dry the sample to a constant mass. This is achieved by periodically removing the bottle from the oven, allowing it to cool in a desiccator, and weighing it until two consecutive weighings are identical.

  • Data Calculation:

    • Calculate the mass of the dissolved this compound (solute) by subtracting the mass of the empty weighing bottle from the final constant mass.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the initial mass of the solution.

    • The solubility can be expressed in various units, such as grams of solute per 100 g of solvent.

    • To calculate the mole fraction solubility (x₁), convert the mass of the solute and the solvent to moles using their respective molar masses and apply the following formula: x₁ = moles of solute / (moles of solute + moles of solvent)

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the gravimetric determination of solubility.

G prep 1. Preparation of Saturated Solution (Excess Solute + Solvent) equilibration 2. Equilibration in Thermostatic Bath (Constant Temperature & Stirring) prep->equilibration settling 3. Settling of Undissolved Solid equilibration->settling sampling 4. Sampling of Supernatant (Filtered Syringe) settling->sampling weighing1 5. Weighing of Sampled Solution sampling->weighing1 drying 6. Evaporation of Solvent (Drying to Constant Mass) weighing1->drying weighing2 7. Weighing of Dry Solute drying->weighing2 calculation 8. Calculation of Solubility (Mole Fraction) weighing2->calculation

Gravimetric Solubility Determination Workflow
Factors Affecting Solubility

The solubility of this compound in organic solvents is influenced by several key factors, as depicted in the diagram below. Understanding these factors is essential for controlling and predicting its solubility behavior.

G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions System Conditions solute_polarity Polarity (H-bonding capability) solubility Solubility of This compound solute_polarity->solubility interacts with solute_size Molecular Size & Shape solute_size->solubility affects solvent_polarity Polarity ('Like dissolves like') solvent_polarity->solubility determines solvent_h_bonding Hydrogen Bonding Capacity solvent_h_bonding->solubility influences temperature Temperature temperature->solubility generally increases pressure Pressure (minor effect for solids) pressure->solubility has

Factors Influencing Solubility

References

An In-depth Technical Guide to the Discovery and Synthesis of Novel 1H-Benzotriazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel 1H-Benzotriazole derivatives. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties. This document details key synthetic methodologies, presents quantitative biological data, and illustrates the signaling pathways through which these derivatives exert their effects.

Synthetic Methodologies

The versatile this compound scaffold allows for a variety of chemical modifications, leading to a diverse library of derivatives. Key synthetic strategies include N-alkylation, N-acylation, and the formation of acetohydrazide and methanone (B1245722) derivatives.

N-Alkylation of this compound

N-alkylation is a fundamental method for derivatizing the benzotriazole (B28993) core, typically yielding a mixture of N1 and N2 isomers. The regioselectivity of the reaction is influenced by factors such as the solvent, base, and the nature of the alkylating agent.

Experimental Protocol: General Procedure for N-Alkylation

A common method for N-alkylation involves the reaction of this compound with an alkyl halide in the presence of a base.

  • Materials: this compound, alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), potassium carbonate (K₂CO₃), anhydrous acetonitrile (B52724) (CH₃CN).

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 20-30 minutes.

    • Add the alkyl halide (1.1 eq) dropwise to the mixture.

    • Heat the reaction mixture to 50-60°C and monitor its progress by Thin-Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel to separate the N1 and N2 isomers.

A solvent-free approach for N-alkylation has also been developed using silica gel, potassium carbonate, and tetrabutylammonium (B224687) bromide (TBAB) under thermal or microwave conditions, which can offer high regioselectivity and shorter reaction times.[1]

Synthesis of this compound Aceto-hydrazide Derivatives

Aceto-hydrazide derivatives of this compound are important intermediates for the synthesis of various bioactive compounds.

Experimental Protocol: Synthesis of this compound Aceto-hydrazide

  • Step 1: Synthesis of (1H-Benzotriazol-1-yl)acetic acid:

    • A mixture of this compound, chloroacetic acid, and sodium hydroxide (B78521) in water is heated to reflux for 3 hours.

    • After cooling, the mixture is acidified with hydrochloric acid to precipitate the product.

  • Step 2: Esterification:

    • The resulting acid is refluxed with ethanol (B145695) and a catalytic amount of sulfuric acid for 4 hours.

    • The reaction mixture is poured into ice water to precipitate the ethyl ester.

  • Step 3: Hydrazinolysis:

Synthesis of 1H-Benzotriazol-1-yl-methanone Derivatives

These derivatives are often synthesized via coupling reactions and have shown promising antimicrobial activities.

Experimental Protocol: Synthesis of 1H-Benzotriazol-1-yl(2-hydroxy-5-[(E)phenyldiazenyl]phenyl)methanone [2]

  • Step 1: Synthesis of 1H-Benzotriazol-1-yl(2-hydroxyphenyl)methanone:

    • 2-Hydroxybenzoyl chloride is reacted with this compound to form the intermediate methanone.

  • Step 2: Diazonium Coupling:

    • The intermediate is then coupled with various aromatic diazonium salts to yield the final products.

Biological Activities and Quantitative Data

This compound derivatives have been extensively evaluated for a range of biological activities. The following tables summarize key quantitative data from various studies.

Antifungal Activity

Many this compound derivatives exhibit potent antifungal activity, primarily by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis.

Compound ClassFungal StrainMIC (µg/mL)Reference
5,6-disubstituted derivativesCandida albicans1.6 - 25[3]
5,6-disubstituted derivativesAspergillus niger12.5 - 25[3]
1-(1H-benzo[d][1][4][5]triazole-1-carbonyl) derivativesVarious pathogenic fungi62.5[6]
Azetidinone derivativesAspergillus niger0.5[3]
Piperidine-substituted derivativesCandida albicans6.25[3]
Piperidine-substituted derivativesRhizopus species6.25[3]
Kinase Inhibitory Activity

A significant area of research has focused on the development of this compound derivatives as protein kinase inhibitors, particularly targeting Protein Kinase CK2, which is implicated in cancer.

CompoundKinase TargetIC₅₀ (µM)Reference
4,5,6,7-Tetrabromobenzotriazole (B1684666) (TBBt)CK2Low micromolar[7]
Halogenated nucleoside derivativesWest Nile virus NTPase/helicase0.3[1]
1,3,4-Oxadiazole (B1194373) derivative (Compound 4)FAK1.2 ± 0.3[8]
Amino-pyrimidine derivative (Compound 24f)JNK10.016[9]
Amino-pyrimidine derivative (Compound 24f)JNK20.066[9]
Antibacterial Activity

Several derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Triazolo[4,5-f]-quinolinone carboxylic acidsEscherichia coli12.5 - 25[3][10]
Piperidine-substituted derivativesEscherichia coli6.25[3]
Azetidinone derivativesEscherichia coli0.1[3]
Derivatives with -COOMe at 5-positionVarious bacteria0.125 - 0.25[10]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways.

Inhibition of Protein Kinase CK2 Signaling

Protein Kinase CK2 is a serine/threonine kinase that is constitutively active in many cancer cells and promotes cell survival and proliferation by phosphorylating key proteins in various signaling pathways. This compound derivatives, such as the potent inhibitor 4,5,6,7-tetrabromobenzotriazole (TBBt), act as ATP-competitive inhibitors of CK2. By blocking the activity of CK2, these compounds can inhibit downstream pro-survival pathways, including PI3K/AKT/mTOR, NF-κB, and JAK/STAT, ultimately leading to apoptosis in cancer cells.

CK2_Signaling_Pathway BZT This compound Derivatives (e.g., TBBt) CK2 Protein Kinase CK2 BZT->CK2 Inhibits PI3K_AKT PI3K/AKT/mTOR Pathway CK2->PI3K_AKT NFkB NF-κB Pathway CK2->NFkB JAK_STAT JAK/STAT Pathway CK2->JAK_STAT Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation NFkB->Proliferation JAK_STAT->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Caption: Inhibition of Protein Kinase CK2 by this compound derivatives.

Disruption of Fungal Ergosterol Biosynthesis

The primary mechanism of antifungal action for many azole compounds, including this compound derivatives, is the inhibition of lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. By inhibiting CYP51, these derivatives prevent the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. This leads to the accumulation of toxic sterol intermediates and disrupts membrane integrity, ultimately resulting in fungal cell death.

Ergosterol_Biosynthesis_Inhibition BZT This compound Derivatives CYP51 Lanosterol 14α-demethylase (CYP51) BZT->CYP51 Inhibits Lanosterol Lanosterol Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane CellDeath Fungal Cell Death Membrane->CellDeath Disruption leads to

Caption: Inhibition of fungal ergosterol biosynthesis by this compound derivatives.

Experimental Workflows

The discovery and development of novel this compound derivatives typically follow a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Biological Screening (Antifungal, Anticancer, etc.) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Synthesis Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: General experimental workflow for novel this compound drug discovery.

Conclusion

This compound and its derivatives represent a privileged scaffold in medicinal chemistry with a broad spectrum of biological activities. The synthetic versatility of the benzotriazole core allows for the generation of diverse chemical libraries for drug discovery programs. Continued research into the synthesis of novel derivatives, coupled with a deeper understanding of their mechanisms of action, holds significant promise for the development of new therapeutic agents to address unmet medical needs in oncology, infectious diseases, and beyond. This guide serves as a foundational resource for researchers and professionals engaged in the exciting field of this compound drug discovery.

References

The Versatile Scaffold: A Technical Review of 1H-Benzotriazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the burgeoning applications of 1H-Benzotriazole derivatives in modern therapeutics.

The this compound core, a bicyclic heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1] This technical guide provides a comprehensive overview of the applications of this compound derivatives in key therapeutic areas, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to facilitate further research and development in this promising field.

Anticancer Applications: Targeting Uncontrolled Cell Proliferation

This compound derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a variety of cancer cell lines.[1] The mechanisms of action are varied, often involving the inhibition of crucial cellular processes like cell division and signaling pathways that are dysregulated in cancer.

Prominent Anticancer this compound Derivatives

Two of the most well-studied benzotriazole-based anticancer agents are Vorozole and 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt).

  • Vorozole is a potent and selective non-steroidal aromatase inhibitor.[2] Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a cornerstone of therapy for hormone-dependent breast cancer.[3][4] Vorozole effectively reduces circulating estrogen levels, thereby suppressing the growth of estrogen receptor-positive breast tumors.[3][4]

  • 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) is a highly selective and potent inhibitor of protein kinase CK2.[5] CK2 is a serine/threonine kinase that is often overexpressed in cancer and plays a critical role in cell growth, proliferation, and survival by phosphorylating a multitude of substrates involved in key signaling pathways.[5] By inhibiting CK2, TBBt can induce apoptosis and inhibit tumor growth.

Quantitative Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineActivity (IC50)Reference
VorozoleRat Granulosa Cells (Aromatase Inhibition)1.4 nM[2][6]
4,5,6,7-tetrabromo-1H-benzotriazole (TBBt)Protein Kinase CK2 (Inhibition)0.4 µM[7]
Imidazole-thione derivative with 2,4-(Cl)2 substitutionMCF-7 (Breast)3.57 µM[8]
Imidazole-thione derivative with 2,4-(Cl)2 substitutionHL-60 (Leukemia)0.40 µM[8]
Imidazole-thione derivative with 2,4-(Cl)2 substitutionHCT-116 (Colon)2.63 µM[8]
Naphthalimide-benzotriazole conjugate (Compound 9)A549 (Lung)6.73 µM[8]
Benzotriazole (B28993) derivative 2.1VX2 (Carcinoma)3.80 ± 0.75 μM[9]
Benzotriazole derivative 2.2MGC (Stomach)3.72 ± 0.11 μM[9]
Benzotriazole derivative 2.5A549 (Lung)5.47 ± 1.11 μM[9]
Benzotriazole derivative 2.5MKN45 (Stomach)3.04 ± 0.02 μM[9]
1,3,4-Oxadiazole derivative (Compound 4)MCF-7 (Breast)5.68 µg/ml[10]
1,3,4-Oxadiazole derivative (Compound 4)HT29 (Colon)10.21 µg/ml[10]
Signaling Pathways in Benzotriazole Anticancer Activity

The anticancer effects of many this compound derivatives are mediated through the modulation of critical signaling pathways. TBBt, for instance, by inhibiting CK2, impacts pathways such as PI3K/Akt and NF-κB, which are central to cell survival and inflammation, respectively.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes CK2 CK2 CK2->Akt Phosphorylates (Ser129) TBBt TBBt TBBt->CK2 Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

PI3K/Akt signaling pathway and the inhibitory role of TBBt on CK2.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK_complex IKK Complex (IKKα/IKKβ/NEMO) IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_P P-IκB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Degradation CK2_cyto CK2 CK2_cyto->IKK_complex Activates TBBt_cyto TBBt TBBt_cyto->CK2_cyto Inhibits DNA DNA NFkB_nuc->DNA Binds Gene_expression Pro-inflammatory & Pro-survival Genes DNA->Gene_expression Transcription

NF-κB signaling pathway and the inhibitory effect of TBBt on CK2.

Antimicrobial Applications: Combating Pathogenic Microbes

This compound derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antiprotozoal effects.[3][11] Their efficacy against drug-resistant strains makes them particularly valuable in the ongoing battle against infectious diseases.

Antibacterial and Antifungal Activity

Numerous studies have reported the potent activity of benzotriazole derivatives against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.

Quantitative Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected this compound derivatives.

Compound/DerivativeMicroorganismActivity (MIC)Reference
Triazolo[4,5-f]-quinolinone carboxylic acidsEscherichia coli12.5-25 µg/ml[12]
Benzotriazole derivative (16h) with p-fluorophenyl substituentEscherichia coli6.25 µg/ml[12]
Benzotriazole derivative (16l) with isopropyl groupBacillus subtilis6.25 µg/ml[12]
2-oxo-4-substituted aryl-azetidinone derivative (39)Mycobacterium tuberculosis3.125 µg/ml[12]
2-oxo-4-substituted aryl-azetidinone derivative (39)Escherichia coli0.1 µg/ml[12]
2-oxo-4-substituted aryl-azetidinone derivative (39)Aspergillus niger0.5 µg/ml[12]
Benzotriazole-based β-amino alcohol (4e)Staphylococcus aureus (ATCC-25923)8 µM[13]
Benzotriazole-based β-amino alcohol (4e)Bacillus subtilis (ATCC 6633)16 µM[13]
Benzotriazole-based oxazolidine (B1195125) (5g)Bacillus subtilis (ATCC 6633)8 µM[13]
5-arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-onesBacillus subtilis, Salmonella typhimurium, Escherichia coli, Bacillus anthracisStrong activity[14]
Ag(I) compounds with L1 ligandGram-negative bacteria55.9-250 µM[15]
Ag(I) compounds with L1 ligandGram-positive bacteria75.9-250 µM[15]

Antiviral Applications: A Barrier Against Viral Infections

The benzotriazole scaffold has also proven to be a valuable template for the development of antiviral agents, with derivatives showing activity against a range of RNA and DNA viruses.

Quantitative Antiviral Activity

The following table presents the in vitro antiviral efficacy of selected this compound derivatives.

Compound/DerivativeVirusActivity (EC50)Reference
N-(4-(2H-benzo[d][3][4][16] triazol-2-yl)phenyl)-R-amide (Compound 18)Coxsackievirus B5 (CV-B5)5.5 µM[17][18]
N-(4-(2H-benzo[d][3][4][16] triazol-2-yl)phenyl)-R-amide (Compound 17)Coxsackievirus B5 (CV-B5)6.9 µM[17][18]
N-(4-(2H-benzo[d][3][4][16] triazol-2-yl)phenyl)-R-amide (Compound 18)Poliovirus (Sb-1)17.5 µM[17][18]
N-(4-(2H-benzo[d][3][4][16] triazol-2-yl)phenyl)-R-amide (Compound 17)Poliovirus (Sb-1)20.5 µM[17][18]
Dicarboxamide derivative (4a, 4c, 4d)Coxsackievirus B5 and Poliovirus-1Active[19]
Benzo[d][3][4][16]triazol-1(2)-yl derivative (5g)Coxsackievirus B5 (CV-B5)8 µM[20]
Benzo[d][3][4][16]triazol-1(2)-yl derivative (4c)Coxsackievirus B5 (CV-B5)9 µM[20]
Benzo[d][3][4][16]triazol-1(2)-yl derivative (6a)Coxsackievirus B5 (CV-B5)10 µM[20]

Anti-inflammatory Applications

Certain this compound derivatives have exhibited promising anti-inflammatory properties, suggesting their potential in treating inflammatory disorders. Some newly synthesized compounds have shown anti-inflammatory activity comparable to the standard drug indomethacin (B1671933) in in vivo models.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this review.

Synthesis of this compound

A common and straightforward method for the synthesis of the parent this compound is the diazotization of o-phenylenediamine (B120857).

Procedure:

  • Dissolve o-phenylenediamine (10.8 g, 0.1 mol) in a mixture of glacial acetic acid (12 g, 11.5 ml, 0.2 mol) and 30 ml of water in a 250 ml beaker. Gentle warming may be required to achieve a clear solution.

  • Cool the solution to 15°C and stir magnetically.

  • Add a solution of sodium nitrite (B80452) (7.5 g, 0.11 mol) in 15 ml of water in one portion.

  • The temperature of the reaction mixture will rise to about 85°C within 2-3 minutes and then begin to cool. The color will change from deep red to pale brown.

  • Once the temperature drops to 45°C, chill the mixture in an ice bath for 30 minutes.

  • Filter the precipitated crude benzotriazole and wash it with cold water.

  • Recrystallize the crude product from hot water to obtain pure this compound.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 add_compounds Add serial dilutions of benzotriazole derivatives incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan (B1609692) crystals incubate3->add_dmso measure_abs Measure absorbance at 570 nm add_dmso->measure_abs calculate_ic50 Calculate IC50 values measure_abs->calculate_ic50 end End calculate_ic50->end

Workflow for the MTT assay to determine anticancer activity.

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[21]

  • Prepare serial dilutions of the test compounds.

  • After 24 hours, replace the medium with fresh medium containing the compounds at various concentrations.[21]

  • Incubate the plates for an additional 48-72 hours.[21]

  • Add MTT solution to each well and incubate for another 4 hours.[21]

  • Remove the medium and add DMSO to dissolve the formazan crystals.[21]

  • Measure the absorbance at 570 nm using a microplate reader.[21]

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.[21]

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

MIC_Determination_Workflow start Start prepare_dilutions Prepare serial two-fold dilutions of benzotriazole derivatives in broth start->prepare_dilutions inoculate_wells Inoculate each well of a 96-well plate with a standardized microbial suspension prepare_dilutions->inoculate_wells incubate Incubate the plate at an appropriate temperature and duration inoculate_wells->incubate observe_growth Visually inspect for microbial growth (turbidity) incubate->observe_growth determine_mic Determine MIC as the lowest concentration with no visible growth observe_growth->determine_mic end End determine_mic->end

Workflow for MIC determination by broth microdilution.

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

In Vitro Antiviral Activity: Plaque Reduction Assay

This assay is used to quantify the ability of a compound to inhibit the replication of a lytic virus.

Plaque_Reduction_Assay_Workflow start Start seed_host_cells Seed host cells in multi-well plates to form a confluent monolayer start->seed_host_cells prepare_virus_compound Prepare mixtures of virus with serial dilutions of benzotriazole derivatives seed_host_cells->prepare_virus_compound infect_cells Infect the cell monolayer with the virus-compound mixtures prepare_virus_compound->infect_cells add_overlay Add a semi-solid overlay (e.g., agarose) to restrict virus spread infect_cells->add_overlay incubate Incubate for several days to allow plaque formation add_overlay->incubate stain_and_count Stain the cells and count the number of plaques incubate->stain_and_count calculate_ec50 Calculate EC50 value (concentration for 50% plaque reduction) stain_and_count->calculate_ec50 end End calculate_ec50->end

Workflow for the plaque reduction assay to determine antiviral activity.

Procedure:

  • Grow a confluent monolayer of susceptible host cells in multi-well plates.

  • Prepare serial dilutions of the test compound and mix them with a known amount of virus.

  • Infect the cell monolayers with the virus-compound mixtures.

  • After an adsorption period, remove the inoculum and add a semi-solid overlay medium (e.g., containing agarose) to restrict virus spread to adjacent cells.

  • Incubate the plates for a period sufficient for plaque formation (days).

  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Conclusion and Future Perspectives

The this compound scaffold has unequivocally established its significance in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. The extensive research into its derivatives has yielded potent anticancer, antimicrobial, and antiviral compounds, with several demonstrating promising preclinical and even clinical activity. The ability to readily modify the benzotriazole core allows for the fine-tuning of its pharmacological properties and the exploration of structure-activity relationships, paving the way for the rational design of next-generation drugs.

Future research should continue to explore the vast chemical space around the benzotriazole nucleus, focusing on the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. Further elucidation of the mechanisms of action and the identification of novel biological targets will be crucial for advancing these compounds into clinical development. The continued investigation of this compound and its analogues holds immense promise for addressing unmet medical needs and expanding the arsenal (B13267) of effective therapeutics against a wide range of diseases.

References

Unraveling the Stability of Substituted Benzotriazoles: A Theoretical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In a comprehensive examination of the molecular stability of substituted benzotriazoles, a class of compounds with significant applications in drug development and material science, theoretical studies offer profound insights into their electronic structure and reactivity. This technical guide synthesizes findings from computational quantum chemistry to provide researchers, scientists, and drug development professionals with a detailed understanding of the factors governing the stability of these versatile heterocyclic compounds. The strategic substitution on the benzotriazole (B28993) scaffold is a key determinant of its stability and, consequently, its function.

Core Principles of Benzotriazole Stability

The stability of substituted benzotriazoles is primarily influenced by the electronic effects of the substituents and their position on the benzotriazole ring system. Theoretical investigations, predominantly employing Density Functional Theory (DFT) and ab initio methods, have elucidated the intricate relationship between molecular structure and stability. Key determinants include the nature of the substituent (electron-donating or electron-withdrawing), its point of attachment (on the benzene (B151609) or triazole ring), and the resulting impact on the molecule's overall electronic distribution.

Studies have consistently shown that the mode of attachment of a substituent to the benzotriazole residue significantly affects its stability. For instance, N-substituted benzotriazoles can exist as 1H and 2H tautomers, with their relative stability being influenced by the substituent. Theoretical calculations have revealed that 2H-benzotriazoles tend to be stabilized by ring conjugation, whereas 1H-benzotriazoles are often destabilized by the same effect[1][2].

Computational Methodologies: A Closer Look

The theoretical examination of substituted benzotriazoles relies on a robust computational framework to predict and rationalize their stability. These protocols are foundational to understanding the molecule's behavior at a quantum level.

Experimental Protocols

Computational Details:

  • Software: Gaussian 09, Revision A.02 or similar quantum chemistry packages are frequently utilized for these calculations[3].

  • Methodology: Density Functional Theory (DFT) is a widely adopted method, with the B3LYP hybrid functional being a popular choice for its balance of accuracy and computational cost[3][4][5]. High-level ab initio methods are also employed for more precise energy calculations[1][2][6].

  • Basis Set: The 6-311++G(d,p) or 6-311++G(2d,2p) basis sets are commonly used to provide a flexible description of the electronic wavefunction, which is crucial for obtaining accurate results[3][4][5].

  • Solvent Effects: To simulate realistic conditions, the polarisable continuum model (PCM) is often applied to account for the influence of a solvent on the stability of the tautomeric and anionic forms of the studied compounds[7].

  • Analysis: The optimized molecular geometries are used for further analysis, including the calculation of quantum chemical parameters, Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM)[5].

Quantitative Insights into Stability

The stability of substituted benzotriazoles can be quantified through various parameters derived from quantum chemical calculations. These descriptors provide a numerical basis for comparing the stability of different derivatives and for understanding the underlying electronic factors.

ParameterDescriptionSignificance for Stability
EHOMO Energy of the Highest Occupied Molecular OrbitalHigher EHOMO values are associated with a greater tendency to donate electrons and can indicate lower stability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalLower ELUMO values suggest a greater ability to accept electrons, which can influence reactivity and stability.
Energy Gap (ΔE) The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO)A larger energy gap generally correlates with higher molecular stability and lower chemical reactivity.
Dipole Moment (μ) A measure of the overall polarity of the molecule.Changes in the dipole moment upon substitution can reflect alterations in the electronic distribution and impact intermolecular interactions, thereby affecting stability.
Binding Energy The energy required to separate a molecule into its constituent atoms.A higher binding energy indicates a more stable molecule.

Table 1: Key Quantum Chemical Parameters for Assessing Benzotriazole Stability.

Visualizing the Theoretical Workflow

The process of theoretically studying the stability of substituted benzotriazoles follows a logical and systematic workflow. This process begins with the computational design of the molecules and culminates in a detailed analysis of their electronic properties and stability.

Theoretical_Workflow cluster_input Input Generation cluster_computation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Output Mol_Design Molecular Design (Substituent Selection & Placement) Geo_Opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) Mol_Design->Geo_Opt Input Structure Freq_Calc Frequency Calculation (Confirmation of Minima) Geo_Opt->Freq_Calc Optimized Geometry Electronic_Struct Electronic Structure Analysis (NBO, AIM) Geo_Opt->Electronic_Struct Optimized Geometry Energy_Calc Single Point Energy Calculation (Higher Accuracy Methods) Freq_Calc->Energy_Calc Verified Minimum Quantum_Params Calculation of Quantum Parameters (EHOMO, ELUMO, ΔE, μ) Energy_Calc->Quantum_Params Electronic Properties Stability_Assess Stability Assessment & Comparison Quantum_Params->Stability_Assess Electronic_Struct->Stability_Assess Results Results Interpretation & Reporting Stability_Assess->Results

A typical workflow for the theoretical stability study of substituted benzotriazoles.

Substituent Effects on Stability: A Deeper Dive

The electronic nature of substituents plays a pivotal role in modulating the stability of the benzotriazole core. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert distinct effects on the electronic distribution and, consequently, the stability of the molecule.

Substituent_Effects cluster_substituent Substituent Type cluster_effects Electronic Effects on Benzotriazole Ring cluster_stability Impact on Stability EDG Electron-Donating Group (EDG) (e.g., -OH, -NH2, -CH3) Increase_e_density Increases Electron Density EDG->Increase_e_density EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -Cl, -CF3) Decrease_e_density Decreases Electron Density EWG->Decrease_e_density Stability_Impact Modulated Molecular Stability Increase_e_density->Stability_Impact Decrease_e_density->Stability_Impact

Logical relationship between substituent type and its impact on benzotriazole stability.

References

Unraveling the Photochemical Fate of 1H-Benzotriazole in Aqueous Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Benzotriazole (BTz) is a heterocyclic organic compound widely used as a corrosion inhibitor, UV stabilizer, and in various industrial applications. Its prevalence in industrial wastewater and resistance to conventional biological treatment processes have led to its emergence as a persistent environmental contaminant. The photochemical behavior of BTz in aqueous solutions is a critical factor in determining its environmental fate and persistence. This technical guide provides an in-depth analysis of the photochemistry and photostability of this compound in water, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its complex degradation pathways.

Core Photochemical Processes

Upon absorption of ultraviolet (UV) radiation, this compound undergoes a primary photochemical event involving the fission of the N-N bond within the triazole ring.[1][2] This rapid process, occurring within picoseconds of excitation, leads to the formation of a highly reactive intermediate, 6-diazo-2,4-cyclohexadien-1-imine.[1][2] This intermediate can then undergo several competing reactions, including recyclization back to the parent molecule, or further degradation into a variety of photoproducts. The overall photochemical stability of BTz is significantly influenced by environmental factors such as pH.

Quantitative Photochemical Data

The efficiency of the photochemical degradation of this compound can be quantified through various parameters, including the quantum yield of direct photolysis and the rate constants of its reactions with photochemically generated reactive species.

ParameterValueConditionsReference
Direct Photolysis Quantum Yield (Φ) 0.051pH 7[1]
Second-Order Rate Constant with Hydroxyl Radical (k•OH) (6.9 - 7.1) x 10⁹ M⁻¹s⁻¹pH 7[3]
8.26 x 10⁹ M⁻¹s⁻¹298 K[4]
Recyclization Rate Constant of Intermediate (in water) 3.2 x 10⁷ s⁻¹Aqueous Solution[2]

Table 1: Key Quantitative Data for the Photochemistry of this compound in Aqueous Solution

Photochemical Degradation Pathways

The degradation of this compound in aqueous solution proceeds through a complex network of reactions. The primary photochemical step is the cleavage of the N-N bond. The resulting diazo-imine intermediate can then undergo further reactions, including hydroxylation and ring-opening, leading to a variety of degradation products. The degradation is significantly faster at lower pH.[5]

Photodegradation_Pathway BTz This compound Excited_BTz Excited State BTz* BTz->Excited_BTz UV light (hν) Intermediate 6-diazo-2,4-cyclohexadien-1-imine Excited_BTz->Intermediate N-N Bond Fission Intermediate->BTz Recyclization Hydroxylated Hydroxylated Products Intermediate->Hydroxylated + •OH RingOpened Ring-Opened Products Intermediate->RingOpened Further Degradation Aniline Aniline RingOpened->Aniline Phenazine Phenazine RingOpened->Phenazine

Figure 1: Simplified photochemical degradation pathway of this compound in aqueous solution.

Experimental Protocols

Direct Photolysis of this compound

This protocol outlines the methodology for determining the direct photolysis rate of this compound in an aqueous solution.

a. Materials and Reagents:

  • This compound (≥99% purity)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Phosphate buffer solutions (for pH control)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (for mobile phase)

  • Quartz photoreactor vessel

  • UV irradiation source (e.g., medium-pressure mercury lamp or specific wavelength LEDs)

  • Magnetic stirrer and stir bar

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

b. Experimental Workflow:

Experimental_Workflow cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis A Prepare stock solution of This compound in a suitable solvent B Prepare working solutions in high-purity water at desired pH A->B C Transfer working solution to quartz photoreactor B->C D Irradiate with UV source under controlled temperature and stirring C->D E Collect aliquots at specific time intervals D->E F Analyze aliquots by HPLC-DAD or LC-MS E->F G Quantify the concentration of This compound over time F->G H Calculate the degradation rate constant G->H

Figure 2: General experimental workflow for a direct photolysis study of this compound.

c. Procedure:

  • Solution Preparation: Prepare a stock solution of this compound (e.g., 1 g/L) in a minimal amount of a water-miscible solvent like methanol (B129727) or acetonitrile and then dilute with high-purity water to the desired final concentration (e.g., 10 mg/L). Adjust the pH of the solution using appropriate buffers.

  • Irradiation: Transfer the prepared BTz solution to a quartz photoreactor. Place the reactor in a controlled environment with a specific UV light source. Ensure constant stirring and temperature throughout the experiment.

  • Sampling: At predetermined time intervals, withdraw aliquots from the photoreactor.

  • Analysis: Analyze the collected samples using a validated HPLC-DAD or LC-MS method to determine the concentration of this compound. The degradation of BTz typically follows pseudo-first-order kinetics, allowing for the calculation of the rate constant.

Determination of Quantum Yield

The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. It is the ratio of the number of molecules reacted to the number of photons absorbed.

a. Additional Materials:

b. Procedure:

  • Actinometry: Determine the photon flux of the UV lamp using a chemical actinometer under the same experimental conditions as the BTz photolysis.

  • BTz Photolysis: Conduct the photolysis of this compound as described in the direct photolysis protocol.

  • Data Analysis:

    • Calculate the initial rate of degradation of BTz from the concentration versus time data.

    • Measure the absorbance of the BTz solution at the irradiation wavelength to determine the rate of light absorption.

    • The quantum yield is then calculated using the following equation: Φ = (Rate of BTz degradation) / (Rate of photon absorption)

Identification of Photodegradation Products

The identification of degradation products is crucial for understanding the complete photochemical pathway and assessing the potential toxicity of the resulting mixture.

a. Analytical Technique: High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS), particularly with tandem mass spectrometry (MS/MS) capabilities, is the preferred method for identifying unknown degradation products.[6]

b. Procedure:

  • Sample Preparation: Collect samples at various time points during the photolysis experiment.

  • LC-HRMS Analysis: Inject the samples into the LC-HRMS system. The chromatographic separation helps to resolve the different components of the mixture, and the high-resolution mass spectrometer provides accurate mass measurements of the parent ions and their fragments.

  • Structure Elucidation: Based on the accurate mass, isotopic pattern, and fragmentation data, propose the elemental composition and potential structures of the degradation products. Comparison with analytical standards, if available, can confirm the identification.

Conclusion

The photochemistry of this compound in aqueous solutions is a multifaceted process initiated by N-N bond cleavage upon UV irradiation. Its photostability is highly dependent on environmental conditions, particularly pH. While direct photolysis can contribute to its degradation, the formation of various photoproducts, some of which may be more toxic than the parent compound, necessitates a thorough understanding of its complete degradation pathway. The experimental protocols and data presented in this guide provide a framework for researchers and scientists to investigate the photochemical fate of this compound and other emerging contaminants in the aquatic environment.

References

The Versatility of 1H-Benzotriazole: A Technical Guide to its Application as a Precursor in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Benzotriazole has emerged as a remarkably versatile and indispensable building block in the synthesis of a diverse array of heterocyclic compounds. Its unique chemical properties, acting as both a potent nucleophile and a good leaving group, have established it as a powerful synthetic auxiliary. This technical guide provides an in-depth exploration of the role of this compound as a precursor in the construction of various heterocyclic systems, including oxadiazoles, thiadiazoles, indoles, and quinolines. Detailed experimental protocols for key synthetic transformations are provided, alongside a comprehensive summary of quantitative data to facilitate comparison and application. Furthermore, reaction pathways and experimental workflows are visually represented through diagrams to offer a clear and concise understanding of the underlying chemical principles. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic organic chemistry and drug discovery, highlighting the strategic advantages of employing benzotriazole-mediated methodologies.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials. The development of efficient and versatile synthetic methodologies for the construction of these scaffolds is a cornerstone of modern organic chemistry. This compound, a simple bicyclic heteroaromatic compound, has garnered significant attention as a "synthetic auxiliary" due to its ability to facilitate a wide range of chemical transformations.

The utility of benzotriazole (B28993) stems from several key features:

  • Nucleophilicity: The nitrogen atoms of the triazole ring are nucleophilic, allowing for ready reaction with various electrophiles.

  • Leaving Group Ability: The benzotriazolyl group is an excellent leaving group, readily displaced by a wide range of nucleophiles.

  • Activation of Adjacent Positions: The benzotriazole moiety can activate adjacent C-H bonds, facilitating deprotonation and subsequent functionalization.

  • Stability: Benzotriazole and its derivatives are generally stable and easy to handle.

This guide will delve into the practical applications of this compound in the synthesis of several important classes of heterocyclic compounds, providing detailed experimental procedures and quantitative data to aid in the design and execution of synthetic strategies.

Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

The 1,3,4-oxadiazole (B1194373) ring is a prevalent structural motif in many biologically active molecules. A highly efficient method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the use of N-acylbenzotriazoles as stable and reactive acylating agents.

General Reaction Scheme

The overall transformation involves two key steps: the formation of an N-acylbenzotriazole from a carboxylic acid, followed by its reaction with an acylhydrazide and subsequent cyclodehydration.

G cluster_0 Step 1: N-Acylbenzotriazole Formation cluster_1 Step 2: Oxadiazole Formation Carboxylic_Acid R-COOH N_Acylbenzotriazole R-CO-Bt Carboxylic_Acid->N_Acylbenzotriazole Benzotriazole BtH Benzotriazole->N_Acylbenzotriazole Activating_Agent Activating Agent (e.g., SOCl₂, NBS/PPh₃) Activating_Agent->N_Acylbenzotriazole Acylhydrazide R'-CONHNH₂ Oxadiazole 2,5-Disubstituted-1,3,4-oxadiazole N_Acylbenzotriazole->Oxadiazole Acylhydrazide->Oxadiazole Dehydrating_Agent Dehydrating Agent (e.g., PPh₃/TCCA) Dehydrating_Agent->Oxadiazole G BtH Benzotriazole Ethyl_Bt_Acetate Bt-CH₂COOEt BtH->Ethyl_Bt_Acetate Ethyl_Chloroacetate ClCH₂COOEt Ethyl_Chloroacetate->Ethyl_Bt_Acetate Intermediate Bt-CH₂CONHNHCSNH₂ Ethyl_Bt_Acetate->Intermediate Thiosemicarbazide H₂NNHCSNH₂ Thiosemicarbazide->Intermediate Thiadiazole 2-Amino-5-(Bt-methyl)-1,3,4-thiadiazole Intermediate->Thiadiazole H2SO4 conc. H₂SO₄ H2SO4->Thiadiazole G Start Vinyl Benzotriazole + Sodium Sulfinate + I₂ Tosyl_Radical Tosyl Radical (RSO₂•) Formation Start->Tosyl_Radical Radical_Addition Radical Addition to Vinyl Group Start->Radical_Addition Tosyl_Radical->Radical_Addition Ring_Opening Denitrogenative Ring Opening (-N₂) Radical_Addition->Ring_Opening Intermediate_A Radical Intermediate Ring_Opening->Intermediate_A Cyclization Intramolecular Cyclization Intermediate_A->Cyclization Intermediate_B Cyclized Intermediate Cyclization->Intermediate_B Elimination Elimination of HI Intermediate_B->Elimination Product 3-Sulfonylated Indole Elimination->Product G Nitrodiene 1,1-Diazolyl-2-nitro- trichlorobutadiene Intermediate 1-Azolyl-1-(naphthylamino)diene Nitrodiene->Intermediate Naphthylamine Naphthalen-1-amine Naphthylamine->Intermediate Quinoline 2,3,4-Trisubstituted Benzo[h]quinoline Intermediate->Quinoline Base Base (e.g., Et₃N) Base->Quinoline

Methodological & Application

Application Notes and Protocols for the Use of 1H-Benzotriazole in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in the development of peptide-based therapeutics and research tools. The efficiency and fidelity of peptide bond formation are critical for the successful synthesis of the target peptide. 1H-Benzotriazole (BtH), and more commonly its hydroxylated derivative, 1-hydroxybenzotriazole (B26582) (HOBt), is a widely utilized additive in SPPS. HOBt plays a crucial role in improving coupling efficiency and, most importantly, in suppressing racemization of the chiral amino acid residues during the activation and coupling steps. These application notes provide a detailed protocol for the use of HOBt in SPPS, along with a summary of its mechanism of action and relevant performance data.

Mechanism of Action

In solid-phase peptide synthesis, a coupling reagent is used to activate the C-terminal carboxylic acid of a protected amino acid, making it susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain attached to the solid support. When a carbodiimide (B86325) coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) is used, it reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to form an unreactive N-acylurea or lead to the formation of an oxazolone (B7731731) intermediate, which is a major pathway for racemization.[1][2][3]

HOBt acts as an in-situ esterifying agent. It rapidly reacts with the O-acylisourea intermediate to form a more stable and highly reactive HOBt-active ester.[1][2] This active ester is less susceptible to racemization and readily reacts with the free amine of the peptide chain to form the desired peptide bond, regenerating HOBt in the process.[1][4] This mechanism enhances the rate of the desired coupling reaction while minimizing unwanted side reactions.

G cluster_activation Activation cluster_side_reaction Side Reactions (Minimized by HOBt) cluster_hobt_pathway HOBt Pathway cluster_coupling Coupling AA Fmoc-AA-OH O_acylisourea O-acylisourea (Reactive Intermediate) AA->O_acylisourea + Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide->O_acylisourea + N_acylurea N-acylurea (Inactive) O_acylisourea->N_acylurea Oxazolone Oxazolone (Racemization) O_acylisourea->Oxazolone HOBt_ester HOBt-active ester O_acylisourea->HOBt_ester + HOBt HOBt HOBt Coupled_peptide Fmoc-AA-NH-Peptide-Resin HOBt_ester->Coupled_peptide + H2N-Peptide-Resin Peptide_resin H2N-Peptide-Resin

Figure 1: Mechanism of HOBt in Carbodiimide-Mediated Peptide Coupling

Quantitative Data

The use of HOBt as an additive, particularly in combination with onium salt-based coupling reagents like TBTU, has been shown to significantly improve coupling efficiency and reduce reaction times compared to older methods.

Coupling MethodAverage Coupling TimeCoupling Efficiency (Boc-Asn)Reference
DCC/HOBt~65 minVariable
TBTU/HOBt30 minAs low as 89% (unprotected)[5]

Note: The variable coupling efficiency of Boc-asparagine with TBTU/HOBt can be overcome by protecting the amide function of Boc-asparagine with the 9-xanthyl group.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis using HOBt/DIC

This protocol outlines a standard cycle for the addition of a single amino acid to a growing peptide chain on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry with DIC (Diisopropylcarbodiimide) and HOBt.

Materials and Reagents
  • Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) - optional, for specific applications

  • Kaiser test kit

Standard Coupling Cycle
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[6]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.[7]

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times) to remove all traces of piperidine.[7]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in DMF.[8][9]

    • Add DIC (3-5 equivalents) to the amino acid/HOBt solution and allow it to pre-activate for 5-10 minutes.[8]

    • Add the activated amino acid solution to the deprotected resin.[8]

    • Agitate the reaction mixture for 1-2 hours at room temperature.[8]

  • Monitoring the Coupling Reaction:

    • Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.[7][8]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[7]

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Final Steps
  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water) to the resin.[8]

    • Agitate the mixture for 2-3 hours at room temperature.[8]

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether.[8]

    • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.[8]

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

G start Start with Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 activate 3. Pre-activation (Fmoc-AA-OH + HOBt + DIC in DMF) wash1->activate couple 4. Coupling (Add activated AA to resin) activate->couple monitor 5. Monitor Reaction (Kaiser Test) couple->monitor wash2 6. Wash (DMF, DCM) monitor->wash2 next_aa Couple Next Amino Acid? wash2->next_aa next_aa->deprotect Yes final_deprotect Final Fmoc Deprotection next_aa->final_deprotect No cleave Cleavage from Resin (TFA Cocktail) final_deprotect->cleave purify Purification (RP-HPLC) cleave->purify end Pure Peptide purify->end

Figure 2: General Workflow for Fmoc-SPPS using HOBt/DIC

Safety Considerations

  • This compound and its derivatives can be hazardous. Always consult the Safety Data Sheet (SDS) before use.

  • Carbodiimides like DIC are potent allergens and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • TFA is a strong, corrosive acid and should be handled with extreme care in a fume hood.

Conclusion

The use of this compound (as HOBt) is a well-established and highly effective strategy in solid-phase peptide synthesis to enhance coupling efficiency and minimize racemization. By forming a reactive HOBt-ester intermediate, it promotes the desired peptide bond formation over deleterious side reactions. The protocol provided herein offers a standard and reliable method for the incorporation of amino acids in Fmoc-based SPPS. Adherence to this protocol, along with appropriate safety precautions, will facilitate the successful synthesis of high-quality peptides for research and drug development applications.

References

Application Notes and Protocols: 1H-Benzotriazole as a Corrosion Inhibitor for Copper Alloys

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1H-Benzotriazole (BTA) is a highly effective corrosion inhibitor for copper and its alloys, widely utilized across various industries. Its efficacy stems from its ability to form a stable, protective film on the copper surface, significantly reducing the rate of corrosion in diverse environments. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the use of BTA for copper alloy protection.

Mechanism of Corrosion Inhibition

This compound functions by chemisorption onto the copper surface, forming a polymeric and protective Cu-BTA complex. This thin, durable film acts as a physical barrier, isolating the metal from corrosive agents. The formation of this complex involves the nitrogen atoms in the triazole ring bonding with copper ions on the surface.[1][2][3] This protective layer inhibits both anodic and cathodic reactions involved in the corrosion process, making BTA a mixed-type inhibitor.[1][2] The Cu-BTA complex is insoluble in many aqueous solutions, contributing to its long-term protective capabilities.[2][4]

Diagram: Mechanism of this compound Corrosion Inhibition

G cluster_solution Corrosive Environment (e.g., Aqueous Solution) cluster_surface Copper Alloy Surface BTA This compound (BTA) ProtectiveFilm Protective Cu-BTA Complex Film BTA->ProtectiveFilm Adsorption & Complexation CopperIons Cu⁺ / Cu²⁺ ions CopperIons->ProtectiveFilm Precipitation Copper Copper (Cu) Copper->CopperIons Oxidation (Corrosion) ProtectiveFilm->Copper Inhibition of Anodic & Cathodic Reactions

Caption: Mechanism of copper corrosion inhibition by this compound.

Quantitative Data on Inhibition Efficiency

The effectiveness of BTA as a corrosion inhibitor is typically quantified by measuring the inhibition efficiency (IE%). This value is often determined from electrochemical measurements, such as potentiodynamic polarization, by comparing the corrosion current density with and without the inhibitor.

Inhibition Efficiency (IE%) Calculation: The IE% is calculated using the following formula: IE% = [ (i⁰corr - i_corr) / i⁰corr ] * 100 Where:

  • i⁰corr = Corrosion current density without inhibitor

  • i_corr = Corrosion current density with inhibitor

Table 1: Electrochemical Parameters from Potentiodynamic Polarization

SpecimenBTA Concentration (ppm)Ecorr (mV vs. SCE)icorr (nA/cm²)Inhibition Efficiency (IE%)Reference
C12200 Copper0-17.83759.95-[1]
C12200 Copper54060.271.3299.83[1]
C12200 Copper with Carbonaceous Film0-2.83351.51-[1]
C12200 Copper with Carbonaceous Film54056.870.7699.78[1]

Table 2: Inhibition Efficiency in Various Corrosive Media

Corrosive MediumBTA ConcentrationInhibition Efficiency (IE%)Reference
Distilled Water0.12 g/L100%[5]
Acetic Acid (0.1N)0.12 g/L99%[5]
Nitric Acid (0.1N)0.12 g/L91%[5]
Sulfuric Acid (0.1N)0.12 g/L86%[5]
Ammonium Chloride (0.1N)0.12 g/L99%[5]
Sodium Chloride (0.1N)0.12 g/L90%[5]
Dilute Seawater1 mM100%[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate assessment of BTA's performance.

Preparation of this compound Inhibitor Solution

Objective: To prepare a stock solution of BTA for use in corrosion inhibition studies.

Materials:

  • This compound (C₆H₅N₃) powder

  • Ethanol or other suitable organic solvent (if BTA is not readily soluble in the test medium)[4]

  • Distilled or deionized water

  • Volumetric flasks

  • Magnetic stirrer and stir bar

Protocol:

  • For Aqueous Solutions: a. Weigh the required amount of BTA powder. For example, to prepare a 1000 ppm (0.1%) solution, dissolve 1 gram of BTA in 1 liter of distilled or deionized water.[2] b. If solubility is an issue, gentle heating and stirring can be applied. BTA is more soluble in hot water.[4] c. Allow the solution to cool to room temperature before use.

  • For Solutions Requiring an Organic Solvent: a. Dissolve the weighed BTA powder in a small amount of a suitable solvent like ethanol. b. Once dissolved, add this solution to the desired volume of the corrosive medium (e.g., synthetic tap water, acidic solution) while stirring to ensure homogeneity.

  • Prepare a range of concentrations by serial dilution from the stock solution as required for the specific experiment.

Potentiodynamic Polarization Measurements

Objective: To determine the corrosion rate (corrosion current density, i_corr) and the inhibition efficiency of BTA.

Diagram: Experimental Workflow for Potentiodynamic Polarization

G A Prepare Copper Alloy Specimen B Set up Three-Electrode Electrochemical Cell A->B C Immerse Electrodes in Test Solution (with/without BTA) B->C D Allow OCP to Stabilize C->D E Apply Potential Sweep (e.g., -250 mV to +1600 mV vs. OCP) D->E F Record Current Response E->F G Plot Polarization Curve (log(i) vs. E) F->G H Determine Ecorr and icorr via Tafel Extrapolation G->H I Calculate Inhibition Efficiency (IE%) H->I

Caption: Workflow for potentiodynamic polarization measurements.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Copper alloy specimen

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter Electrode (CE): Platinum or graphite (B72142) rod

  • Test solution (corrosive medium) with and without BTA

Protocol:

  • Specimen Preparation: a. Polish the copper alloy specimen with successively finer grades of abrasive paper. b. Degrease with a suitable solvent (e.g., acetone (B3395972) or ethanol) and rinse with distilled water. c. Dry the specimen thoroughly.

  • Electrochemical Cell Setup: a. Assemble the three-electrode cell with the prepared copper specimen as the working electrode. b. Fill the cell with the test solution (either the blank corrosive medium or the medium containing a specific concentration of BTA).

  • Measurement: a. Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes). b. Perform the potentiodynamic polarization scan. A typical scan range is from -250 mV to +1600 mV relative to the OCP, at a scan rate of 0.166 mV/s.[1]

  • Data Analysis: a. Plot the resulting polarization curve (logarithm of current density vs. potential). b. Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection.[6] c. Calculate the inhibition efficiency (IE%) using the formula provided earlier.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the properties of the protective film formed by BTA and to evaluate the corrosion resistance.

Materials and Equipment:

  • Potentiostat with a frequency response analyzer

  • Three-electrode electrochemical cell (as described above)

  • Test solution with and without BTA

Protocol:

  • Specimen Preparation and Cell Setup: Follow the same procedure as for potentiodynamic polarization.

  • Measurement: a. After the OCP has stabilized, apply a small amplitude sinusoidal AC voltage (e.g., 10-20 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 1 mHz).[1][7]

  • Data Analysis: a. The impedance data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). b. A larger diameter of the capacitive loop in the Nyquist plot generally indicates higher corrosion resistance.[1] c. The data can be fitted to an equivalent electrical circuit model to extract quantitative parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). An increase in Rct in the presence of BTA signifies effective inhibition.

Surface Analysis Techniques

Objective: To visually and chemically characterize the copper surface and the protective film.

  • Scanning Electron Microscopy (SEM): Used to observe the surface morphology of the copper alloy before and after corrosion, with and without BTA. It can reveal the extent of corrosion damage and the presence of a protective film.[1][6]

  • Energy Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM, EDS provides elemental analysis of the surface, which can confirm the presence of nitrogen from the adsorbed BTA in the protective layer.[1]

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to determine the chemical composition and bonding states of the elements on the copper surface. It can confirm the formation of the Cu-BTA complex.[1][6][8]

Conclusion

This compound is a robust and versatile corrosion inhibitor for copper and its alloys. The formation of a stable Cu-BTA protective film is the key to its high inhibition efficiency in a variety of corrosive environments. The protocols and data presented in these application notes provide a comprehensive framework for researchers to effectively utilize and evaluate BTA in their specific applications. Proper experimental design, including the use of electrochemical and surface analysis techniques, is crucial for a thorough understanding and optimization of the corrosion protection offered by BTA.

References

Application Notes and Protocols for Evaluating 1H-Benzotriazole as a Corrosion Inhibitor in Acidic Media

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-Benzotriazole (BTA) is a well-established corrosion inhibitor for various metals and alloys, particularly copper and its alloys. Its efficacy stems from its ability to form a stable, protective film on the metal surface, thereby stifling the electrochemical processes that lead to corrosion. In acidic environments, where the rate of metal dissolution is often accelerated, the use of inhibitors like BTA is of significant industrial importance. These application notes provide detailed protocols for a comprehensive experimental setup to evaluate the effectiveness of this compound as a corrosion inhibitor in acidic media. The methodologies described are intended for researchers, scientists, and professionals in materials science and drug development who are engaged in corrosion studies.

The primary techniques covered include gravimetric (weight loss) analysis, electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy, and surface analysis techniques to characterize the protective inhibitor film.

Materials and Equipment

1.1. Materials

  • Metal specimens (e.g., mild steel, copper, aluminum coupons of specific dimensions)[1][2]

  • This compound (analytical grade)[3][4]

  • Acidic medium (e.g., 1M HCl, 1M H₂SO₄)[1][2]

  • Distilled or deionized water

  • Acetone (B3395972)

  • Ethanol

  • Standard polishing papers of various grit sizes (e.g., 120, 400, 800, 1200)[5]

  • Cleaning solutions (e.g., inhibited acid for post-test cleaning)

1.2. Equipment

  • Analytical balance (precision ±0.1 mg)[6]

  • Beakers, flasks, and other standard laboratory glassware

  • Water bath or thermostat for temperature control

  • Potentiostat/Galvanostat with frequency response analyzer for electrochemical measurements[7]

  • Electrochemical cell with a three-electrode setup (working electrode, counter electrode, and reference electrode)[8]

  • Scanning Electron Microscope (SEM) with Energy Dispersive X-ray (EDX) analysis capability[1]

  • X-ray Photoelectron Spectrometer (XPS)

  • Fourier Transform Infrared (FTIR) Spectrometer

Experimental Protocols

2.1. Preparation of Metal Specimens

A crucial first step in any corrosion study is the proper preparation of the metal coupons to ensure a reproducible surface.

Protocol:

  • Cut the metal sheets into coupons of desired dimensions (e.g., 3 cm x 1 cm x 0.1 cm for weight loss and 1 cm² exposed area for electrochemical tests).[2]

  • Mechanically polish the coupon surfaces sequentially with different grades of emery paper, starting from a coarse grit and proceeding to a fine grit (e.g., up to 1200 grit).

  • Degrease the polished coupons by washing them with acetone and then ethanol.[9]

  • Rinse the coupons thoroughly with distilled water.

  • Dry the coupons in a stream of warm air or in a desiccator.[9]

  • Store the prepared coupons in a desiccator to prevent atmospheric corrosion before use.

2.2. Weight Loss (Gravimetric) Method

This conventional method provides a direct measure of the corrosion rate and the inhibitor's efficiency.[10]

Protocol:

  • Weigh the freshly prepared metal coupons accurately using an analytical balance (W₁).[10]

  • Immerse the coupons in beakers containing the acidic solution with and without different concentrations of this compound.

  • Ensure the coupons are fully immersed and not in contact with each other.[11]

  • Place the beakers in a water bath to maintain a constant temperature for a specified immersion period (e.g., 24, 48, 72 hours).

  • After the immersion period, retrieve the coupons from the solutions.

  • Gently clean the coupons with a suitable cleaning solution to remove corrosion products without removing the base metal.[10]

  • Rinse the cleaned coupons with distilled water and acetone, then dry them.

  • Weigh the cleaned and dried coupons accurately (W₂).

  • Calculate the weight loss (ΔW = W₁ - W₂).

  • Calculate the corrosion rate (CR) in mils per year (mpy) using the formula: CR (mpy) = (K × ΔW) / (A × T × D) where K is a constant (3.45 x 10⁶ for mpy), ΔW is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

2.3. Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[12][13]

2.3.1. Experimental Setup

  • A standard three-electrode electrochemical cell is used.[8]

  • The prepared metal coupon serves as the working electrode (WE).

  • A platinum mesh or graphite (B72142) rod is used as the counter electrode (CE).[7]

  • A Saturated Calomel Electrode (SCE) or Ag/AgCl electrode is used as the reference electrode (RE).[8]

  • The experiments are conducted in the acidic medium with and without various concentrations of BTA.

2.3.2. Potentiodynamic Polarization (PDP)

This technique is used to determine the corrosion current density (i_corr), corrosion potential (E_corr), and to understand the anodic and cathodic behavior.[14][15]

Protocol:

  • Immerse the three-electrode setup in the test solution.

  • Allow the system to stabilize by monitoring the open-circuit potential (OCP) for about 30-60 minutes until a steady state is reached.

  • Apply a potential scan from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[7]

  • Record the resulting current density as a function of the applied potential.

  • Plot the potentiodynamic polarization curve (log i vs. E).

  • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel slopes.

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100 where i_corr₀ is the corrosion current density without the inhibitor and i_corrᵢ is the corrosion current density with the inhibitor.

2.3.3. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information on the kinetics of the electrode processes and the properties of the inhibitor film.[12][16][17][18]

Protocol:

  • Set up the three-electrode cell as described above and allow the OCP to stabilize.

  • Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Measure the impedance response of the system.

  • Present the data as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

  • The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate.

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100 where R_ctᵢ is the charge transfer resistance with the inhibitor and R_ct₀ is the charge transfer resistance without the inhibitor.

2.4. Surface Analysis Techniques

These techniques are employed to characterize the morphology and composition of the metal surface after immersion in the test solutions.[9][19][20]

Protocol:

  • Immerse metal coupons in the acidic solution with and without the optimal concentration of BTA for a specified period.

  • Gently retrieve the coupons, rinse with distilled water, and dry.

  • Scanning Electron Microscopy (SEM): Analyze the surface morphology of the coupons to observe the differences in surface texture, pitting, and the presence of a protective film.[8]

  • Energy Dispersive X-ray (EDX) Analysis: Perform elemental analysis on the surface to confirm the presence of elements from the BTA molecule (e.g., Nitrogen) in the protective film.[1]

  • X-ray Photoelectron Spectroscopy (XPS): Analyze the chemical composition of the surface layer to identify the chemical states of the elements and understand the bonding between the inhibitor and the metal surface.[8][21]

  • Fourier Transform Infrared (FTIR) Spectroscopy: Characterize the functional groups of the adsorbed inhibitor on the metal surface to confirm its presence and mode of interaction.[19]

Data Presentation

Quantitative data from the experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Weight Loss Data and Inhibition Efficiency of this compound

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (mpy)Inhibition Efficiency (%)
0 (Blank)-
50
100
200
500

Table 2: Potentiodynamic Polarization Parameters

Inhibitor Concentration (ppm)E_corr (mV vs. SCE)i_corr (µA/cm²)Cathodic Tafel Slope (βc) (mV/dec)Anodic Tafel Slope (βa) (mV/dec)Inhibition Efficiency (%)
0 (Blank)-
50
100
200
500

Table 3: Electrochemical Impedance Spectroscopy Parameters

Inhibitor Concentration (ppm)R_s (Ω cm²)R_ct (Ω cm²)C_dl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)-
50
100
200
500

Visualization of Experimental Workflow and Mechanisms

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_electrochem cluster_analysis Analysis cluster_surface Metal_Coupon_Prep Metal Coupon Preparation & Polishing Weight_Loss Weight Loss (Gravimetric) Metal_Coupon_Prep->Weight_Loss Electrochemical Electrochemical Tests Metal_Coupon_Prep->Electrochemical Solution_Prep Solution Preparation (Acid + BTA) Solution_Prep->Weight_Loss Solution_Prep->Electrochemical Data_Analysis Data Analysis & IE% Calculation Weight_Loss->Data_Analysis Surface_Analysis Surface Characterization Weight_Loss->Surface_Analysis PDP Potentiodynamic Polarization (PDP) Electrochemical->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Electrochemical->EIS Electrochemical->Surface_Analysis PDP->Data_Analysis EIS->Data_Analysis SEM_EDX SEM / EDX Surface_Analysis->SEM_EDX XPS XPS Surface_Analysis->XPS FTIR FTIR Surface_Analysis->FTIR

Caption: Overall experimental workflow for testing this compound.

Mechanism of Corrosion Inhibition by this compound

Inhibition_Mechanism cluster_metal Metal Surface in Acidic Media Anodic Anodic Sites (M -> Mⁿ⁺ + ne⁻) BTA This compound (BTA) Adsorption Anodic->BTA Adsorption on anodic sites Cathodic Cathodic Sites (2H⁺ + 2e⁻ -> H₂) Cathodic->BTA Adsorption on cathodic sites Protective_Film Formation of a Stable [M-BTA] Complex Film BTA->Protective_Film Complexation Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition Blocks active sites & charge transfer

Caption: Simplified mechanism of corrosion inhibition by this compound.

References

Application Notes and Protocols: 1H-Benzotriazole Derivatives as UV Stabilizers in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Benzotriazole derivatives are a prominent class of ultraviolet (UV) stabilizers widely incorporated into polymeric materials to mitigate the degradative effects of UV radiation.[1][2] Exposure to sunlight and other UV sources can lead to the photo-oxidative degradation of polymers, resulting in undesirable changes such as discoloration, cracking, loss of gloss, and deterioration of mechanical properties.[3][4] Benzotriazole (B28993) UV absorbers offer robust protection by absorbing harmful UV radiation and dissipating the energy as harmless thermal energy, thereby extending the functional lifetime of the polymer.[5] These stabilizers are utilized in a broad range of polymers, including polycarbonates (PC), polypropylenes (PP), polyvinyl chlorides (PVC), polyesters, and acrylic resins.[6]

Mechanism of Action: Excited-State Intramolecular Proton Transfer (ESIPT)

The remarkable photostability of this compound UV absorbers is attributed to their ability to undergo an efficient and reversible photochemical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[7] This mechanism allows the molecule to absorb high-energy UV photons and dissipate the energy as heat through a rapid tautomerization, preventing the energy from being transferred to the polymer matrix and initiating degradation.

The key structural feature enabling ESIPT is an intramolecular hydrogen bond between a phenolic hydroxyl group and a nitrogen atom on the benzotriazole ring.[5] Upon absorption of a UV photon, the following sequence occurs:

  • Excitation: The molecule is promoted from its ground state (enol form) to an excited state.

  • Intramolecular Proton Transfer: In the excited state, a proton is rapidly transferred from the hydroxyl group to the nitrogen atom, forming an excited-state keto tautomer.

  • Non-Radiative Decay: The excited keto tautomer quickly relaxes to its ground state, releasing the absorbed energy as harmless heat.

  • Reverse Proton Transfer: The keto tautomer then undergoes a reverse proton transfer to regenerate the original enol form in its ground state, ready to absorb another UV photon.

This entire cycle occurs on a picosecond timescale, allowing a single benzotriazole molecule to dissipate the energy of thousands of photons without undergoing significant degradation itself.

ESIPT_Pathway cluster_ground Ground State cluster_excited Excited State GS_Enol Enol Form (Ground State) ES_Enol Enol Form (Excited State) GS_Enol->ES_Enol UV Photon Absorption GS_Keto Keto Tautomer (Ground State) GS_Keto->GS_Enol Reverse Proton Transfer ES_Keto Keto Tautomer (Excited State) ES_Enol->ES_Keto Proton Transfer ES_Keto->GS_Keto Heat Dissipation (Non-Radiative Decay)

Figure 1: Excited-State Intramolecular Proton Transfer (ESIPT) pathway.

Common this compound UV Stabilizers and Their Properties

A variety of this compound derivatives are commercially available, each with specific properties tailored for different polymer systems and applications. Key characteristics include their UV absorption spectrum, molecular weight, volatility, and compatibility with the host polymer.

UV Absorption Characteristics

The effectiveness of a benzotriazole UV absorber is determined by its ability to absorb UV radiation in the 290-400 nm range, which is most damaging to polymers.[5][6] The UV absorption spectrum is characterized by the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε), which indicates the strength of absorption.

Common Name (Example)Chemical NameCAS Numberλmax (nm) (in Chloroform)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) (in Chloroform)
Tinuvin P (UV-P)2-(2H-benzotriazol-2-yl)-p-cresol2440-22-4301, 34116,150
UV-3262-(2'-Hydroxy-3'-tert-butyl-5'-methylphenyl)-5-chlorobenzotriazole3896-11-5~353Not widely reported
UV-3272-(2'-Hydroxy-3',5'-di-tert-butylphenyl)-5-chlorobenzotriazole3864-99-1~357Not widely reported
UV-3282-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol25973-55-1~305, ~345Not widely reported
UV-329 (Tinuvin 329)2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol3147-75-9~315Not widely reported
UV-360 (Tinuvin 360)Bis(2-(benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol)103597-45-1306, 347Not widely reported

Note: Molar absorptivity values can vary depending on the solvent and measurement conditions. The data for Tinuvin P is well-documented in technical datasheets.[8][9]

Performance in Polymers

The addition of this compound derivatives significantly improves the weatherability and durability of polymers. The following table summarizes typical performance data, demonstrating the retention of mechanical properties after accelerated weathering.

PolymerUV Stabilizer (Concentration)Weathering Conditions (Example)Tensile Strength Retention (%)Elongation at Break Retention (%)Observations
Polycarbonate (PC) UnstabilizedXenon Arc (e.g., 2000 hours)~70%~10%Becomes brittle and susceptible to fracture.[10]
Benzotriazole Derivative (0.3-0.5%)Xenon Arc (e.g., 2000 hours)>90%>70%Significantly improved retention of ductility and strength.[11]
Polypropylene (PP) UnstabilizedUV Exposure (e.g., 625 days)~41%Drastic reductionSignificant degradation, embrittlement, and formation of surface cracks.[12]
Benzotriazole Derivative (0.2-0.4%)UV Exposure (e.g., >600 days)>80%>60%Effective stabilization, preserving mechanical properties and surface appearance.[13]
Polyvinyl Chloride (PVC) UnstabilizedXenon Arc (e.g., 400 hours)Significant decreaseSignificant decreaseSevere discoloration (yellowing/browning) and embrittlement.[14]
UV-326 (0.5 phr)Xenon Arc (e.g., 400 hours)High retentionHigh retentionGood inhibition of photodehydrochlorination and photooxidation, maintaining color and mechanical integrity.[14]

Experimental Protocols

The evaluation of this compound UV stabilizers in polymers involves a series of standardized tests to quantify their performance. Below are detailed protocols for key experiments.

Experimental_Workflow cluster_prep Sample Preparation cluster_test Testing & Analysis Compound Compounding (Polymer + UV Stabilizer) Mold Injection/Compression Molding (Test Specimens) Compound->Mold Initial Initial Property Measurement (Tensile, UV-Vis, etc.) Mold->Initial Weather Accelerated Weathering (ASTM G154) Initial->Weather Exposure Data Data Analysis & Performance Evaluation Initial->Data Baseline Data Final Final Property Measurement Weather->Final Aged Samples Final->Data Post-Exposure Data Synthesis_Workflow oNitro o-Nitroaniline Diazonium Diazonium Salt oNitro->Diazonium Diazotization (NaNO₂, HCl, 0-5°C) Azo Azo Compound Diazonium->Azo Coupling pCresol p-Cresol pCresol->Azo BZT 2-(2-hydroxy-5-methylphenyl)benzotriazole Azo->BZT Reduction & Cyclization Purify Purification (Recrystallization) BZT->Purify

References

Determining 1H-Benzotriazole in Environmental Matrices: A Guide to Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-Benzotriazole, a high-production-volume chemical, is widely used as a corrosion inhibitor in various industrial and commercial applications, including in aircraft deicing fluids and dishwasher detergents.[1] Its high solubility in water and resistance to biodegradation lead to its frequent detection in wastewater and surface water.[1][2] The formation of chlorinated byproducts during wastewater disinfection is an emerging concern due to their potential for increased toxicity.[1] Consequently, robust and sensitive analytical methods are crucial for monitoring the presence and fate of this compound and its derivatives in the environment.

This document provides detailed application notes and protocols for the determination of this compound in environmental samples, targeting researchers, scientists, and professionals in environmental monitoring and drug development. The focus is on widely adopted and effective techniques, including solid-phase extraction (SPE) for sample preparation, followed by analysis using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).

Analytical Methods Overview

The determination of this compound in environmental samples typically involves a two-step process: sample preparation to extract and concentrate the analyte from the complex matrix, and instrumental analysis for separation, identification, and quantification.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is the most frequently employed technique for the extraction of benzotriazoles from aqueous and solid environmental samples due to its high pre-concentration factors, reduced solvent consumption compared to liquid-liquid extraction, and potential for automation.[3][4]

Instrumental Analysis

Chromatographic methods are the standard for analyzing benzotriazoles.[4]

  • High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is the most common approach due to the polarity and low volatility of these compounds.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized, often requiring a derivatization step to improve the volatility of the polar benzotriazoles.[4][6]

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for the determination of this compound and related compounds in environmental water samples.

Table 1: HPLC-Based Methods for Benzotriazole (B28993) Analysis in Water Samples

Analytical MethodSample MatrixLimit of Detection (LOD) / Method Limit of Detection (MLD)Limit of Quantification (LOQ)Recovery (%)Reference
On-line SPE-HPLC-MS/MSRiver Water, Sewage Influent & Effluent0.21 - 2.17 ng/L (MDL)-76 - 114[7]
SPE-LC-LTQ FT Orbitrap MSDrinking and Surface Water0.01 µg/L (MDL)-45 - 125[8][9]
SPE-LC-ESI-MS/MSGroundwater, Untreated Wastewater-10 ng/L (Groundwater), 25 ng/L (Wastewater)95 - 113[10]
Direct Aqueous Injection LC/MS/MSDrinking Water0.17 ppb (Single Laboratory DL)--[11]
SPE-HPLC (UV detection)Surface Water1.9 - 3.2 µg/L (Instrumental LOD)-87.8 - 125.6[12]

Table 2: GC-MS-Based Methods for Benzotriazole Analysis in Water Samples

Analytical MethodSample MatrixLimit of Quantification (LOQ)Recovery (%)Reference
Concurrent Derivatization-DLLME-GC-MSWater Samples0.007 - 0.080 ng/mL86 - 112[6]
HS-SPME-GC×GC-TOF-MSAirport Stormwater-≥ 80.0[13]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound in environmental water samples.

SPE_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Water Sample Collection Filter Filtration Sample->Filter Acidify Acidification (low pH) Filter->Acidify SPE Solid-Phase Extraction (SPE) Acidify->SPE Elute Elution SPE->Elute Evap Evaporation & Reconstitution Elute->Evap HPLC HPLC Separation Evap->HPLC Injection MS MS/MS Detection HPLC->MS Data Data Analysis MS->Data

Caption: Workflow for SPE followed by HPLC-MS/MS analysis.

DLLME_GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis Sample Aqueous Sample (10 mL) AddBuffer Add Na2HPO4 Buffer Sample->AddBuffer AddMix Add Ternary Mixture (Acetic Anhydride (B1165640), Acetonitrile (B52724), Toluene) AddBuffer->AddMix Vortex Vortex & Centrifuge AddMix->Vortex Extract Collect Organic Phase Vortex->Extract GC GC Separation Extract->GC Injection MS MS Detection GC->MS Data Data Analysis MS->Data

Caption: Workflow for DLLME and GC-MS analysis.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) and HPLC-MS/MS Analysis of Benzotriazoles in Water

This protocol is based on methodologies for the extraction and analysis of polar benzotriazoles in various water matrices.[8][9][10]

1. Materials and Reagents

  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) or similar polymeric sorbent.

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or Hydrochloric acid (for pH adjustment)

  • Ultrapure water

  • Internal standards (e.g., d4-1H-Benzotriazole)[11]

2. Sample Preparation

  • Collect water samples in clean glass bottles.

  • Filter the samples through a 0.45 µm glass fiber filter to remove suspended solids.

  • Acidify the sample to a low pH (e.g., pH 2-3) using formic acid or hydrochloric acid.

  • Spike the sample with the internal standard solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by ultrapure water.

  • Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a steady flow rate.

  • Washing: Wash the cartridge with ultrapure water to remove interferences.

  • Drying: Dry the cartridge under a stream of nitrogen or by vacuum.

  • Elution: Elute the retained analytes from the cartridge using a suitable organic solvent, such as methanol or acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the mobile phase.

3. HPLC-MS/MS Analysis

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 or Phenyl-Hexyl column is commonly used.[11][12]

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid.

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Quantification: Use the internal standard method for quantification.[11]

Protocol 2: Concurrent Derivatization-Dispersive Liquid-Liquid Microextraction (DLLME) and GC-MS Analysis

This protocol is adapted from a method for the determination of polar benzotriazolic compounds in water.[6]

1. Materials and Reagents

  • Sodium phosphate (B84403) (Na₂HPO₄), 8% (w/v)

  • Acetic anhydride (derivatizing agent)

  • Acetonitrile (disperser solvent)

  • Toluene (extraction solvent)

  • Centrifuge tubes

2. Sample Preparation and Derivatization

  • Place a 10 mL water sample into a centrifuge tube.

  • Add 1 mL of 8% (w/v) Na₂HPO₄ solution.

  • Prepare a ternary mixture of 100 µL of acetic anhydride, 1.5 mL of acetonitrile, and 60 µL of toluene.

  • Rapidly inject the ternary mixture into the sample. A cloudy solution will form.

  • Vortex the mixture for a short period (e.g., 1 minute) and then centrifuge to separate the organic and aqueous phases.

  • Collect the sedimented organic phase (toluene) at the bottom of the tube using a microsyringe.

3. GC-MS Analysis

  • GC System: A gas chromatograph equipped with a suitable capillary column (e.g., a mid-polarity column).

  • Injection: Inject the collected organic extract into the GC system.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

  • Quantification: Use an external or pseudo-external calibration with fortified ultrapure water samples that have undergone the same derivatization and extraction procedure.[6]

References

Application Notes and Protocols for 1H-Benzotriazole-Based Coupling Reagents in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of the amide bond is a cornerstone of organic synthesis, particularly in the fields of peptide chemistry and drug development. 1H-Benzotriazole-based coupling reagents have become indispensable tools for this transformation due to their high efficiency, ability to suppress racemization, and compatibility with a wide range of substrates.[1][] These reagents convert carboxylic acids into highly reactive intermediates, facilitating their reaction with amines to form amide bonds under mild conditions.[3] This document provides detailed application notes, experimental protocols, and a comparative overview of the most common benzotriazole-based coupling reagents: HBTU, HATU, and the additive HOBt.

Overview of Common this compound-Based Reagents

1-Hydroxybenzotriazole (HOBt) and its derivatives are crucial in amide bond formation, primarily by forming active esters that are highly reactive towards amines, thereby increasing reaction rates and minimizing side reactions like racemization.[4] Uronium/aminium salts derived from HOBt and its 7-aza-analogue, HOAt, are among the most popular and effective coupling reagents.[][5]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : A widely used coupling reagent that forms an HOBt active ester.[6][7] It is known for its good coupling efficiency.[8]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) : A more reactive analogue of HBTU derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[9][10] The presence of the nitrogen atom in the pyridine (B92270) ring of HOAt accelerates the coupling reaction and further reduces the risk of racemization, making HATU one of the most efficient coupling reagents available.[9][10]

  • HOBt (1-Hydroxybenzotriazole) : Often used as an additive with carbodiimides (like EDC or DCC) or as an integral part of uronium/aminium salt reagents.[4] Its role is to form a less reactive, but more selective active ester, which helps to suppress racemization, especially when coupling chiral amino acids.[7]

Data Presentation: Comparative Performance of Coupling Reagents

While direct, side-by-side quantitative comparisons under identical conditions are sparse in the literature, the following table summarizes general performance characteristics and typical reaction parameters for HBTU and HATU.

ParameterHBTUHATUReference
Relative Reactivity HighVery High[8]
Racemization Suppression GoodExcellent[9]
Typical Solvent DMF, NMP, DCMDMF, DCM, ACN, THF[7][9]
Typical Base DIPEA, TEADIPEA, Collidine[7][9]
Reaction Time (SPPS) 10 - 60 minutes30 minutes - 4 hours[9][11]
Reaction Time (Solution) ~12 hours1 - 18 hours[7][9]

Experimental Protocols

Protocol 1: General Procedure for HBTU-Mediated Amide Coupling in Solution

This protocol describes a general method for coupling a carboxylic acid and an amine in a solution phase using HBTU.

Materials:

  • Carboxylic acid

  • Amine

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 10% Citric Acid Solution

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (B1210297) (EtOAc) or Dichloromethane (CH₂Cl₂)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add the amine (1.1 equivalents) to the solution.

  • Add DIPEA (3.5 equivalents) to the reaction mixture.

  • In a separate container, dissolve HBTU (1.5 equivalents) in a minimal amount of anhydrous DMF.

  • Add the HBTU solution to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane.[7]

  • Wash the organic layer sequentially with 10% citric acid solution, saturated sodium bicarbonate solution, water, and finally with brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure amide.[7]

Protocol 2: General Procedure for HATU-Mediated Amide Coupling in Solution

This protocol outlines a general procedure for the efficient coupling of a carboxylic acid and an amine in the solution phase using the highly reactive HATU reagent.[9]

Materials:

  • Carboxylic acid

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA or TEA

  • Anhydrous solvent (DMF, DCM, ACN, or THF)

  • 1N HCl or Saturated Ammonium Chloride (NH₄Cl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and HATU (1.0-1.5 equivalents) in an anhydrous solvent.[9]

  • Add DIPEA or TEA (2.0-5.0 equivalents) to the mixture and stir at room temperature for 15-30 minutes for pre-activation of the carboxylic acid.[9]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.[9]

  • Continue stirring at room temperature for 1 to 18 hours, monitoring the reaction by TLC or LC-MS.[9]

  • Once the reaction is complete, dilute the mixture with ethyl acetate.[9]

  • Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[9]

  • Filter the solution and concentrate the solvent under reduced pressure.[9]

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.[9]

Protocol 3: HBTU-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using HBTU.[6]

Materials:

  • Fmoc-protected amino acid

  • HBTU

  • HOBt (optional, to further suppress racemization)[11]

  • DIPEA

  • DMF

  • Resin with N-terminal deprotected peptide

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Washing solvents (DMF, DCM)

Procedure:

  • Resin Preparation : Swell the resin in DMF for at least 30 minutes.[6] Perform Fmoc deprotection of the N-terminal amino acid on the resin using the deprotection solution. Wash the resin thoroughly with DMF to remove residual piperidine.[6]

  • Amino Acid Activation : In a separate vessel, dissolve the Fmoc-protected amino acid (2-4 equivalents relative to resin loading), HBTU (1.9-3.9 equivalents), and optionally HOBt (2-4 equivalents) in DMF. Add DIPEA (4-8 equivalents) to the activation mixture and agitate for 1-2 minutes.[1][11]

  • Coupling : Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.[1]

  • Monitoring and Washing : Monitor the coupling reaction using a qualitative method like the Kaiser test. A negative test (beads remain colorless or yellow) indicates complete coupling.[6] Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[9]

Mandatory Visualizations

G cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylic_Acid R-COOH Active_Ester Active HOBt Ester Carboxylic_Acid->Active_Ester HBTU, Base HBTU HBTU HBTU->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Amide_Bond Amide Bond (R-CO-NH-R') Active_Ester->Amide_Bond + Amine Amine R'-NH₂ Amine->Amide_Bond

Caption: Mechanism of HBTU-mediated amide bond formation.

G Start Start: Resin with Fmoc-protected peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Wash with DMF Deprotection->Washing1 Activation Amino Acid Activation (AA, HATU/HBTU, Base in DMF) Washing1->Activation Coupling Coupling to Resin Activation->Coupling Washing2 Wash with DMF/DCM Coupling->Washing2 Kaiser_Test Kaiser Test Washing2->Kaiser_Test Next_Cycle Start Next Cycle or Cleave Kaiser_Test->Next_Cycle Negative Repeat_Coupling Repeat Coupling Kaiser_Test->Repeat_Coupling Positive Repeat_Coupling->Coupling

Caption: General workflow for a single coupling cycle in SPPS.

References

Application Notes and Protocols for the Synthesis of 1H-Benzotriazole Derivatives for Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1H-Benzotriazole derivatives, a class of heterocyclic compounds recognized for their significant antimicrobial properties. These derivatives serve as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of activity against various pathogenic bacteria and fungi.[1][2][3][4] The protocols outlined below are based on established synthetic methodologies and are intended to guide researchers in the development of novel antimicrobial agents.

Introduction to this compound Derivatives

This compound is a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a 1,2,3-triazole ring.[1] This core structure is a key pharmacophore, and its derivatives have exhibited a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects.[1][2][5][6] The structural versatility of the benzotriazole (B28993) ring allows for substitutions at various positions, enabling the fine-tuning of their biological activity.[1][3] Modifications to the benzotriazole core, such as the introduction of different aryl and heteroaryl substitutions or electron-withdrawing and electron-donating groups, can significantly enhance their antimicrobial potency against a spectrum of pathogens, including clinically relevant strains like Escherichia coli, Staphylococcus aureus, and Candida albicans.[1][2][7]

The mechanism of antimicrobial action for benzotriazole derivatives is believed to involve multiple pathways, including the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis.[1] For instance, in-silico docking studies have shown that certain benzotriazole derivatives can successfully bind to and potentially inhibit enzymes like Aspergillus fumigatus N-myristoyl transferase, which is crucial for fungal viability.[1][7]

Synthetic Pathways and Experimental Protocols

Several synthetic routes can be employed to generate a diverse library of this compound derivatives. Below are detailed protocols for two common methodologies: N-alkylation and acylation of the benzotriazole ring system.

Protocol 1: Synthesis of N-Substituted this compound Derivatives via N-Alkylation

This protocol describes the synthesis of N-alkylated benzotriazole derivatives, which have shown potent antimicrobial activity.[8] The procedure involves the reaction of this compound with an appropriate alkyl halide. A specific example for the synthesis of 1-(Chloromethyl)-1H-benzotriazole and its subsequent reaction with a primary amine is provided.[7]

Workflow for N-Alkylation of this compound

BTA This compound Reaction1 Reaction Mixture 1 BTA->Reaction1 DCM Dichloromethane (B109758) (DCM) DCM->Reaction1 K2CO3 Potassium Carbonate (K2CO3) K2CO3->Reaction1 Reflux1 Reflux (e.g., 80-90°C, 6h) Reaction1->Reflux1 Workup1 Aqueous Workup & Recrystallization Reflux1->Workup1 Product1 1-(Chloromethyl)- This compound Workup1->Product1 Reaction2 Reaction Mixture 2 Product1->Reaction2 Amine Primary Amine (e.g., Phenylhydrazine) Amine->Reaction2 Ethanol Ethanol Ethanol->Reaction2 Reflux2 Reflux Reaction2->Reflux2 Workup2 Workup & Purification Reflux2->Workup2 FinalProduct N-Substituted This compound Derivative Workup2->FinalProduct

Caption: Synthetic workflow for N-alkylation of this compound.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF)

  • Primary amine (e.g., phenylhydrazine)

  • Ethanol

  • Hydrochloric acid (10%)

  • Chloroform (B151607)

  • Round bottom flask (RBF), condenser, magnetic stirrer, heating mantle

Procedure:

Step 1: Synthesis of 1-(Chloromethyl)-1H-Benzotriazole [7]

  • In a 100 mL round bottom flask, combine 16.8 mmol of this compound with 10 mL of DMF.

  • Add 0.5 mL of dichloromethane and 16.8 mmol of anhydrous potassium carbonate to the mixture.

  • Attach a condenser and reflux the reaction mixture for 6 hours at 80-90°C with constant stirring.

  • After cooling to room temperature, pour the reaction mixture into a 250 mL beaker containing 25 mL of ice-cold water.

  • Collect the resulting crystals by filtration and recrystallize them from hot water to obtain pure 1-(Chloromethyl)-1H-benzotriazole.

Step 2: Synthesis of 1-((1H-benzo[d][1][7]triazol-1-yl)methyl)phenylhydrazine [7]

  • In a 100 mL round bottom flask, dissolve 0.01 mol of 1-(Chloromethyl)-1H-benzotriazole and 0.01 mol of phenylhydrazine (B124118) in 12 mL of ethanol.

  • Reflux the mixture for an appropriate time (monitor by TLC).

  • After completion of the reaction, cool the mixture and perform a suitable workup, which may include extraction and recrystallization to isolate the final product.

Note: Microwave-assisted synthesis can be an alternative, often reducing reaction times significantly.[7][9]

Protocol 2: Synthesis of [(1H-benzotriazol-1-ylacetyl)amino]acetic acid Derivatives

This protocol details the synthesis of benzotriazole derivatives by acylating an amino acid with a benzotriazole-containing acyl chloride intermediate. This method is effective for creating peptide-like structures with potential antimicrobial properties.

Workflow for Synthesis of Amino Acid Derivatives

BTA This compound Reaction1 Reaction Mixture 1 BTA->Reaction1 EtCA Ethyl Chloroacetate (B1199739) EtCA->Reaction1 Acetone Acetone, K2CO3 Acetone->Reaction1 Stir1 Stir (10h) Reaction1->Stir1 Workup1 Solvent Removal & Recrystallization Stir1->Workup1 Intermediate1 Ethyl 1H-benzotriazol- 1-ylacetate Workup1->Intermediate1 Reaction2 Reaction Mixture 2 Intermediate1->Reaction2 SOCl2 Thionyl Chloride (SOCl2) DMF (cat.), Chloroform SOCl2->Reaction2 Heat2 Heat (68°C, 3h) Reaction2->Heat2 Intermediate2 1H-benzotriazol- 1-ylacetyl chloride Heat2->Intermediate2 Reaction3 Reaction Mixture 3 Intermediate2->Reaction3 AminoAcid Amino Acid AminoAcid->Reaction3 Stir2 Stir Reaction3->Stir2 Workup2 Workup & Purification Stir2->Workup2 FinalProduct [(1H-benzotriazol-1-ylacetyl) amino]acetic acid Derivative Workup2->FinalProduct

Caption: Synthesis of [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives.

Materials:

  • This compound

  • Ethyl chloroacetate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone

  • Thionyl chloride (SOCl₂)

  • Chloroform

  • Dimethylformamide (DMF)

  • Corresponding amino acid

  • Standard laboratory glassware and equipment

Procedure:

Step 1: Synthesis of Ethyl 1H-benzotriazol-1-ylacetate

  • Prepare a mixture of this compound (0.1 M), ethyl chloroacetate (0.1 M), and 0.3 g of anhydrous K₂CO₃ in 60 mL of acetone.

  • Stir the mixture for 10 hours at room temperature.

  • Remove the solvent under reduced pressure to yield a solid mass.

  • Recrystallize the solid from a mixture of chloroform and ether (8:2 v/v) to obtain needle-shaped brown crystals of ethyl 1H-benzotriazol-1-ylacetate.

Step 2: Synthesis of 1H-benzotriazol-1-ylacetyl chloride

  • In a 250-mL three-necked flask equipped with a magnetic stirrer, condenser, and thermometer, add 10.0 g of the product from Step 1 and 34 mL of chloroform.

  • At 25°C, add 22 mL of thionyl chloride and 1 drop of DMF.

  • Heat the mixture at 68°C for 3 hours.

  • After the initial suspension turns into a yellow solution, remove the heating source. The acid chloride will precipitate as a pale red solid.

Step 3: Synthesis of [(1H-benzotriazol-1-ylacetyl)amino]acetic acid Derivatives

  • React the 1H-benzotriazol-1-ylacetyl chloride from Step 2 with the corresponding amino acid in a suitable solvent and under appropriate conditions (e.g., in the presence of a base) to yield the final derivative.

  • Purify the product by recrystallization or column chromatography.

Antimicrobial Activity Data

The synthesized this compound derivatives have been evaluated for their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) is a common metric used to quantify the antimicrobial efficacy of these compounds.

Table 1: Antibacterial Activity of Selected this compound Derivatives (MIC in µg/mL)

Compound/DerivativeS. aureusB. subtilisE. coliP. aeruginosaReference
3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2-[1][7][10]triazol-1-yl-propan-1-one1.561.566.253.12[10]
5-arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-onesActiveActiveActive-[1]
Benzotriazole-based β-amino alcohol (4e)8 (µM)16 (µM)--[11][12]
Benzotriazole-based β-amino alcohol (4a)32 (µM)64 (µM)--[11][12]
Triazolo[4,5-f]-quinolinone carboxylic acids--12.5-25-[8]

Table 2: Antifungal Activity of Selected this compound Derivatives (MIC in µg/mL)

Compound/DerivativeC. albicansA. nigerA. fumigatusReference
1-(1H-benzo[d][1][7]triazole-1-carbonyl) derivative (5L)Active (Excellent)--[13]
2-oxo-4-substituted aryl-azetidinone derivative (39)-0.5-[8]
Piperidine substituted benzotriazole (16f)6.25--[8]
Piperidine substituted benzotriazole (16h)-12.5-[8]

Proposed Mechanism of Action

The antimicrobial activity of this compound derivatives is attributed to their ability to interact with various cellular targets in microorganisms. A proposed general mechanism involves the inhibition of key enzymes essential for microbial survival.

Proposed Signaling Pathway Inhibition

BZT This compound Derivative Enzyme Essential Fungal Enzyme (e.g., N-myristoyl transferase) BZT->Enzyme Binding BZT->Enzyme Inhibition Inhibition Inhibition Protein Protein N-myristoylation Enzyme->Protein Catalyzes Loss Loss of Function Substrate Substrate (e.g., Myristoyl-CoA) Substrate->Enzyme Membrane Fungal Cell Membrane Integrity Protein->Membrane Protein->Membrane Maintains Disruption Disruption Viability Fungal Viability Membrane->Viability Membrane->Viability Essential for Death Fungal Cell Death Viability->Death Loss leads to

Caption: Inhibition of N-myristoyl transferase by a this compound derivative.

Conclusion

This compound derivatives represent a promising class of antimicrobial agents with significant potential for further development.[1][3] The synthetic protocols provided herein offer a foundation for the generation of diverse chemical libraries for antimicrobial screening. The structure-activity relationship (SAR) studies guided by the antimicrobial data will be crucial in optimizing the potency and selectivity of these compounds, paving the way for the discovery of new and effective treatments for microbial infections. Further research into their mechanisms of action will also be vital for their rational design and clinical application.[1]

References

Application Notes: 1H-Benzotriazole in the Development of Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. There is an urgent need for novel antifungal agents with improved efficacy, broader spectra of activity, and novel mechanisms of action. 1H-Benzotriazole, a bicyclic heterocyclic compound, has emerged as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a wide range of pharmacological activities, including potent antifungal effects, making them promising candidates for the development of new antifungal drugs.[1][2][3][4][5] This document provides an overview of the application of this compound in antifungal drug discovery, including its mechanism of action, quantitative activity data, and detailed experimental protocols.

Mechanism of Action

The primary antifungal mechanism of many azole-based agents, including numerous this compound derivatives, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase (CYP51).[6] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane.

By binding to the heme iron in the active site of lanosterol 14-α-demethylase, benzotriazole (B28993) derivatives block the conversion of lanosterol to ergosterol. This disruption leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates within the cell membrane, ultimately resulting in the inhibition of fungal growth and cell death.[6]

ergo_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14-α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane cyp51->ergosterol bzt This compound Derivatives bzt->inhibition inhibition->cyp51

Fig. 1: Inhibition of the ergosterol biosynthesis pathway.

Antifungal Activity Data

Numerous this compound derivatives have been synthesized and evaluated for their in vitro antifungal activity against a range of pathogenic fungi. The data is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible fungal growth. Below is a summary of representative data.

Compound IDFungal SpeciesMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Compound 16f Candida albicans6.25--[7]
Compound 16h Rhizopus species6.25--[7]
Compound 22b' Candida albicans1.6 - 25Fluconazole-[7]
Compound 22e' Candida albicans1.6 - 25Fluconazole-[7]
Substituted BZT Aspergillus niger12.5 - 25--[7]
Compound 39 Aspergillus niger0.5--[7]
1-Nonyl-1H-BZT Candida species0.5 - 256--[8]
1-Decyl-1H-BZT Candida species2 - 256--[8]

Note: MIC values can vary based on the specific derivative, fungal strain, and testing methodology.

Experimental Protocols & Workflows

The development of novel benzotriazole-based antifungal agents follows a structured workflow, from initial design and synthesis to comprehensive in vitro evaluation.

workflow cluster_design Design & Synthesis cluster_eval In Vitro Evaluation cluster_analysis Analysis design 1. Molecular Docking & Structure-Based Design synthesis 2. Chemical Synthesis (Conventional or Microwave) design->synthesis purification 3. Purification & Characterization (TLC, NMR, MS) synthesis->purification mic_test 4. Antifungal Susceptibility (Broth Microdilution) purification->mic_test ergosterol_assay 5. Mechanism of Action Study (Ergosterol Quantification) mic_test->ergosterol_assay sar 6. Structure-Activity Relationship (SAR) Analysis ergosterol_assay->sar lead_opt 7. Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Improvement

Fig. 2: Drug discovery workflow for antifungal benzotriazoles.
Protocol 1: General Synthesis of 1-Alkyl-1H-Benzotriazole Derivatives

This protocol describes a general method for the N-alkylation of this compound, which can be achieved through conventional heating or microwave-assisted synthesis for improved yields and shorter reaction times.[9]

Materials:

Procedure (Conventional Method): [8]

  • In a round-bottom flask, combine this compound (1 equivalent), the desired bromoalkane (1 eq.), NaOH (1 eq.), K₂CO₃ (1 eq.), and TEAB (catalytic amount).

  • Add acetonitrile as the solvent to the mixture.

  • Heat the reaction mixture under reflux for approximately 48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using preparative TLC or column chromatography with a suitable solvent system (e.g., petroleum ether/ethyl acetate, 90:10 v/v) to isolate the desired 1-alkyl-1H-benzotriazole.[8]

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Note on Microwave Synthesis: For microwave-assisted synthesis, reactants are mixed in a suitable vessel and irradiated in a microwave reactor. This method often leads to significantly higher yields in much shorter reaction times (minutes vs. hours).[9]

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[8][10][11][12]

Materials:

  • Synthesized benzotriazole compounds and a standard antifungal (e.g., Fluconazole)

  • Fungal isolates (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium buffered with MOPS

  • Sterile saline or phosphate-buffered saline (PBS)

  • Sterile 96-well U-bottom microtiter plates

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate onto a fresh agar (B569324) plate and incubate (35°C for 24h for yeasts).[11]

    • Select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).[11]

    • Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (e.g., for C. albicans, 0.5-2.5 x 10³ cells/mL).[13]

  • Plate Preparation:

    • Prepare stock solutions of the test compounds and the standard drug in a suitable solvent (e.g., DMSO).

    • Dispense 100 µL of RPMI-1640 broth into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.[11]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well (1-11). This brings the final volume to 200 µL and dilutes the drug to its final concentration.

    • Well 11 serves as a drug-free growth control (inoculum + medium).

    • Well 12 serves as a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth compared to the growth control well.

Protocol 3: Ergosterol Quantification Assay

This protocol is used to confirm that the mechanism of action of the benzotriazole derivatives involves the inhibition of ergosterol synthesis. A reduction in total ergosterol content in treated fungal cells compared to untreated cells indicates activity against this pathway.[6]

Materials:

  • Fungal cells (treated with the test compound and untreated controls)

  • 25% Alcoholic potassium hydroxide (KOH) solution

  • Sterile distilled water

  • n-Heptane

  • Spectrophotometer (capable of scanning UV wavelengths)

Procedure: [14]

  • Cell Harvesting:

    • Grow the fungal culture to mid-log phase and then incubate with and without the test compound (at sub-MIC concentration) for a defined period.

    • Harvest the cells by centrifugation. Wash the cell pellet with sterile distilled water.

    • Determine the net wet weight of the cell pellet.

  • Saponification:

    • Add 3 mL of 25% alcoholic KOH solution to the cell pellet and vortex for 1 minute.

    • Incubate the suspension in an 85°C water bath for 1 hour to saponify the cellular lipids.

    • Allow the tubes to cool to room temperature.

  • Sterol Extraction:

    • Add 1 mL of sterile distilled water and 3 mL of n-heptane to each tube.

    • Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (sterols) into the heptane (B126788) layer.

    • Allow the layers to separate. Carefully transfer the upper heptane layer to a clean glass tube.

  • Spectrophotometric Analysis:

    • Scan the absorbance of the heptane layer from 240 nm to 300 nm.

    • The presence of ergosterol and the late sterol intermediate 24(28)-dehydroergosterol (B45619) (DHE) results in a characteristic four-peaked curve.

    • Calculate the ergosterol content based on the absorbance values at 281.5 nm and 230 nm. The amount of ergosterol is determined by calculating the total sterol content and subtracting the amount attributable to 24(28)DHE.[14]

    • Compare the ergosterol content of the treated cells to the untreated control cells. A significant reduction indicates inhibition of the ergosterol biosynthesis pathway.

Structure-Activity Relationship (SAR)

The antifungal potency of this compound derivatives is highly dependent on the nature and position of substituents on the benzotriazole ring system. SAR studies help in designing more potent analogs.

  • Lipophilicity: Increasing the lipophilicity, for instance, by adding longer alkyl chains (e.g., nonyl, decyl) at the N-1 position, can enhance antifungal activity, likely by improving membrane permeability.[8]

  • Substituents on the Benzene (B151609) Ring: The introduction of small, hydrophobic groups such as chloro (-Cl) or methyl (-CH₃) on the benzene portion of the benzotriazole scaffold has been shown to result in potent activity against both Candida and Aspergillus species.[7]

  • Molecular Hybridization: Combining the benzotriazole moiety with other known antifungal pharmacophores (e.g., other azoles, β-lactams) is a common strategy to develop hybrid molecules with potentially synergistic or enhanced activity.[1]

sar_logic cluster_mods Structural Modifications bzt_core This compound Core mod1 Increase Lipophilicity (e.g., N-1 Alkyl Chain) bzt_core->mod1 Modify mod2 Add Hydrophobic Groups (e.g., 5-Cl, 5,6-di-CH₃) bzt_core->mod2 Modify mod3 Hybridize with other Antifungal Scaffolds bzt_core->mod3 Modify outcome Enhanced Antifungal Activity mod1->outcome mod2->outcome mod3->outcome

Fig. 3: Key structure-activity relationships for benzotriazoles.

Conclusion

This compound represents a privileged scaffold for the design and development of novel antifungal agents. Its derivatives often target the fungal ergosterol biosynthesis pathway, a well-validated and effective mechanism of action. Through systematic chemical modification guided by SAR studies, it is possible to optimize the potency and spectrum of activity of these compounds. The protocols outlined in this document provide a framework for the synthesis, characterization, and evaluation of new benzotriazole-based antifungal candidates, supporting the ongoing search for more effective treatments for fungal diseases.

References

Application Notes and Protocols: 1H-Benzotriazole as a Versatile Leaving Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-Benzotriazole (BtH) and its derivatives have emerged as highly effective and versatile reagents in modern organic synthesis. A key feature of the benzotriazole (B28993) moiety is its ability to function as an excellent leaving group, comparable to halides but often with superior performance in terms of stability, handling, and reaction selectivity. N-substituted benzotriazoles, such as N-acyl and N-sulfonyl derivatives, serve as stable, crystalline, and easily handled intermediates. Upon reaction with a wide range of nucleophiles, the benzotriazole anion is released, driving the formation of new chemical bonds under mild conditions. These attributes make benzotriazole-mediated reactions invaluable in the synthesis of amides, esters, sulfonamides, and for the formation of carbon-carbon bonds, with significant applications in medicinal chemistry and drug development.[1][2][3]

N-Acylation: Synthesis of Amides using N-Acylbenzotriazoles

Application Note:

N-Acylbenzotriazoles are superior acylating agents, often used as stable and less hazardous alternatives to acyl chlorides.[4][5] They react readily with primary and secondary amines, and even aqueous ammonia, to form amide bonds in high yields.[6] The reactions typically proceed under neutral and mild conditions, minimizing side reactions and protecting group manipulations, which is particularly advantageous in peptide synthesis.[1] The benzotriazole methodology provides a regioselective and efficient route for the synthesis of a diverse range of amides, including those with sensitive functional groups.[5][7]

Data Presentation: Comparison of Amide Synthesis Methods

EntryAmine SubstrateAcyl SourceMethodReaction TimeYield (%)Reference
12-MethylanilineBenzotriazole-5-carbonyl chlorideConventional (Reflux)-72[8]
22-MethylanilineBenzotriazole-5-carbonyl chlorideMicrowave (180 W)-83[8]
3n-ButylamineBenzotriazole-5-carbonyl chlorideConventional (Reflux)-65[8][9]
4n-ButylamineBenzotriazole-5-carbonyl chlorideMicrowave (180 W)-85[8][9]
5BenzylamineBenzotriazole-5-carbonyl chlorideConventional (Reflux)-70[8]
6BenzylamineBenzotriazole-5-carbonyl chlorideMicrowave (180 W)-93[8]
7Primary/Secondary AmineN-AcylbenzotriazoleRoom TemperatureOvernightGood to Excellent[7]
8Primary/Secondary AmineN-AcylbenzotriazoleMicrowave (Water)15-20 min-[7]

Experimental Protocols:

Protocol 1: General Procedure for N-Acylation of Amines at Room Temperature [7]

  • Materials:

    • N-Acylbenzotriazole (1.0 mmol)

    • Primary or secondary amine (1.0 mmol)

    • Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF) (10 mL)

  • Procedure:

    • Dissolve the N-acylbenzotriazole in the chosen solvent in a round-bottom flask.

    • Add the amine to the solution at room temperature.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can be purified by washing with dilute acid (e.g., 1M HCl) to remove unreacted amine and benzotriazole, followed by a wash with saturated sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the amide. Further purification can be achieved by column chromatography or recrystallization if necessary.

Protocol 2: Microwave-Assisted Green N-Acylation in Water [7]

  • Materials:

    • N-Acylbenzotriazole (1.0 mmol)

    • Amine (1.0 mmol)

    • Water (5 mL)

  • Procedure:

    • In a microwave-safe vessel, suspend the N-acylbenzotriazole and the amine in water.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a suitable power for 15-20 minutes, or as determined by reaction optimization.

    • After cooling, collect the solid product by filtration.

    • Wash the solid with water and dry to obtain the pure amide. If the product is soluble, extraction with an organic solvent may be required.

Visualization: N-Acylation of an Amine

N_Acylation acyl_bt N-Acylbenzotriazole (R-CO-Bt) intermediate Tetrahedral Intermediate acyl_bt->intermediate Nucleophilic Attack amine Amine (R'-NH₂) amine->intermediate amide Amide (R-CO-NHR') intermediate->amide Collapse of Intermediate bt_anion Benzotriazole Anion (Bt⁻) intermediate->bt_anion Elimination of Leaving Group plus1 + plus2 +

Caption: Mechanism of amide formation using N-acylbenzotriazole.

N-Sulfonylation and C-Sulfonylation using N-Sulfonylbenzotriazoles

Application Note:

N-Sulfonylbenzotriazoles are effective reagents for the transfer of sulfonyl groups to both nitrogen and carbon nucleophiles.[10][11] They serve as stable, solid alternatives to sulfonyl chlorides for the synthesis of sulfonamides from amines.[12][13] Furthermore, they have been successfully applied in C-sulfonylation reactions with a variety of carbon nucleophiles, such as those derived from nitriles, reactive heteroaromatics, and esters, to produce valuable α-cyanoalkyl sulfones and other sulfonylated compounds.[10][11] This methodology avoids the often harsh conditions associated with traditional sulfonylation methods.

Data Presentation: C-Sulfonylation of Nitriles with N-Sulfonylbenzotriazoles [10]

EntryNitrile (R¹)N-Sulfonylbenzotriazole (R²)ProductYield (%)
1CH₃CN1-(Methylsulfonyl)benzotriazoleCH₃SO₂CH₂CN82
2CH₃CH₂CN1-(Methylsulfonyl)benzotriazoleCH₃SO₂CH(CH₃)CN87
34-BrC₆H₄CH₂CN1-[(4-Tolyl)sulfonyl]benzotriazole4-BrC₆H₄CH(SO₂Tol)CN97
4C₆H₅CH₂CN1-[(4-Tolyl)sulfonyl]benzotriazoleC₆H₅CH(SO₂Tol)CN95
5CH₃CN1-(2-Pyridylsulfonyl)benzotriazole2-PyridylSO₂CH₂CN54
6C₆H₅CH₂CN1-(2-Thienylsulfonyl)benzotriazole2-ThienylSO₂CH(C₆H₅)CN90

Data extracted from Katritzky et al., J. Org. Chem. 2005, 70, 28, 9233–9240.[10]

Experimental Protocols:

Protocol 3: General Procedure for N-Sulfonylation of Amines [12]

  • Materials:

    • 3-(Benzotriazol-1-yl)propan-1-amine (or other primary/secondary amine) (1.0 eq.)

    • Desired sulfonyl chloride (to prepare N-sulfonylbenzotriazole in situ) or pre-formed N-Sulfonylbenzotriazole (1.1 eq.)

    • Pyridine or a mixture of THF and water

  • Procedure:

    • Dissolve the amine (1.0 eq.) in a suitable solvent such as pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Add the desired sulfonyl chloride (1.1 eq.) portion-wise to the stirred solution. (This forms the reactive N-sulfonylbenzotriazole in some procedures, or reacts with the amine if the sulfonyl chloride is the direct reagent). Alternatively, add pre-formed N-sulfonylbenzotriazole.

    • Allow the reaction mixture to stir at room temperature overnight.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, pour the mixture into ice-water.

    • If a precipitate (the sulfonamide product) forms, collect it by filtration, wash with cold water, and dry. If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.

Protocol 4: General Procedure for C-Sulfonylation of Nitriles [10]

  • Materials:

    • Nitrile (e.g., 4-bromophenyl acetonitrile) (1.0 eq.)

    • N-Sulfonylbenzotriazole (e.g., 1-[(4-tolyl)sulfonyl]benzotriazole) (1.0 eq.)

    • Strong base (e.g., n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK)) (1.2 eq.)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of the nitrile in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon), add the strong base (e.g., n-BuLi) dropwise.

    • Stir the mixture at -78 °C for 1 hour to generate the carbanion.

    • Add a solution of the N-sulfonylbenzotriazole in anhydrous THF to the reaction mixture.

    • Allow the reaction mixture to stir and gradually warm to room temperature overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualization: C-Sulfonylation Workflow

C_Sulfonylation_Workflow start Start: Nitrile (R-CH₂-CN) + N-Sulfonylbenzotriazole (R'-SO₂-Bt) step1 1. Dissolve Nitrile in anhydrous THF 2. Cool to -78 °C start->step1 step2 Add strong base (e.g., n-BuLi) Stir for 1 hr at -78 °C step1->step2 step3 Carbanion Formation [R-CH⁻-CN] step2->step3 step4 Add R'-SO₂-Bt in THF step3->step4 step5 Stir overnight, warm to room temperature step4->step5 step6 Aqueous Workup (Quench, Extract, Dry) step5->step6 end Product: α-Cyano Sulfone (R-CH(SO₂R')-CN) step6->end

Caption: Experimental workflow for C-sulfonylation of nitriles.

O-Acylation: Synthesis of Esters

Application Note:

The benzotriazole methodology extends to the efficient synthesis of esters, including those derived from sterically hindered tertiary alcohols, which are often challenging to prepare using standard esterification methods.[14] N-Acylbenzotriazoles can react with alcohols, often in the presence of a base or catalyst, to yield the corresponding esters.[15] A novel method involves the in situ formation of benzotriazolyl alkyl esters from N-acylbenzotriazoles and dichloromethane (DCM), highlighting the versatility of benzotriazole intermediates.[15][16] These esters are themselves useful bifunctional building blocks, as both the benzotriazolyl and acyloxy groups can act as leaving groups.[15][16]

Data Presentation: Synthesis of Benzotriazolyl Alkyl Esters (BAEs) [15]

EntryN-AcylbenzotriazoleBaseSolventTime (h)Yield (%)
11-BenzoylbenzotriazoleK₂CO₃DCM1287
21-BenzoylbenzotriazoleCs₂CO₃DCM1293
31-BenzoylbenzotriazoleDBUDCM1281
41-(4-Methoxybenzoyl)benzotriazoleCs₂CO₃DCM1291
51-(4-Nitrobenzoyl)benzotriazoleCs₂CO₃DCM1275
61-(2-Naphthoyl)benzotriazoleCs₂CO₃DCM1285

This table describes the synthesis of (1H-benzo[d][4][10][12]triazol-1-yl)methyl esters, where DCM acts as a methylene (B1212753) source. Data from Taha et al., RSC Adv., 2021, 11, 6680.[15]

Experimental Protocol:

Protocol 5: Synthesis of Benzotriazolyl Alkyl Esters from N-Acylbenzotriazoles and DCM [15]

  • Materials:

    • N-Acylbenzotriazole (1.0 eq.)

    • Base (e.g., Cesium Carbonate, Cs₂CO₃) (2.0 eq.)

    • Dichloromethane (DCM)

  • Procedure:

    • To a solution of N-acylbenzotriazole in DCM, add the base (e.g., Cs₂CO₃).

    • Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture to remove the base.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the pure benzotriazolyl alkyl ester.

Visualization: Logical Relationship in BAE Synthesis

BAE_Synthesis_Logic start_materials Starting Materials: N-Acylbenzotriazole Base (e.g., Cs₂CO₃) DCM (Solvent & Reagent) hydrolysis Base-catalyzed hydrolysis of N-Acylbenzotriazole start_materials->hydrolysis intermediates Intermediates Formed: Benzotriazole Anion (Bt⁻) Acyloxy Anion (RCOO⁻) hydrolysis->intermediates reaction_dcm Bt⁻ reacts with DCM (Sₙ2 reaction) intermediates->reaction_dcm Bt⁻ final_step Acyloxy anion attacks Chloromethyl Benzotriazole intermediates->final_step RCOO⁻ chloro_intermediate Chloromethyl Benzotriazole (Bt-CH₂-Cl) reaction_dcm->chloro_intermediate chloro_intermediate->final_step product Final Product: Benzotriazolyl Alkyl Ester (Bt-CH₂-O-CO-R) final_step->product

Caption: Proposed mechanism for benzotriazolyl alkyl ester synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1H-Benzotriazole N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the N-alkylation of 1H-Benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during this crucial synthetic transformation. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental issues.

Troubleshooting Guide

This section addresses the most common problems encountered during the N-alkylation of this compound, offering systematic approaches to identify and resolve them.

Low or No Product Yield

Question: My reaction is showing low to no yield of the desired N-alkylated benzotriazole (B28993). What are the potential causes and how can I improve the outcome?

Answer: Low or no product yield is a frequent issue that can stem from several factors, ranging from the quality of reagents to suboptimal reaction conditions. A systematic evaluation of the reaction parameters is crucial for troubleshooting.

Potential Causes and Solutions:

  • Incomplete Deprotonation: The acidity of the N-H bond in benzotriazole (pKa ≈ 8.2) requires a sufficiently strong base to generate the benzotriazolide anion, which is the active nucleophile.[1]

    • Weak Bases: For many applications, common inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective, especially with reactive alkylating agents in polar aprotic solvents like DMF.[2]

    • Strong Bases: For less reactive alkylating agents or to ensure complete deprotonation, a strong base such as sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) is recommended.[2]

  • Reactivity of the Alkylating Agent: The nature of the leaving group on the alkylating agent significantly impacts the reaction rate.

    • Leaving Group Ability: The reactivity order for alkyl halides is I > Br > Cl. If you are experiencing low reactivity with an alkyl chloride, consider switching to the corresponding bromide or iodide.

  • Inappropriate Solvent: The solubility of the benzotriazolide salt is critical for the reaction to proceed efficiently.

    • Solvent Choice: Polar aprotic solvents such as DMF, acetonitrile (B52724) (CH₃CN), and dimethyl sulfoxide (B87167) (DMSO) are generally good choices as they effectively dissolve the reactants.[3][4] THF is also commonly used, particularly with strong bases like NaH.[2]

  • Suboptimal Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.

    • Temperature Optimization: If the reaction is sluggish at room temperature, consider gradually increasing the temperature (e.g., to 50-80 °C) while monitoring the reaction progress by TLC or LC-MS.[2] Microwave irradiation can also be a powerful tool to accelerate the reaction, often significantly reducing reaction times.[5]

  • Presence of Moisture: Water can hydrolyze the alkylating agent and interfere with the deprotonation step.

    • Anhydrous Conditions: Ensure the use of anhydrous solvents and properly dried glassware, especially when working with highly reactive bases like NaH.[2]

  • Purity of Reactants: Impurities in the this compound or the alkylating agent can inhibit the reaction.

    • Reagent Verification: Confirm the purity of your starting materials. If necessary, purify them before use.

Frequently Asked Questions (FAQs)

This section provides answers to specific questions regarding the challenges and optimization of this compound N-alkylation.

Q1: How can I control the regioselectivity to favor the N1-alkylated isomer?

A1: Achieving high selectivity for the N1-isomer, which is often the thermodynamically favored product, is a common goal.[2] Several strategies can be employed:

  • Use of Strong Bases in Aprotic Solvents: Employing a strong base like sodium hydride (NaH) in an aprotic solvent such as THF generally favors the formation of the N1-isomer.[6]

  • Solvent-Free Conditions: The use of K₂CO₃ and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) under solvent-free conditions has been shown to be highly regioselective for the N1-position.[5][7]

  • Catalytic Methods: Specific catalysts have been developed to direct alkylation to the N1 position. For example, B(C₆F₅)₃ has been used to catalyze the site-selective N1-alkylation with diazoalkanes.[8] Visible-light-promoted methods using p-benzoquinone as a catalyst also show high N1-selectivity.[9]

Q2: How can I improve the yield of the N2-alkylated isomer?

A2: The N2-isomer is often the kinetically favored product, but its selective synthesis can be challenging.[2] Recent advances have provided effective methods:

  • Catalytic Approaches: The most effective methods for selective N2-alkylation involve specific catalysts.

    • Rhodium Catalysis: Rhodium catalysts have been successfully used for the highly selective N2-alkylation of benzotriazoles with diazo compounds.[10]

    • Scandium Catalysis: Scandium(III) triflate (Sc(OTf)₃) has been shown to be an effective catalyst for the N2-selective alkylation of benzotriazoles with cyclohexanones.[11]

    • Gold Catalysis: Gold-catalyzed alkylation with vinyl ethers can also selectively produce N2-alkylated products.[2][12][13]

    • Metalloporphyrins: Specific metalloporphyrins, such as certain Ir(III)-porphyrins, can promote selective N2-alkylation.[14]

Q3: My reaction is producing a mixture of N1 and N2 isomers. How can I separate them?

A3: The separation of N1 and N2 isomers is a common purification challenge.

  • Silica (B1680970) Gel Column Chromatography: This is the most frequently used method for separating the two isomers.[2] The polarity difference between the N1 and N2 isomers is usually sufficient for separation with an appropriate eluent system (e.g., mixtures of ethyl acetate (B1210297) and petroleum ether/hexanes).

  • Crystallization: If one of the isomers is a solid and has different solubility characteristics than the other, fractional crystallization can be an effective purification technique.

Q4: I am observing more than two products in my reaction mixture. What are the possible side products?

A4: Besides the N1 and N2 isomers, other side products can form under certain conditions.

  • 1,3-Dialkylbenzotriazolium Salts: Over-alkylation can occur, leading to the formation of quaternary ammonium (B1175870) salts.[12] This is more likely if an excess of the alkylating agent is used or if the reaction is run for an extended period at high temperatures. To minimize this, use a stoichiometric amount or a slight excess of benzotriazole, and monitor the reaction closely.

  • Products from Alkylating Agent Decomposition: Some alkylating agents may be unstable under the reaction conditions, leading to elimination or other decomposition pathways. Ensure the purity and stability of your alkylating agent.

  • Solvent-Related Byproducts: In some cases, the solvent can participate in the reaction. For example, when using DMF with strong bases, side reactions involving the solvent are possible, though less common in standard N-alkylation conditions.

Data Presentation

The choice of reaction conditions significantly influences the yield and regioselectivity of this compound N-alkylation. The following tables summarize quantitative data from the literature to guide your experimental design.

Table 1: Influence of Alkylating Agent on Yield and N1:N2 Ratio

Reaction Conditions: this compound (5 mmol), alkyl halide (7.5 mmol), and [Bmim]OH (10 mmol) under solvent-free conditions at room temperature.[15]

EntryAlkyl HalideTime (h)Total Yield (%)N1:N2 Ratio
1Ethyl bromide39074:26
2n-Propyl bromide38762:38
3Isopropyl bromide48976:24
4Allyl chloride29290:10
5n-Butyl bromide38768:32
6n-Butyl chloride49166:34
7n-Octyl bromide48865:35
8Benzyl chloride29586:14
9Benzyl bromide29374:26
102-Bromoacetophenone39070:30

Table 2: Comparison of Different Reaction Systems for N-Alkylation

BaseSolventAlkylating AgentCatalyst/AdditivePredominant IsomerReference
NaHTHFAlkyl halidesNoneN1[6]
K₂CO₃DMFAlkyl halidesNoneMixture (often N1 major)[2]
NaOHDMFAlkyl halidesNoneN1[16]
K₂CO₃Solvent-freeAlkyl halidesTBABN1[5][7]
NoneCH₂Cl₂DiazoalkanesB(C₆F₅)₃N1[8]
NoneDCEVinyl ethersGold catalystN2[2][12][13]
NoneDCEDiazo compoundsRhodium catalystN2[10]
NoneDCECyclohexanonesSc(OTf)₃N2[11]

Experimental Protocols

The following are generalized, step-by-step protocols for common N-alkylation procedures. These should be considered as starting points for optimization.

Protocol 1: General N-Alkylation using a Carbonate Base in DMF

This method is a mild and common approach for the N-alkylation of benzotriazole.

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 1.5 - 2.0 eq).

  • Stirring: Stir the suspension at room temperature for 15-30 minutes to allow for partial deprotonation.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction to the desired temperature (typically between room temperature and 80 °C) and monitor its progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers.[2]

Protocol 2: N1-Selective Alkylation using Sodium Hydride in THF

This procedure is effective for achieving high N1-selectivity and is suitable for less reactive alkylating agents. Anhydrous conditions are essential.

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous THF. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC. Gentle heating may be necessary.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. Filter, concentrate, and purify by silica gel column chromatography.[2]

Visualizations

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting Troubleshooting Low Product Yield start Low or No Yield check_base Is the base strong enough for deprotonation? start->check_base check_solvent Is the benzotriazolide salt soluble in the solvent? check_base->check_solvent Yes use_stronger_base Use a stronger base (e.g., NaH) check_base->use_stronger_base No check_temp Is the reaction temperature optimized? check_solvent->check_temp Yes use_polar_aprotic Switch to a more polar aprotic solvent (e.g., DMF, DMSO) check_solvent->use_polar_aprotic No check_reagents Are reactants pure and anhydrous? check_temp->check_reagents Yes increase_temp Increase temperature or use microwave irradiation check_temp->increase_temp No purify_reagents Purify reactants and use anhydrous conditions check_reagents->purify_reagents No end_node Improved Yield check_reagents->end_node Yes use_stronger_base->check_solvent use_polar_aprotic->check_temp increase_temp->check_reagents purify_reagents->end_node

Caption: A logical workflow for troubleshooting low product yield in benzotriazole N-alkylation.

Decision Pathway for Regioselective N-Alkylation

Regioselectivity Controlling N1 vs. N2 Regioselectivity start Desired Product? n1_path N1-Isomer (Thermodynamic Product) start->n1_path N1 n2_path N2-Isomer (Kinetic Product) start->n2_path N2 n1_conditions Conditions for N1-Selectivity: - Strong base (NaH) in THF - K2CO3/TBAB (Solvent-free) - B(C6F5)3 or Photochemical Catalysis n1_path->n1_conditions n2_conditions Conditions for N2-Selectivity: - Rhodium, Scandium, or Gold Catalysis - Specific Metalloporphyrin Catalysts n2_path->n2_conditions purification Purification: Silica Gel Chromatography n1_conditions->purification n2_conditions->purification

Caption: Decision-making pathway for achieving N1 or N2 regioselectivity in benzotriazole alkylation.

References

Side reactions and byproduct formation in benzotriazole-mediated peptide coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions and byproduct formation during benzotriazole-mediated peptide coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during benzotriazole-mediated peptide coupling?

A1: The most prevalent side reactions include racemization of the activated amino acid, guanidinylation of the N-terminal amine, aspartimide formation in sequences containing aspartic acid, diketopiperazine formation at the dipeptide stage, and aggregation of the growing peptide chain.[1][2][3]

Q2: How do benzotriazole-based reagents like HOBt and HBTU improve peptide coupling?

A2: 1-Hydroxybenzotriazole (B26582) (HOBt) and its uronium/aminium salt derivatives like HBTU enhance peptide coupling by forming active esters with the carboxylic acid. These esters are more reactive than the free acid but are stable enough to suppress side reactions. HOBt is particularly effective at inhibiting racemization, while HBTU offers high reaction efficiency and reduces byproduct formation.[4][5][6]

Q3: What is the key difference in the mechanism of HOBt and HBTU?

A3: HOBt typically acts as an additive with a primary coupling agent like a carbodiimide (B86325) (e.g., DCC, DIC). It works synergistically to activate the carboxylic acid and suppress racemization.[4][5] HBTU, on the other hand, is a standalone uronium salt coupling reagent that directly activates the carboxylic acid to form an HOBt active ester.[4][7]

Q4: When should I choose HOAt over HOBt?

A4: 1-Hydroxy-7-azabenzotriazole (HOAt) is a more acidic and reactive analogue of HOBt.[8] It is more effective at accelerating coupling reactions and suppressing racemization, especially for sterically hindered amino acids or N-methyl amino acids.[3][9] However, HOBt is more cost-effective for large-scale synthesis.[4]

Q5: What causes guanidinylation and how can it be prevented?

A5: Guanidinylation is a side reaction where uronium/aminium coupling reagents like HBTU react with the unprotected N-terminal amine of the peptide, leading to chain termination.[1][3][10] This can be minimized by pre-activating the protected amino acid with the coupling reagent before adding it to the peptide-resin. Using a stoichiometric amount of the coupling reagent is also crucial.[1]

Troubleshooting Guides

Issue 1: Racemization of Amino Acids

Symptoms:

  • Presence of diastereomeric impurities in the final peptide product, often difficult to separate by chromatography.

  • Reduced biological activity of the synthetic peptide.

Possible Causes:

  • Over-activation of the carboxylic acid.

  • Use of a strong base.

  • Elevated reaction temperatures.[11]

  • Prolonged pre-activation time.[11]

  • Certain amino acids like histidine and cysteine are more susceptible to racemization.[1][11]

Solutions:

  • Use of Additives: Incorporate HOBt or the more reactive HOAt in your coupling cocktail. These additives convert the highly reactive activated intermediate into a more stable active ester, minimizing racemization.[1][5][11] The simultaneous use of HOBt and copper(II) chloride has also been reported to yield racemization-free peptides.[12]

  • Optimize Base Selection: Employ a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or collidine instead of stronger bases like diisopropylethylamine (DIPEA).

  • Temperature Control: Perform the coupling reaction at a controlled temperature, typically ranging from 0°C to room temperature.[11][13]

  • Minimize Pre-activation Time: Keep the pre-activation of the amino acid as short as possible before introducing the amine component.[11][13]

Issue 2: Guanidinylation of the N-terminus

Symptoms:

  • A significant portion of the peptide chain is terminated, resulting in a lower yield of the full-length peptide.

  • Mass spectrometry analysis shows a byproduct with a mass increase corresponding to the addition of a guanidinium (B1211019) group.

Possible Causes:

  • Direct reaction of excess uronium/aminium coupling reagent (e.g., HBTU) with the N-terminal amine of the peptide.[1][3]

  • Slow coupling reaction, allowing more time for the side reaction to occur.

Solutions:

  • Pre-activation Protocol: Pre-activate the carboxylic acid of the incoming amino acid with the coupling reagent in a separate vessel before adding the mixture to the deprotected peptide-resin.[1]

  • Stoichiometry Control: Use a stoichiometric amount of the coupling reagent relative to the carboxylic acid. Avoid using a large excess.[6]

  • Choice of Reagent: In cases of difficult couplings, consider using a phosphonium-based reagent like PyBOP, which is less prone to this side reaction.[14]

Issue 3: Aspartimide Formation

Symptoms:

  • Formation of byproducts with the same mass as the desired peptide (α- and β-aspartyl peptides) and piperidide adducts.[1]

  • Particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[1]

Possible Causes:

  • Cyclization of the aspartic acid side chain to form a five-membered ring intermediate (aspartimide), which can then reopen to form either the desired α-peptide or the isomeric β-peptide.[1]

  • This side reaction can be promoted by both acidic and basic conditions.[1]

Solutions:

  • Additive in Deprotection: Add HOBt to the piperidine (B6355638) solution used for Fmoc deprotection to buffer the basicity and reduce aspartimide formation.[1][14]

  • Protecting Groups: Utilize backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the nitrogen of the amino acid preceding the aspartic acid.[1]

Issue 4: Peptide Aggregation

Symptoms:

  • The peptide-resin fails to swell properly.[1]

  • Slow or incomplete deprotection and coupling reactions.[1]

  • False negative results from coupling monitoring tests like the ninhydrin (B49086) test.

Possible Causes:

  • Self-association of peptide chains through hydrogen bonding, particularly in hydrophobic sequences.[1]

  • Aggregation is more likely to occur between the fifth and twenty-first residues.[1]

Solutions:

  • Solvent Modification: Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the reaction solvent.[1]

  • Disruptive Additives: Add chaotropic salts (e.g., CuLi, NaClO₄) or nonionic detergents to the reaction mixture.[1]

  • Temperature and Sonication: Couple at a higher temperature or sonicate the reaction mixture to disrupt aggregation.[1]

  • Structural Disruption: Incorporate pseudoprolines or backbone-protecting groups to disrupt the hydrogen bonding that leads to aggregation.[1]

Quantitative Data Summary

Side ReactionKey Influencing FactorsReagent/AdditiveEffect on Side ReactionReference
Racemization Base, Temperature, Activation TimeHOBt, HOAt, 6-Cl-HOBtSignificantly suppress racemization by forming more stable active esters.[1][5]
Guanidinylation Excess Coupling ReagentHBTU, HATUMinimized by pre-activation and stoichiometric use of the reagent.[1][3]
Aspartimide Formation Base (Piperidine), Sequence (Asp-X)HOBt in deprotection solutionReduces the formation of aspartimide and subsequent byproducts.[1][14]

Experimental Protocols

Protocol 1: Standard Peptide Coupling with HBTU/HOBt
  • Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), HOBt (3-5 equivalents), and HBTU (3-5 equivalents) in DMF. Add a base such as DIPEA (6-10 equivalents). Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser or Ninhydrin test).

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and dichloromethane (B109758) (DCM) (3 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

Protocol 2: Minimizing Racemization during Coupling
  • Follow Protocol 1, with the following modifications:

  • Temperature Control: Cool the reaction vessel to 0°C in an ice bath before and during the addition of the activated amino acid solution. Maintain this temperature for the initial 30 minutes of coupling, then allow the reaction to proceed at room temperature.

  • Base Selection: Replace DIPEA with a weaker base like N-methylmorpholine (NMM) (6-10 equivalents).

  • Additive: Ensure the presence of at least one equivalent of HOBt or HOAt relative to the amino acid.

Visualizations

PeptideCouplingMechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH HBTU HBTU Active_Ester R-CO-OBt Carboxylic_Acid->Active_Ester + HBTU TMU Tetramethylurea HBTU->TMU byproduct Peptide_Bond R-CO-NH-Peptide Active_Ester->Peptide_Bond + H₂N-Peptide HOBt_byproduct HOBt Active_Ester->HOBt_byproduct byproduct Peptide_Amine H₂N-Peptide Peptide_Amine->Peptide_Bond

Caption: Mechanism of HBTU-mediated peptide bond formation.

TroubleshootingFlowchart start Side Reaction Observed racemization Racemization start->racemization Diastereomers Present? guanidinylation Guanidinylation start->guanidinylation Chain Termination? aspartimide Aspartimide Formation start->aspartimide Asp-X Sequence Issues? sol_racemization Add HOBt/HOAt Lower Temperature Use Weaker Base racemization->sol_racemization Yes sol_guanidinylation Pre-activate Amino Acid Control Stoichiometry guanidinylation->sol_guanidinylation Yes sol_aspartimide Add HOBt to Deprotection Use Backbone Protection aspartimide->sol_aspartimide Yes

Caption: Troubleshooting guide for common side reactions.

References

Technical Support Center: 1H-Benzotriazole Synthesis via Diazotization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1H-Benzotriazole synthesis through the diazotization of o-phenylenediamine (B120857). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to address common challenges encountered during the synthesis process.

Troubleshooting Guide

This guide addresses specific issues that can arise during the synthesis of this compound, providing potential causes and recommended solutions to improve reaction yield and product purity.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete Diazotization: Insufficient nitrous acid due to incorrect stoichiometry or decomposition.Ensure a slight molar excess (e.g., 1.09 moles) of sodium nitrite (B80452) is used. Prepare the sodium nitrite solution fresh and keep it cold before addition.
Suboptimal Reaction Temperature: The initial temperature was too high, or the exothermic reaction did not reach the required temperature (70-80°C).[1]Cool the o-phenylenediamine solution to 5°C before adding sodium nitrite.[1] If the reaction does not warm up sufficiently, especially in smaller scale reactions, consider removing the ice bath after the addition of sodium nitrite to allow the temperature to rise.[1]
Incorrect pH: The reaction medium is not sufficiently acidic, leading to the formation of unstable diazohydroxides or diazotate anions.Use glacial acetic acid as the solvent and acid catalyst.[1] Most literature procedures find that acetic acid provides better yields than mineral acids.
Rapid Cooling After Exotherm: Cooling the reaction mixture too quickly after it has reached the peak temperature can lead to lower yields.[1]Allow the reaction mixture to stand and cool gradually for about an hour after the temperature has peaked before inducing crystallization by cooling in an ice bath.[1]
Formation of a Dark, Tarry Product Side Reactions: Oxidation of o-phenylenediamine or formation of polymeric side products.Ensure the o-phenylenediamine is of high purity. The reaction should be carried out promptly after preparing the initial solution.
Incorrect Reagent Addition: Localized high concentrations of sodium nitrite.Add the cold sodium nitrite solution all at once with efficient stirring to ensure rapid and uniform mixing.[1]
Product Oiling Out During Crystallization Supersaturation and Rapid Cooling: The solution is too concentrated, or the cooling is too rapid, preventing the formation of crystals.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of this compound can help induce proper crystallization.[2]
Difficulty in Product Purification Impurities from Side Reactions: The crude product is contaminated with byproducts that are difficult to remove by crystallization alone.For a high-purity product, distillation of the crude this compound under reduced pressure is recommended over repeated crystallizations, which can lead to greater losses.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature profile for the diazotization of o-phenylenediamine?

A1: The initial temperature of the o-phenylenediamine and acetic acid solution should be cooled to 5°C.[1] Upon the addition of a cold sodium nitrite solution, a rapid exothermic reaction should occur, raising the temperature to 70-80°C.[1] It is crucial that this temperature is reached, as insufficient heating can result in lower yields.[1]

Q2: Why is acetic acid preferred over mineral acids like HCl for this reaction?

A2: While the reaction can be performed with mineral acids, acetic acid is reported to be more satisfactory and provides better overall yields for the direct synthesis of this compound from o-phenylenediamine.[1]

Q3: What are the potential side products in this reaction?

A3: If the reaction conditions are not optimal, side products can form. For example, if the starting material is not o-phenylenediamine but instead m- or p-phenylenediamine, intermolecular azo coupling will occur, leading to the formation of colored azo dyes instead of the desired intramolecular cyclization.[3] Under strongly basic conditions, the diazonium salt is unstable and can be converted into diazohydroxides and then diazotate anions, which will not lead to the desired product.

Q4: How critical is the rate of addition of sodium nitrite?

A4: For this specific synthesis, adding the cold sodium nitrite solution all at once with stirring is recommended.[1] This ensures a rapid and uniform increase in temperature to the optimal range for the reaction.

Q5: My final product is a tan or yellowish color. How can I obtain a colorless product?

A5: The crude product is often tan-colored.[1] For purification, distillation under reduced pressure is highly effective and can yield a white solid with a yellowish cast.[1] Subsequent recrystallization from a solvent like benzene (B151609) can yield colorless this compound.[1]

Data on Reaction Parameters and Yield

While specific quantitative data from a single comparative study is limited in the provided search results, the following table summarizes the typical yields reported under optimized conditions.

ParameterConditionReported Yield (%)Reference
Temperature Initial cooling to 5°C, with an exothermic rise to 70-80°C75-81% (after distillation and recrystallization)[1]
Acid Catalyst Glacial Acetic Acid75-81%[1]
Purification Method Distillation under reduced pressure followed by recrystallization from benzene75-81%[1]
Purification Method Recrystallization from boiling water~67%[2]

Experimental Protocol

This protocol is based on a well-established procedure for the synthesis of this compound.[1]

Materials:

  • o-Phenylenediamine (108 g, 1 mole)

  • Glacial Acetic Acid (120 g, 2 moles)

  • Sodium Nitrite (75 g, 1.09 moles)

  • Water

  • Benzene (for recrystallization)

Procedure:

  • In a 1-liter beaker, combine 108 g of o-phenylenediamine, 120 g of glacial acetic acid, and 300 ml of water. Gently warm the mixture to obtain a clear solution.

  • Place the beaker in an ice-water bath and cool the solution to 5°C.

  • In a separate container, dissolve 75 g of sodium nitrite in 120 ml of water and cool the solution.

  • Once the o-phenylenediamine solution reaches 5°C, add the cold sodium nitrite solution all at once while stirring.

  • The reaction mixture will turn dark green, and the temperature will rapidly increase to 70-80°C. The solution's color will then change to a clear orange-red.

  • Remove the beaker from the cooling bath and allow it to stand at room temperature for 1 hour. As the solution cools, the this compound will separate as an oil.

  • Pack the beaker in ice and continue to stir until the product solidifies. Let it stand in the cold for 3 hours.

  • Collect the solid product by filtration using a Büchner funnel, wash it with 200 ml of ice-cold water, and press it as dry as possible.

  • Dry the crude, tan-colored product overnight at 45-50°C. The expected weight of the crude product is 110-116 g.

  • For purification, place the crude this compound in a modified Claisen flask and distill it under reduced pressure (e.g., 201–204°C at 15 mm Hg).

  • Melt the distilled product and pour it into 250 ml of benzene. Stir the solution until crystallization begins, then chill it for 2 hours.

  • Filter the colorless crystals and dry them. The expected yield of pure this compound is 90–97 g (75–81%), with a melting point of 96–97°C.

Visualizations

Experimental Workflow

G cluster_prep Preparation of Reactants cluster_reaction Diazotization and Cyclization cluster_workup Workup and Isolation cluster_purification Purification prep_opd Dissolve o-phenylenediamine in acetic acid and water cool_opd Cool o-phenylenediamine solution to 5°C prep_opd->cool_opd prep_nano2 Prepare aqueous sodium nitrite solution cool_nano2 Cool sodium nitrite solution prep_nano2->cool_nano2 add_nano2 Add sodium nitrite solution all at once cool_opd->add_nano2 cool_nano2->add_nano2 exotherm Exothermic reaction (temp rises to 70-80°C) add_nano2->exotherm cool_stand Allow to cool and stand for 1 hour exotherm->cool_stand crystallize Induce crystallization by cooling in ice cool_stand->crystallize filter_wash Filter and wash with ice-cold water crystallize->filter_wash dry_crude Dry crude product filter_wash->dry_crude distill Distill under reduced pressure dry_crude->distill recrystallize Recrystallize from benzene distill->recrystallize final_product Pure this compound recrystallize->final_product G cluster_reactants Reactants cluster_intermediates Intermediates opd o-Phenylenediamine diazonium o-Aminobenzene Diazonium Salt opd->diazonium + Nitrous Acid nano2 Sodium Nitrite hno2 Nitrous Acid (in situ) nano2->hno2 + Acetic Acid hac Acetic Acid hac->hno2 hno2->diazonium product This compound diazonium->product Intramolecular Cyclization

References

Technical Support Center: Overcoming Solubility Challenges of 1H-Benzotriazole Derivatives in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered with 1H-Benzotriazole derivatives in aqueous media during experimental research and drug development.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives poorly soluble in aqueous buffers?

A1: The aqueous solubility of this compound derivatives is influenced by several factors. While this compound itself is moderately water-soluble (approximately 20 g/L), its derivatives, particularly those developed as bioactive agents like kinase inhibitors, are often larger, more complex molecules with increased lipophilicity, leading to poor aqueous solubility. Key factors contributing to low solubility include:

  • Molecular Structure: The addition of hydrophobic functional groups to the benzotriazole (B28993) core to enhance biological activity often decreases water solubility. For instance, increasing halogen substitution on the benzene (B151609) ring generally leads to a decrease in solubility[1].

  • Crystalline Structure: A stable crystalline lattice requires significant energy to break down for the molecule to dissolve.

  • pH of the Medium: As weak acids, the solubility of many this compound derivatives is pH-dependent. At a pH below their pKa, they exist in their less soluble, neutral form[2].

  • Ionic Strength: High salt concentrations in buffers can sometimes lead to a "salting-out" effect, further reducing the solubility of organic compounds.

Q2: How can I predict the aqueous solubility of my novel this compound derivative?

A2: Predicting aqueous solubility with high accuracy can be challenging. However, several computational models can provide estimates based on the molecule's structure. These models often use parameters like logP (a measure of lipophilicity), molecular weight, and the number of hydrogen bond donors and acceptors. For more accurate predictions, it is advisable to use multiple prediction software and consider them as estimates that need experimental verification.

Q3: What are the common strategies to improve the aqueous solubility of this compound derivatives?

A3: Several strategies can be employed to enhance the aqueous solubility of these compounds for research and formulation purposes:

  • pH Adjustment: For ionizable benzotriazole derivatives, adjusting the pH of the aqueous medium can significantly increase solubility by converting the compound into its more soluble salt form[2].

  • Use of Co-solvents: Water-miscible organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, or polyethylene (B3416737) glycols (PEGs) can be used to first dissolve the compound before adding it to the aqueous medium[3].

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming inclusion complexes with increased aqueous solubility[4][5].

  • Salt Formation: For benzotriazole derivatives with acidic or basic functional groups, forming a stable salt can dramatically improve solubility and dissolution rates.

  • Prodrug Approach: A water-soluble promoiety can be chemically attached to the benzotriazole derivative, creating a prodrug that is converted back to the active parent drug in the body[6][7].

Troubleshooting Guides

Issue 1: My this compound derivative precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.

This phenomenon, often called "crashing out," is a common issue when the concentration of the organic co-solvent is rapidly reduced, causing the compound to exceed its solubility limit in the aqueous medium.

Troubleshooting Steps:

  • Reduce the Final Concentration: Your target concentration may be too high for the aqueous buffer system. Try preparing a more dilute solution.

  • Optimize the Co-solvent Concentration: Keep the final concentration of DMSO as low as possible (ideally below 1%, and for cell-based assays, below 0.5%) to avoid toxicity.

  • Slow Addition with Vigorous Mixing: Add the DMSO stock solution dropwise into the vortexing or rapidly stirring aqueous buffer. This promotes rapid dispersion and prevents localized high concentrations.

  • Temperature Adjustment: Gently warming the aqueous buffer may help to keep the compound in solution, but be cautious of potential degradation at elevated temperatures.

  • Use of Surfactants: A low concentration of a non-ionic surfactant (e.g., Tween 80 or Pluronic F-68) in the aqueous buffer can help to maintain the solubility of hydrophobic compounds.

Issue 2: The solubility of my benzotriazole derivative is highly variable between experiments.

Inconsistent solubility can arise from several factors affecting the delicate equilibrium of dissolution.

Troubleshooting Steps:

  • Control the pH: Ensure the pH of your aqueous buffer is consistent across all experiments, as small variations can significantly impact the solubility of ionizable compounds.

  • Standardize Temperature: Perform all solubility experiments at a constant and recorded temperature.

  • Equilibration Time: Ensure you are allowing sufficient time for the solution to reach equilibrium solubility. This can take anywhere from a few hours to 72 hours. It is recommended to measure the concentration at different time points (e.g., 2, 4, 8, 24, 48, and 72 hours) to confirm that a plateau has been reached[8].

  • Solid Form of the Compound: Be aware that different batches of your compound may have different crystalline forms (polymorphs), which can have different solubilities.

Quantitative Data on Solubility

The aqueous solubility of this compound derivatives can vary significantly based on their substitution patterns. The following tables provide some available quantitative data.

Table 1: Aqueous Solubility of this compound

Temperature (°C)Solubility (mg/L)Reference
2519,800[9]
23.71,000 - 5,000[9]

Table 2: Aqueous Solubility of Brominated Benzotriazole Derivatives

CompoundNumber of Bromine AtomsSolubility (mM)
4-Bromobenzotriazole11.10
5-Bromobenzotriazole11.30
4,6-Dibromobenzotriazole20.21
4,7-Dibromobenzotriazole20.18
5,6-Dibromobenzotriazole20.24
4,5-Dibromobenzotriazole20.40
4,5,6-Tribromobenzotriazole30.05
4,5,7-Tribromobenzotriazole30.03
4,5,6,7-Tetrabromobenzotriazole40.01

Data adapted from a study on brominated benzotriazoles as protein kinase inhibitors, demonstrating the trend of decreasing solubility with increased halogenation.

Experimental Protocols

Protocol 1: Determination of pH-Dependent Aqueous Solubility

This protocol is adapted from the WHO guidelines for determining the equilibrium solubility of active pharmaceutical ingredients[8][10].

Materials:

  • This compound derivative

  • Aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator (37 ± 1 °C)

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the this compound derivative to a vial containing a known volume of the aqueous buffer. Ensure there is undissolved solid material at the bottom of the vial.

  • Seal the vials and place them on an orbital shaker in an incubator set at 37 ± 1 °C.

  • Agitate the samples for a predetermined time to reach equilibrium (e.g., 24-72 hours). It is advisable to take samples at various time points to confirm equilibrium has been reached.

  • After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved benzotriazole derivative using a validated analytical method.

  • Perform this procedure in triplicate for each pH value.

Protocol 2: Improving Solubility with Cyclodextrins (Phase Solubility Study)

This protocol outlines a phase solubility study to determine the effect of a cyclodextrin on the solubility of a this compound derivative.

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a series of aqueous solutions of HP-β-CD in the buffer at different concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Add an excess amount of the this compound derivative to each HP-β-CD solution.

  • Seal the vials and shake them at a constant temperature for 48-72 hours to reach equilibrium.

  • After equilibration, filter or centrifuge the samples to remove undissolved solid.

  • Determine the concentration of the dissolved benzotriazole derivative in the supernatant of each sample.

  • Plot the concentration of the dissolved benzotriazole derivative (y-axis) against the concentration of HP-β-CD (x-axis). The resulting phase solubility diagram will indicate the stoichiometry and stability constant of the inclusion complex.

Visualizations

experimental_workflow Workflow for Determining pH-Dependent Solubility cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess compound to buffer B Seal vials A->B C Agitate at 37°C (24-72h) B->C D Centrifuge samples C->D E Collect supernatant D->E F Dilute and quantify (e.g., HPLC) E->F

Caption: Experimental workflow for determining pH-dependent solubility.

solubility_strategies Strategies to Overcome Solubility Issues A Poorly Soluble This compound Derivative B pH Adjustment A->B C Co-solvents A->C D Cyclodextrin Complexation A->D E Salt Formation A->E F Prodrug Approach A->F G Increased Aqueous Solubility B->G C->G D->G E->G F->G

Caption: Strategies for enhancing the aqueous solubility of this compound derivatives.

troubleshooting_precipitation Troubleshooting Precipitation from DMSO Stock A Compound Precipitates from DMSO Stock in Aqueous Buffer B Is final concentration too high? A->B C Is DMSO% too low? A->C D Was addition too fast? A->D B->C No E Reduce final concentration B->E Yes C->D No F Optimize DMSO% (0.5-1%) C->F Yes G Add stock dropwise to vortexing buffer D->G Yes H Clear Solution E->H F->H G->H

Caption: A logical workflow for troubleshooting precipitation issues.

References

Technical Support Center: Degradation of 1H-Benzotriazole in Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of 1H-Benzotriazole (BTA) using Advanced Oxidation Processes (AOPs).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound in AOPs?

A1: The degradation of this compound in AOPs is primarily initiated by the attack of highly reactive species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻). The main degradation pathways involve:

  • Hydroxylation: The addition of hydroxyl groups to the benzene (B151609) ring of BTA is a common initial step, forming hydroxylated BTA intermediates.[1][2]

  • Ring Opening: Subsequent oxidation can lead to the opening of both the triazole and benzene rings, resulting in the formation of smaller organic acids and aldehydes.[2][3]

  • Mineralization: Under optimal conditions, complete mineralization can be achieved, converting BTA into inorganic compounds like CO₂, H₂O, and nitrogen gas (N₂).[1]

Q2: Which AOP is most effective for this compound degradation?

A2: The effectiveness of an AOP for BTA degradation depends on various factors, including the water matrix, pH, and the presence of other substances. However, studies have shown that processes generating hydroxyl radicals, such as UV/H₂O₂, UV/TiO₂, and ozonation, are highly effective.[1][4] Sulfate radical-based AOPs have also demonstrated high efficiency.[5] The choice of AOP should be based on experimental conditions and treatment objectives.

Q3: What are the major intermediates formed during the degradation of this compound?

A3: Several intermediates have been identified during the degradation of BTA. Common intermediates include hydroxylated benzotriazoles (e.g., 4-hydroxy-BTA, 5-hydroxy-BTA), as well as ring-opening products like smaller organic acids and aldehydes.[4][6] In some electrochemical AOPs, intermediates such as 2-nitroaniline (B44862) and 2-nitrophenol (B165410) have been observed.[3]

Q4: How does pH affect the degradation of this compound in AOPs?

A4: pH is a critical parameter in AOPs for BTA degradation. For instance, in Fenton and photo-Fenton processes, an acidic pH (around 3-4) is generally optimal for hydroxyl radical generation. In ozonation, the degradation rate can be significantly influenced by pH, with different reaction pathways dominating at different pH levels.[7] For photocatalytic degradation using TiO₂, the surface charge of the catalyst and, consequently, its interaction with BTA are pH-dependent.[8]

Q5: Can the toxicity of the solution change during the degradation of this compound?

A5: Yes, the toxicity of the solution can change. While the ultimate goal of AOPs is to mineralize BTA into harmless inorganic compounds, some of the intermediate products formed during the degradation process can be more toxic than the parent compound.[9] Therefore, it is crucial to monitor the toxicity of the solution throughout the treatment process to ensure complete detoxification.

Troubleshooting Guides

Issue 1: Low Degradation Efficiency of this compound
Potential Cause Troubleshooting Steps
Suboptimal pH Verify and adjust the pH of the reaction mixture to the optimal range for the specific AOP being used (e.g., pH 3-4 for Fenton processes).[7]
Inadequate Oxidant/Catalyst Dosage Optimize the concentration of the oxidant (e.g., H₂O₂, ozone) and/or catalyst (e.g., Fe²⁺, TiO₂). Insufficient dosage may limit the generation of reactive species, while excessive amounts can lead to scavenging effects.
Presence of Radical Scavengers The water matrix may contain substances like carbonate, bicarbonate, chloride ions, or natural organic matter (NOM) that compete for reactive radicals.[5] Consider pretreating the sample to remove these scavengers or increasing the oxidant dosage.
Low UV Lamp Intensity (for photo-based AOPs) Check the age and output of the UV lamp. Lamp intensity can decrease over time, reducing the efficiency of photo-activated AOPs. Replace the lamp if necessary.
Catalyst Deactivation (for heterogeneous catalysis) In processes like UV/TiO₂, the catalyst surface can become fouled or deactivated. Ensure proper catalyst dispersion and consider catalyst regeneration or replacement.
Issue 2: Inconsistent or Irreproducible Results
Potential Cause Troubleshooting Steps
Variability in Water Matrix The composition of the water sample (e.g., wastewater effluent) can vary between experiments. Characterize the water matrix for each experiment, including pH, alkalinity, and NOM content.
Inaccurate Reagent Preparation Ensure accurate preparation of all stock solutions and reagents. Use high-purity water and freshly prepared solutions, especially for oxidants like H₂O₂.
Fluctuations in Experimental Conditions Maintain consistent experimental conditions such as temperature, stirring speed, and reaction time. Use a temperature-controlled reactor if necessary.
Analytical Method Variability Validate the analytical method used to measure BTA concentration (e.g., HPLC, GC-MS). Ensure proper calibration and quality control checks.
Issue 3: Formation of Undesirable Byproducts
Potential Cause Troubleshooting Steps
Incomplete Mineralization Insufficient reaction time or suboptimal conditions can lead to the accumulation of intermediate products. Extend the reaction time or optimize other parameters (pH, oxidant dose) to promote complete mineralization.[4]
Side Reactions The presence of other substances in the water matrix can lead to the formation of disinfection byproducts (DBPs). For example, in the presence of bromide ions, ozonation can form bromate. Characterize the water matrix for potential DBP precursors.
Choice of AOP Some AOPs may be more prone to forming specific byproducts. Consider using a different AOP or a combination of processes to target and degrade persistent intermediates.

Quantitative Data Summary

Table 1: Comparison of Degradation Efficiency and Kinetics for this compound in Various AOPs

AOP SystemInitial [BTA]Degradation Efficiency (%)Apparent Rate Constant (k_app)Reference
UV/H₂O₂10 mg/L>991.63 x 10⁻³ s⁻¹[4]
UV/TiO₂10 mg/L>991.87 x 10⁻³ s⁻¹[4]
Ozonation (pH 7)1 µM-79.6 M⁻¹s⁻¹ (k_O3)[7]
Sulfate Radical (Heat-activated PS)0.1 mM>90Variable with temp.[5]
UV/Chlorination1 mg/L>90-[10]

Note: The efficiency and kinetics of AOPs are highly dependent on the specific experimental conditions. The data in this table should be used for comparative purposes only.

Experimental Protocols

Protocol 1: UV/H₂O₂ Degradation of this compound
  • Materials: this compound (analytical grade), Hydrogen peroxide (30%, w/w), Ultrapure water, pH meter, UV photoreactor equipped with a low-pressure mercury lamp (emission at 254 nm), Magnetic stirrer, HPLC system for analysis.

  • Procedure:

    • Prepare a stock solution of this compound in ultrapure water.

    • In a quartz reactor, add the desired volume of the BTA stock solution and dilute with ultrapure water to the final volume.

    • Adjust the pH of the solution to the desired value (e.g., 7.0) using dilute acid or base.

    • Place the reactor in the UV photoreactor and start the magnetic stirrer.

    • Add the required volume of H₂O₂ stock solution to achieve the desired final concentration.

    • Turn on the UV lamp to initiate the reaction.

    • Withdraw samples at specific time intervals.

    • Immediately quench the reaction in the samples by adding a suitable quenching agent (e.g., sodium thiosulfate).

    • Analyze the concentration of this compound in the samples using HPLC.

Protocol 2: Photocatalytic Degradation of this compound using UV/TiO₂
  • Materials: this compound, Titanium dioxide (e.g., P25), Ultrapure water, pH meter, UV photoreactor with a suitable UV lamp, Magnetic stirrer, Syringe filters (0.45 µm), HPLC system.

  • Procedure:

    • Prepare a stock solution of this compound.

    • Weigh the required amount of TiO₂ catalyst and add it to the desired volume of BTA solution in the reactor.

    • Adjust the pH of the suspension.

    • Place the reactor in the photoreactor and stir the suspension in the dark for a set period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

    • Take an initial sample ("dark" sample).

    • Turn on the UV lamp to start the photocatalytic reaction.

    • Withdraw samples at regular intervals.

    • Immediately filter the samples through a 0.45 µm syringe filter to remove the TiO₂ particles.

    • Analyze the filtrate for the concentration of this compound using HPLC.

Visualizations

Degradation_Pathway_Hydroxyl_Radical BTA This compound Hydroxylated_BTA Hydroxylated Intermediates BTA->Hydroxylated_BTA Hydroxylation OH_rad •OH OH_rad->BTA OH_rad->Hydroxylated_BTA Ring_Opening_Products Ring-Opening Products (e.g., smaller organic acids) OH_rad->Ring_Opening_Products Hydroxylated_BTA->Ring_Opening_Products Oxidation Mineralization Mineralization (CO₂, H₂O, N₂) Ring_Opening_Products->Mineralization Further Oxidation

Caption: Degradation pathway of this compound initiated by hydroxyl radicals.

Experimental_Workflow_Photocatalysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Solution Prepare BTA Solution Add_Catalyst Add TiO₂ Catalyst Prep_Solution->Add_Catalyst Adjust_pH Adjust pH Add_Catalyst->Adjust_pH Dark_Equilibrium Dark Adsorption Adjust_pH->Dark_Equilibrium UV_Irradiation UV Irradiation Dark_Equilibrium->UV_Irradiation Sampling Take Samples UV_Irradiation->Sampling Filtration Filter Samples Sampling->Filtration HPLC_Analysis HPLC Analysis Filtration->HPLC_Analysis

Caption: Experimental workflow for the photocatalytic degradation of this compound.

References

Technical Support Center: Stabilizing 1H-Benzotriazole Against Photodegradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the photodegradation of 1H-Benzotriazole (BTA) in experimental setups.

Troubleshooting Guides

This section offers solutions to common problems encountered during experiments involving this compound.

Problem 1: Rapid degradation of this compound solution upon exposure to light.

  • Question: My this compound solution is losing potency or showing unexpected peaks in analysis after being exposed to ambient or UV light. How can I prevent this?

  • Answer: this compound is susceptible to photodegradation, a process that can be accelerated by UV light and the presence of photocatalysts. The primary mechanism of degradation in aqueous solutions is through the action of hydroxyl radicals. To mitigate this, consider the following solutions:

    • Light Protection: Store and handle BTA solutions in amber-colored vials or wrap containers with aluminum foil to block UV and visible light.

    • Use of UV Filters: If your experimental setup requires light exposure, use a UV filter that blocks wavelengths below 400 nm. Commercial UV-absorbing films or solutions can be placed between the light source and your sample.

    • Addition of Antioxidants: Since photodegradation is often mediated by radical species, the addition of a compatible antioxidant can be effective. Consider using radical scavengers like butylated hydroxytoluene (BHT) or ascorbic acid at low concentrations. However, compatibility with your specific assay must be validated.

    • pH Adjustment: The rate of BTA photodegradation is pH-dependent. In some cases, adjusting the pH of the solution may alter the degradation kinetics. For instance, in photocatalytic degradation using TiO₂, the rate is often higher at acidic or alkaline pH compared to neutral pH.[1]

Problem 2: Inconsistent results in experiments involving this compound and a light-sensitive component.

  • Question: I am working with a formulation that contains this compound and another light-sensitive compound. My results are not reproducible. Could BTA be affecting the stability of my other component?

  • Answer: Yes, this is a possibility. While BTA can degrade, it and its derivatives are also known to act as UV absorbers.[2] This property can, in some instances, protect other molecules from photodegradation. However, the degradation products of BTA could also potentially interact with other components in your system.

    • Control Experiments: Run control experiments with and without BTA to determine its effect on the stability of your other light-sensitive components.

    • Characterize Degradation Products: If possible, use analytical techniques like HPLC-MS to identify the degradation products of BTA in your system. This can help you understand if these products are interfering with your assay.

    • Alternative Stabilizers: If BTA's UV-absorbing properties are interfering with your experiment, consider using an alternative, inert UV filter or stabilizer that does not have the specific chemical properties of BTA that are relevant to your primary investigation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound photodegradation?

A1: In aqueous environments, the photodegradation of this compound is primarily initiated by the absorption of UV radiation, leading to the formation of excited states. In the presence of photocatalysts like TiO₂ or through advanced oxidation processes (AOPs) with agents like hydrogen peroxide (H₂O₂) or persulfate, the generation of highly reactive hydroxyl radicals (•OH) is the dominant degradation pathway.[3][4] These radicals attack the BTA molecule, leading to hydroxylation and subsequent ring-opening, ultimately resulting in the mineralization of the compound.[3]

Q2: How does pH affect the photodegradation of this compound?

A2: The pH of the solution can significantly influence the rate of BTA photodegradation. For example, in photocatalytic degradation using TiO₂, the degradation rate of BTA has been observed to be at a minimum around pH 6, with increased rates at both more acidic (pH 3) and more alkaline (pH 11) conditions.[1] This is attributed to the acid-base equilibrium of BTA and the surface charge of the photocatalyst.

Q3: Can I use common antioxidants to stabilize my this compound solution?

A3: Yes, antioxidants that act as radical scavengers can theoretically protect BTA from photodegradation. Common antioxidants like Butylated Hydroxytoluene (BHT) and ascorbic acid are known to quench radical species. However, their compatibility and effectiveness must be tested for your specific experimental conditions, as they could potentially interfere with your primary reactions or assays. It is recommended to start with low concentrations and run appropriate controls.

Q4: Are there any commercially available UV filters that are recommended for protecting this compound solutions?

A4: While specific brand recommendations are not provided, you should look for UV filters that have a high absorbance in the UVB and UVA range (approximately 280-400 nm). These can be in the form of optical filters placed in the light path or as chemical UV absorbers added to a surrounding medium (if the experimental design allows). When choosing a chemical UV absorber, ensure it is inert with respect to the other components in your experiment. Benzophenone-based UV absorbers are a common class of compounds used for this purpose.

Q5: How can I monitor the photodegradation of this compound in my experiments?

A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for monitoring the concentration of this compound.[5] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The retention time for BTA is generally short due to its polarity. By taking samples at different time points during light exposure, you can quantify the rate of degradation.

Quantitative Data on this compound Photodegradation

The following tables summarize quantitative data on the photodegradation of this compound under various conditions.

Table 1: Photocatalytic Degradation Rates of this compound with TiO₂

pHInitial Concentration (M)PhotocatalystDegradation Rate (mM min⁻¹)Reference
31 x 10⁻⁴TiO₂ P25 (0.5 g/L)(2.27 ± 0.05) x 10⁻²[6]
61 x 10⁻⁴TiO₂ P25 (0.5 g/L)(1.20 ± 0.05) x 10⁻²[6]
111 x 10⁻⁴TiO₂ P25 (0.5 g/L)(3.88 ± 0.05) x 10⁻²[6]

Table 2: Degradation of this compound by UV-based Advanced Oxidation Processes

ProcessUV Wavelength (nm)Initial BTA ConcentrationApparent Rate Constant (k_app) (s⁻¹)Reference
UV/H₂O₂280Not specified1.63 x 10⁻³[3]
UV/TiO₂280Not specified1.87 x 10⁻³[3]
VUV/UV-C185 + 254Not specified8.17 x 10⁻⁴[7]

Experimental Protocols

Protocol 1: Evaluation of this compound Photostability in Solution

Objective: To determine the rate of photodegradation of this compound in a specific solvent under defined light conditions.

Materials:

  • This compound

  • Solvent of choice (e.g., ultrapure water, methanol, acetonitrile)

  • Quartz or UV-transparent vials

  • UV light source with known wavelength and intensity (e.g., UV lamp, solar simulator)

  • HPLC system with a UV detector and a C18 column

  • Amber vials for sample storage

Procedure:

  • Prepare a stock solution of this compound of known concentration in the chosen solvent.

  • Dilute the stock solution to the desired experimental concentration.

  • Transfer aliquots of the solution into multiple quartz vials.

  • Take a "time zero" sample by transferring an aliquot to an amber vial and storing it in the dark at 4°C.

  • Place the quartz vials under the UV light source.

  • At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), remove a vial and transfer an aliquot to an amber vial, storing it in the dark at 4°C until analysis.

  • Analyze all collected samples by HPLC to determine the concentration of this compound.

  • Plot the concentration of this compound as a function of time to determine the degradation kinetics.

Protocol 2: Testing the Efficacy of a Stabilizer on this compound Photostability

Objective: To assess the ability of a stabilizer (e.g., an antioxidant or UV filter) to prevent the photodegradation of this compound.

Materials:

  • Same as Protocol 1

  • Stabilizer to be tested (e.g., BHT, ascorbic acid, a chemical UV absorber)

Procedure:

  • Prepare a stock solution of this compound and a stock solution of the stabilizer in the chosen solvent.

  • Prepare two sets of experimental solutions:

    • Control: this compound solution at the desired concentration.

    • Test: this compound solution at the same concentration with the addition of the stabilizer at a specific concentration.

  • Follow steps 3-8 from Protocol 1 for both the control and test solutions.

  • Compare the degradation kinetics of this compound in the presence and absence of the stabilizer to evaluate its efficacy.

Visualizations

cluster_degradation Photodegradation Pathway of this compound BTA This compound Excited_BTA Excited State BTA* BTA->Excited_BTA UV Light Intermediates Hydroxylated Intermediates Excited_BTA->Intermediates Reaction with •OH Radicals •OH (Hydroxyl Radicals) Radicals->Intermediates Products Ring-Opening Products Intermediates->Products Mineralization CO₂, H₂O, N₂ Products->Mineralization

Caption: Photodegradation pathway of this compound initiated by UV light and mediated by hydroxyl radicals.

cluster_workflow Experimental Workflow for Stabilizer Efficacy Testing Start Prepare BTA Solution Split Split into Control and Test Groups Start->Split Add_Stabilizer Add Stabilizer to Test Group Split->Add_Stabilizer Test Expose Expose Both Groups to UV Light Split->Expose Control Add_Stabilizer->Expose Sample Sample at Time Intervals Expose->Sample Analyze Analyze by HPLC Sample->Analyze Compare Compare Degradation Rates Analyze->Compare End Determine Stabilizer Efficacy Compare->End

Caption: Workflow for evaluating the effectiveness of a stabilizer in preventing this compound photodegradation.

References

Technical Support Center: Minimizing Racemization in Peptide Synthesis with HOBt Additives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to racemization during peptide synthesis, with a specific focus on the application of 1-hydroxybenzotriazole (B26582) (HOBt) and other additives.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a chiral amino acid loses its stereochemical integrity, converting from one enantiomeric form (L-amino acid, the naturally occurring form) to a mixture of both L- and D-amino acids.[1] This leads to the formation of diastereomeric peptide impurities, which can be difficult to separate from the desired peptide and may significantly impact its biological activity and therapeutic efficacy.[1]

Q2: What is the primary cause of racemization during peptide coupling?

A2: The most common mechanism for racemization during peptide bond formation is the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[1][2] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The planar structure of the oxazolone (B7731731) allows for the loss of stereochemical integrity at the alpha-carbon. A secondary mechanism is direct enolization, where a strong base abstracts the alpha-proton of the activated amino acid.[2]

Q3: Which amino acids are most susceptible to racemization?

A3: Histidine (His) and cysteine (Cys) are particularly prone to racemization during peptide coupling.[2][3] Other amino acids that can be susceptible, especially under non-optimized conditions, include serine (Ser) and phenylalanine (Phe).[2]

Q4: What is the role of HOBt in minimizing racemization?

A4: HOBt acts as a racemization suppressant, especially when used in conjunction with carbodiimide (B86325) coupling reagents like DCC or DIC.[2][4][5][6] It works by reacting with the activated amino acid to form an active ester intermediate (OBt ester). This intermediate is more stable and less prone to forming the problematic oxazolone intermediate. The OBt ester then reacts with the amine component to form the desired peptide bond with minimal racemization.[5]

Q5: Are there alternatives to HOBt for suppressing racemization?

A5: Yes, several alternatives to HOBt are available, some of which offer enhanced performance in terms of reaction speed and suppression of racemization. These include:

  • 1-hydroxy-7-azabenzotriazole (HOAt): Generally more effective than HOBt at accelerating coupling reactions and suppressing racemization.[7][8][9]

  • 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt): An electron-withdrawing group enhances its acidity, making it a more effective additive than HOBt.[8]

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A non-explosive and highly effective alternative to HOBt and HOAt, offering high coupling rates with low racemization.[7][9][10]

  • Copper (II) Chloride (CuCl₂): Has been shown to be effective in suppressing racemization, particularly in solution-phase synthesis and for specific amino acids.[2][3][5]

Troubleshooting Guide

Issue 1: High levels of racemization detected in the synthesized peptide.

This is a common issue that can often be traced back to the coupling conditions. Follow these steps to diagnose and resolve the problem.

Step 1: Review Your Coupling Reagent and Additive Combination.

  • Problem: Using carbodiimide reagents (e.g., DCC, DIC) without a racemization-suppressing additive is a primary cause of significant racemization.[2]

  • Solution: Always use carbodiimide coupling reagents in conjunction with an additive like HOBt, HOAt, or OxymaPure®.[2][7] For particularly problematic couplings, consider using a more effective additive like HOAt or OxymaPure®.[7][9]

Step 2: Evaluate the Base Used in the Coupling Reaction.

  • Problem: The presence of a strong, non-sterically hindered base, such as N,N-diisopropylethylamine (DIPEA), can promote racemization through direct enolization of the activated amino acid.[1]

  • Solution: Switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[1][7][11] Also, ensure you are using the minimum necessary amount of base.

Step 3: Control the Reaction Temperature.

  • Problem: Higher reaction temperatures, including those used in microwave-assisted peptide synthesis, can significantly increase the rate of racemization.[1][11]

  • Solution: Perform the coupling reaction at a lower temperature, such as 0°C or room temperature.[1][2] For microwave synthesis, lowering the coupling temperature can limit racemization for sensitive amino acids like histidine and cysteine.[11]

Step 4: Avoid Pre-activation with Onium Salt Reagents.

  • Problem: Pre-activating an amino acid with an onium salt reagent (e.g., HBTU, HATU) and a base before adding it to the resin can lead to substantial racemization.[1]

  • Solution: If using an onium salt, add the coupling reagents to the resin-bound amino acid without a pre-activation step. This simple change can significantly reduce racemization.[1]

Issue 2: Racemization is still observed even with the use of HOBt.

If you are already using HOBt and still experiencing racemization, consider the following advanced troubleshooting steps.

Step 1: Optimize the Solvent System.

  • Problem: The polarity of the solvent can influence the rate of racemization.

  • Solution: Consider using less polar solvents or solvent mixtures, such as dichloromethane (B109758) (DCM) or a DCM/DMF mixture, as these can help reduce racemization.[2][12]

Step 2: For Histidine and Cysteine, Check Side-Chain Protection.

  • Problem: The side chains of histidine and cysteine can participate in and catalyze racemization.[1][3]

  • Solution: For histidine, ensure the imidazole (B134444) side chain is protected. The Boc protecting group on the π-nitrogen is particularly effective at suppressing racemization. For cysteine, specific, reduced-racemization protocols may be necessary.[1][3][13]

Step 3: Consider Alternative Additives.

  • Problem: While effective, HOBt may not be the optimal choice for all coupling reactions.

  • Solution: For challenging sequences or highly sensitive amino acids, switching to a more powerful racemization suppressant like HOAt or OxymaPure® can provide better results.[7][9] The use of copper (II) chloride (CuCl₂) in combination with HOBt has also been reported to be effective.[3][5]

Quantitative Data on Racemization

The following table summarizes the percentage of D-amino acid formation (a measure of racemization) for different coupling conditions. This data is compiled from various sources and is intended for comparative purposes. Actual results may vary depending on the specific amino acid, peptide sequence, and experimental conditions.

Amino Acid DerivativeCoupling Reagent/AdditiveBase% D-Isomer (Racemization)Reference
Fmoc-His(Trt)-OHHATUDIPEA6.8%[13]
Fmoc-His(Boc)-OHHATUDIPEA0.18%[13]
Fmoc-His(Trt)-OHTBTUDIPEA4.5%[13]
Fmoc-His(3-Bum)-OHTBTUDIPEA< 0.3%[13]
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt (Microwave, 80°C)DIPEA16.6%[13]
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt (Microwave, 80°C)DIPEA0.8%[13]

Experimental Protocols

Protocol 1: Standard DIC/HOBt Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard procedure for coupling an amino acid to a resin using diisopropylcarbodiimide (DIC) as the coupling agent and HOBt as the racemization suppressant.[6][14]

  • Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide using standard procedures (e.g., 20% piperidine (B6355638) in DMF).

  • Washing: Thoroughly wash the resin with DMF and then with DCM.

  • Resin Suspension: Suspend the resin in DCM or DMF (approximately 10 mL per gram of resin).[6]

  • Amino Acid and HOBt Solution: In a separate vessel, dissolve 2.5 to 5 equivalents (based on resin substitution) of the protected amino acid and 2.5 to 5.5 equivalents of HOBt in a minimal amount of DMF.[6][14]

  • Addition to Resin: Add the amino acid/HOBt solution to the suspended resin.

  • Activation: Add 2.5 to 5.5 equivalents of DIC to the reaction mixture.[6][14]

  • Coupling: Shake the mixture at room temperature under an inert atmosphere for 1-3 hours. The reaction progress can be monitored using a qualitative ninhydrin (B49086) test.

  • Washing: Once the coupling is complete (negative ninhydrin test), filter the resin and wash it thoroughly with DMF, followed by DCM, and then methanol.

Protocol 2: Racemization Analysis by Chiral HPLC

This protocol provides a general method for determining the extent of racemization in a synthesized peptide by analyzing the enantiomeric composition of its constituent amino acids.[13]

  • Peptide Hydrolysis:

    • Place approximately 1 mg of the purified peptide into a hydrolysis tube.

    • Add 500 µL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After hydrolysis, cool the tube, open it, and evaporate the HCl under a stream of nitrogen or in a vacuum concentrator.

  • Sample Preparation:

    • Re-dissolve the dried hydrolysate in a suitable buffer compatible with the HPLC mobile phase.

  • Chiral HPLC Analysis:

    • Inject the prepared sample onto a chiral HPLC column (e.g., a column with a cyclodextrin-based or ligand-exchange chiral stationary phase).

    • Use an isocratic mobile phase appropriate for the column and the amino acids being analyzed.

    • Detect the amino acid enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).

  • Quantification:

    • Identify the peaks corresponding to the D- and L-enantiomers based on the retention times of standard amino acid solutions.

    • Calculate the percentage of racemization for each amino acid by determining the peak area of the D-enantiomer as a percentage of the total peak area for both enantiomers.

Visualizations

Racemization_Mechanism Activated_AA Activated N-Protected Amino Acid HOBt_Ester HOBt Active Ester Activated_AA->HOBt_Ester Trapping Oxazolone Planar Oxazolone Intermediate Racemized_AA Racemized (D/L Mixture) Oxazolone->Racemized_AA Protonation Peptide_Bond Desired Peptide Bond (L-configuration) HOBt_Ester->Peptide_Bond + Amine HOBt HOBt

Caption: Mechanism of racemization via oxazolone formation and its suppression by HOBt.

Troubleshooting_Workflow start High Racemization Detected q1 Using Carbodiimide Alone? start->q1 s1 Add HOBt, HOAt, or OxymaPure® q1->s1 Yes q2 Using Strong Base (e.g., DIPEA)? q1->q2 No s1->q2 s2 Switch to Weaker Base (NMM, Collidine) q2->s2 Yes q3 High Reaction Temperature? q2->q3 No s2->q3 s3 Lower Temperature (e.g., 0°C) q3->s3 Yes q4 Pre-activating with Onium Salt? q3->q4 No s3->q4 s4 Avoid Pre-activation q4->s4 Yes end Racemization Minimized q4->end No s4->end

Caption: Troubleshooting workflow for high racemization in peptide synthesis.

References

Troubleshooting poor coupling efficiency with TBTU/HOBt reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting peptide coupling reactions using TBTU/HOBt reagents. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of poor or incomplete coupling?

A1: The most common indicator of an incomplete coupling reaction is a positive result from a qualitative test for free primary amines, such as the Kaiser (ninhydrin) test.[1] If the resin beads turn blue after the test, it signifies the presence of unreacted N-terminal amines on the growing peptide chain, indicating that the coupling was unsuccessful.[1] Other signs can include the presence of deletion sequences (peptides missing one or more amino acids) in the final crude product upon analysis by LC-MS.

Q2: What are the primary causes of low coupling efficiency with TBTU/HOBt?

A2: Several factors can contribute to poor coupling efficiency:

  • Reagent Quality and Stoichiometry: Degradation of TBTU or HOBt, impure solvents (especially DMF, which can decompose to dimethylamine), or incorrect molar ratios of the amino acid, coupling reagents, and base can significantly hinder the reaction.[2][3]

  • Insufficient Activation: The carboxylic acid of the incoming amino acid may not be fully activated before it is introduced to the resin-bound peptide. This can be due to low reagent concentrations or insufficient activation time.[2]

  • Steric Hindrance: Coupling sterically bulky or hindered amino acids (e.g., Aib, Val, Ile) is notoriously difficult and often results in lower yields.[4][5]

  • Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures on the solid support, making the N-terminal amine inaccessible for the incoming activated amino acid.

  • Base-Related Issues: The choice and amount of base are critical. An insufficient amount of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) will result in incomplete activation.[6] The presence of a tertiary base is essential for the reaction to proceed.[6]

Q3: What side reactions can occur during TBTU/HOBt coupling?

A3: While TBTU/HOBt is designed to minimize side reactions, some can still occur:

  • Racemization: This is the loss of stereochemical integrity at the α-carbon of the amino acid being coupled.[4] HOBt is specifically included as an additive to suppress this side reaction.[4][7]

  • Guanidinylation: If TBTU is used in excess relative to the carboxylic acid component, it can react with the free N-terminal amine of the peptide.[8][9] This forms a stable guanidinium (B1211019) group, which caps (B75204) the peptide and prevents further elongation.[9]

  • Dehydration of Side Chains: The side chains of Asparagine (Asn) and Glutamine (Gln) can undergo dehydration to form nitriles under strong activation conditions, though this is less common with aminium reagents compared to carbodiimides.[8][10]

Q4: How can I improve the yield for a difficult coupling?

A4: If you encounter a difficult coupling, as indicated by a positive Kaiser test, consider the following strategies:

  • Double Coupling: The most straightforward approach is to immediately repeat the coupling step with a fresh solution of reagents to drive the reaction to completion.[5]

  • Increase Reaction Time: Extending the coupling time from the standard 1-2 hours to several hours or even overnight can help overcome steric hindrance.[5]

  • Change Coupling Reagent: For exceptionally difficult sequences, switching to a more potent coupling reagent like HATU, HCTU, or a phosphonium-based reagent like PyBOP may be necessary.[5][8]

  • Optimize Solvents: If peptide aggregation is suspected, adding a chaotropic salt or switching to a more effective solvent like N-Methyl-2-pyrrolidone (NMP) can help disrupt secondary structures.[1]

  • Capping: If repeated coupling attempts fail, it is advisable to "cap" the unreacted amines using a reagent like acetic anhydride. This prevents the formation of deletion sequences in the final product.[1]

Quantitative Data Summary

Optimizing the stoichiometry of your reaction is crucial for success. The following table provides typical reagent ratios used in a standard TBTU/HOBt coupling protocol during solid-phase peptide synthesis (SPPS).

ComponentEquivalents (relative to resin loading)Purpose
Fmoc-Amino Acid2.0 - 5.0Building block for peptide elongation.
TBTU1.9 - 4.9 (Slightly less than the amino acid)Activates the carboxylic acid of the amino acid.[9]
HOBt2.0 - 5.0Additive to suppress racemization and improve efficiency.[11][12]
DIPEA (or NMM)4.0 - 10.0Non-nucleophilic base to facilitate carboxylate formation.[5][13]

Experimental Protocols

Protocol 1: Standard TBTU/HOBt Coupling in SPPS

This protocol outlines a typical coupling cycle using TBTU/HOBt for Fmoc-based solid-phase peptide synthesis.

  • Fmoc-Deprotection: Treat the resin-bound peptide with a solution of 20% piperidine (B6355638) in DMF for 5-15 minutes to remove the N-terminal Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Activation (Pre-activation): In a separate reaction vessel, dissolve the Fmoc-amino acid (3 eq.), TBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 1-5 minutes. The solution may change color to yellow or orange, which is typically normal.[3][5]

  • Coupling: Add the activated amino acid solution to the washed resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.[5]

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test to check for reaction completion (Protocol 2).

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Kaiser Test (Ninhydrin Test) for Monitoring

This test is used to detect the presence of free primary amines on the resin.

  • Sample Preparation: Place a small number of resin beads (10-20) into a small glass test tube.

  • Add Reagents: Add 2-3 drops of each of the following three solutions:

    • Reagent A: 5% Ninhydrin in ethanol.

    • Reagent B: 80% Phenol in ethanol.

    • Reagent C: 2% Potassium cyanide (KCN) in pyridine.

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.

  • Observation: Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): The beads and/or solution turn a deep blue or purple, indicating the presence of free amines.[1]

    • Negative Result (Complete Coupling): The beads and solution remain colorless, yellow, or slightly brown.[1]

Visualization

Troubleshooting Workflow for Poor Coupling Efficiency

The following diagram illustrates a logical workflow for diagnosing and solving poor coupling efficiency issues identified by a positive Kaiser test.

Troubleshooting_Workflow cluster_start cluster_recouple cluster_investigate cluster_solutions cluster_end start Poor Coupling Suspected (Positive Kaiser Test) double_couple Perform Double Coupling with Fresh Reagents start->double_couple kaiser_2 Perform Kaiser Test Again double_couple->kaiser_2 investigate Investigate Root Cause kaiser_2->investigate Positive proceed Proceed to Next Cycle kaiser_2->proceed Negative reagents Check Reagent Quality (Age, Purity, Solvent) stoichiometry Verify Stoichiometry (Equivalents, Concentrations) sequence Consider Sequence Issues (Steric Hindrance, Aggregation) optimize Optimize Protocol: - Extend Reaction Time - Change Solvent (NMP) - Increase Temperature reagents->optimize stoichiometry->optimize change_reagent Switch to Stronger Coupling Reagent (e.g., HATU, HCTU) sequence->change_reagent cap Cap Unreacted Amines (Acetic Anhydride) optimize->cap If still fails change_reagent->cap If still fails

Caption: Troubleshooting workflow for incomplete peptide coupling.

References

Technical Support Center: Removal of 1H-Benzotriazole from Wastewater Streams

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the removal of 1H-Benzotriazole (BTA) from wastewater streams.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work on BTA removal, offering potential causes and solutions.

Advanced Oxidation Processes (AOPs)

Question: Why is my BTA removal efficiency low when using ozonation?

Answer:

Several factors can contribute to low BTA removal efficiency during ozonation. Consider the following:

  • pH of the Wastewater: The degradation rate of BTA increases with a higher pH. At alkaline pH, ozone decomposition is accelerated, leading to the formation of highly reactive hydroxyl radicals (•OH), which are more effective in degrading BTA than molecular ozone alone. If your pH is neutral or acidic, consider adjusting it to a more alkaline condition (pH > 8) to enhance removal efficiency.[1]

  • Ozone Dosage: Insufficient ozone dosage will result in incomplete BTA degradation. The required ozone dose is dependent on the initial BTA concentration and the presence of other organic matter in the wastewater, which competes for ozone and hydroxyl radicals. It is recommended to optimize the ozone dose for your specific wastewater matrix. For instance, almost complete removal of BTA can be achieved with an ozone dose of 1 mg O₃/mg DOC.[2]

  • Presence of Scavengers: Certain ions commonly found in wastewater, such as bicarbonate (HCO₃⁻) and nitrite (B80452) (NO₂⁻), can act as scavengers of hydroxyl radicals, thereby reducing the efficiency of the ozonation process.[3] The inhibitory effect of anions on BTA removal has been observed in the order of NO₂⁻ > HCO₃⁻ > Cl⁻ > NO₃⁻ > SO₄²⁻.[3]

  • Formation of Transformation Products: Ozonation of BTA can lead to the formation of various transformation products. While BTA itself may be removed, these byproducts might be more persistent or even more toxic. It's crucial to not only monitor the disappearance of the parent compound but also to identify and quantify major transformation products.

Question: My photocatalytic degradation of BTA is slow. How can I improve the reaction rate?

Answer:

Slow photocatalytic degradation of BTA can be attributed to several factors:

  • Catalyst Dosage and Type: The concentration and type of photocatalyst are critical. For titanium dioxide (TiO₂), a common photocatalyst, an optimal loading exists. Too low a concentration results in insufficient active sites, while too high a concentration can lead to light scattering and reduced light penetration. The type of TiO₂, such as Degussa P25, which has a mix of anatase and rutile phases, is often found to be effective.[4]

  • pH of the Solution: The pH of the wastewater can influence the surface charge of the photocatalyst and the speciation of BTA, affecting the adsorption of BTA onto the catalyst surface, which is a key step in the photocatalytic process. The photodegradation of BTA has been shown to be effective at acidic pH (e.g., pH 3).[4]

  • UV Light Intensity: The rate of photocatalysis is directly proportional to the light intensity up to a certain point. Ensure that your UV lamp is functioning correctly and that the reactor design allows for maximum illumination of the catalyst suspension.

  • Presence of Electron Acceptors: The recombination of photogenerated electrons and holes is a major limiting factor in photocatalysis. The addition of electron acceptors, such as peroxymonosulfate (B1194676) (PMS) or persulfate (PS), can significantly enhance the degradation rate by scavenging the electrons and generating additional reactive radicals.

Adsorption

Question: The adsorption capacity of my activated carbon for BTA is lower than expected. What could be the reason?

Answer:

Several factors can influence the adsorption capacity of activated carbon (AC) for BTA:

  • Surface Chemistry of the Activated Carbon: The surface of the AC plays a crucial role. Oxidation of the carbon surface can introduce oxygen-containing functional groups that enhance the adsorption of polar compounds like BTA.[5]

  • pH of the Wastewater: The pH affects both the surface charge of the activated carbon and the speciation of BTA. Optimal adsorption has been observed at a pH of around 9.[5]

  • Presence of Competing Adsorbates: Wastewater is a complex matrix containing various organic and inorganic compounds that can compete with BTA for adsorption sites on the activated carbon, thereby reducing its effective adsorption capacity for BTA.

  • Pore Structure of the Activated Carbon: The pore size distribution of the activated carbon should be suitable for the size of the BTA molecule to allow for effective diffusion and adsorption within the pores.

Biological Treatment

Question: My activated sludge process shows inconsistent and low removal of BTA. Why is this happening?

Answer:

The biological removal of BTA can be challenging and is often characterized by variability. Here are some potential reasons for poor performance:

  • Acclimation of the Biomass: The microbial community in the activated sludge may require a period of acclimation to effectively degrade BTA. Continuous exposure to BTA can enhance the removal efficiency over time.

  • Toxicity of BTA: High concentrations of BTA can be inhibitory or toxic to the nitrifying bacteria in the activated sludge, which are often involved in its degradation.[6]

  • Wastewater Composition: The presence of other readily biodegradable organic matter can lead to preferential degradation, leaving BTA largely untreated. Conversely, some studies suggest that the presence of an additional carbon source can sometimes enhance BTA removal.

  • Solid Retention Time (SRT): A longer SRT generally favors the growth of slower-growing microorganisms that may be responsible for BTA degradation.

  • Formation of Persistent Isomers: In the case of tolyltriazole (B104456) (a methylated derivative of BTA), the 4-TTri isomer is known to be more resistant to biodegradation than the 5-TTri isomer.[2][7]

Frequently Asked Questions (FAQs)

What are the most common methods for removing this compound from wastewater?

The most extensively studied methods for BTA removal from wastewater include:

  • Advanced Oxidation Processes (AOPs): Such as ozonation, photocatalysis, Fenton, and sulfate (B86663) radical-based AOPs. These methods are generally effective in degrading BTA.[8][9]

  • Adsorption: Using materials like activated carbon, biochar, and oxidized carbon cloth. Adsorption is a physical process that transfers BTA from the water to the solid phase.[5]

  • Biological Treatment: Including conventional activated sludge (CAS) systems and membrane bioreactors (MBRs). The efficiency of biological treatment can be variable.[2][10]

What are the typical removal efficiencies for different treatment technologies?

The removal efficiency of BTA varies significantly depending on the technology and operating conditions. The following table summarizes typical removal efficiencies reported in the literature.

Treatment TechnologyRemoval Efficiency (%)Key Influencing Factors
Advanced Oxidation Processes
Ozonation>95%pH, Ozone Dose, Presence of Scavengers[1]
Catalytic Ozonation>95%Catalyst Type, pH, Contact Time[1]
Ultrasound/Peroxymonosulfate/Ozone100% (in 60 min for 40 mg/L BTA)pH, Ozone and PMS concentration, US power[3]
Photocatalysis (UV/TiO₂)Up to 100% (mineralization)pH, Catalyst Dose, UV Intensity[4]
Adsorption
Oxidized Carbon ClothHigh (q_max = 252 mg/g)pH, Ionic Strength[5]
Biological Treatment
Conventional Activated Sludge (CAS)10 - 60%Acclimation, SRT, Co-contaminants[11]
Membrane Bioreactor (MBR)Improved removal over CAS, but discharge still occursAcclimation, SRT[2]
Sequencing Batch Reactor (SBR)>80% (at effluent concentrations ≤ 200 µg/L)Initial BTA concentration[12]

What are the main challenges in treating BTA-contaminated wastewater?

The primary challenges include:

  • Persistence: BTA is relatively resistant to biodegradation.[13]

  • Formation of Transformation Products: Some treatment processes, particularly AOPs, can generate transformation products that may be more persistent or toxic than BTA itself.

  • Complex Wastewater Matrix: The presence of other pollutants in wastewater can interfere with the removal of BTA.

  • Cost: Advanced treatment technologies like AOPs can have high capital and operational costs.[14]

How can I analyze the concentration of BTA in my water samples?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for quantifying BTA in aqueous samples.[7][15] Sample preparation may involve solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances, especially for low concentrations.[7]

Experimental Protocols

Protocol 1: Photocatalytic Degradation of BTA using TiO₂
  • Preparation of Photocatalyst Suspension:

    • Weigh the desired amount of TiO₂ photocatalyst (e.g., Degussa P25). A typical starting concentration is 0.5 g/L.[4]

    • Disperse the photocatalyst in the BTA-containing wastewater sample in a quartz reactor.

    • Stir the suspension in the dark for a specific period (e.g., 30 minutes) to reach adsorption-desorption equilibrium between the BTA and the catalyst surface.

  • Photoreaction:

    • Place the reactor under a UV light source (e.g., a low-pressure mercury lamp).

    • Maintain constant stirring throughout the experiment to ensure a homogenous suspension.

    • Control the temperature of the reaction vessel if necessary.

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw aliquots of the suspension.

    • Immediately filter the samples through a 0.22 µm syringe filter to remove the TiO₂ particles.

    • Analyze the filtrate for the remaining BTA concentration using HPLC-DAD or LC-MS/MS.

Protocol 2: Adsorption of BTA onto Activated Carbon (Batch Experiment)
  • Preparation of Adsorbent and Adsorbate Solutions:

    • Wash the granular activated carbon (GAC) with deionized water to remove any fines and dry it in an oven.

    • Prepare a stock solution of BTA of a known concentration. From this, prepare a series of standard solutions with varying BTA concentrations.

  • Adsorption Experiment:

    • In a series of flasks, add a fixed amount of GAC to a known volume of the BTA solutions with different initial concentrations.

    • Adjust the pH of the solutions to the desired value.

    • Place the flasks on a shaker and agitate at a constant speed and temperature for a predetermined time to reach equilibrium.

  • Analysis:

    • After reaching equilibrium, filter the samples to separate the GAC.

    • Measure the final concentration of BTA in the filtrate using a suitable analytical method (e.g., HPLC).

    • Calculate the amount of BTA adsorbed per unit mass of GAC.

Protocol 3: Ozonation of BTA-containing Wastewater
  • Experimental Setup:

    • Use a semi-batch reactor equipped with a gas diffuser for introducing ozone gas.

    • Connect an ozone generator to the reactor.

    • Include an off-gas ozone destruction unit for safety.

  • Ozonation Procedure:

    • Fill the reactor with the BTA-containing wastewater.

    • Adjust the pH of the wastewater as required.

    • Start bubbling ozone gas through the solution at a constant flow rate.

    • Monitor the dissolved ozone concentration in the liquid phase.

  • Sampling and Quenching:

    • Collect samples at different time points during the ozonation process.

    • Immediately quench the reaction in the collected samples by adding a quenching agent like sodium thiosulfate (B1220275) to stop any further reaction with residual ozone.

    • Analyze the samples for the remaining BTA concentration.

Visualizations

Experimental_Workflow_Photocatalysis cluster_prep Preparation cluster_reaction Photoreaction cluster_analysis Analysis prep_catalyst Prepare TiO2 Suspension in BTA solution dark_adsorption Stir in Dark (Adsorption Equilibrium) prep_catalyst->dark_adsorption uv_irradiation UV Irradiation with Stirring dark_adsorption->uv_irradiation Start Experiment sampling Withdraw Aliquots at Time Intervals uv_irradiation->sampling During Experiment filtration Filter (0.22 µm) sampling->filtration analysis Analyze Filtrate (HPLC/LC-MS) filtration->analysis

Caption: Workflow for Photocatalytic Degradation of BTA.

Troubleshooting_Low_Ozonation_Efficiency cluster_causes Potential Causes cluster_solutions Solutions start Low BTA Removal during Ozonation ph Suboptimal pH start->ph ozone_dose Insufficient Ozone Dose start->ozone_dose scavengers Presence of Scavengers (e.g., HCO3-, NO2-) start->scavengers adjust_ph Increase pH (>8) ph->adjust_ph Check & Adjust increase_dose Optimize Ozone Dosage ozone_dose->increase_dose Check & Adjust pretreatment Consider Pre-treatment to Remove Scavengers scavengers->pretreatment Identify & Mitigate

Caption: Troubleshooting Low BTA Removal in Ozonation.

References

Strategies to improve the regioselectivity of 1H-Benzotriazole substitution reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of 1H-Benzotriazole substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main products of this compound alkylation?

Alkylation of this compound typically yields a mixture of two regioisomers: N1- and N2-substituted products.[1] The ratio of these isomers is highly dependent on the reaction conditions.[2] The 1H-tautomer is generally the predominant form in both gas and solution phases at room temperature.[1]

Q2: Which factors primarily influence the regioselectivity of the reaction?

The regioselectivity of this compound alkylation is influenced by a combination of factors, including the choice of base, solvent, alkylating agent, and the use of catalysts.[2] These factors can be manipulated to favor the formation of either the N1 or N2 isomer.

Q3: How does the choice of base affect the N1/N2 product ratio?

The base plays a crucial role in deprotonating the benzotriazole (B28993), and its nature can influence the site of subsequent alkylation. For instance, using NaOH or NaOEt as a base with alkyl halides tends to favor the formation of 1-alkylbenzotriazole as the major product.[1]

Q4: Can catalysts be used to control the regioselectivity?

Yes, various catalysts have been developed to achieve high regioselectivity. For example:

  • For N1-selectivity: Fe(III) pyridine-substituted porphyrin has been shown to accelerate N1-alkylation.[3][4] A metal-free approach using B(C6F5)3 as a catalyst also provides high N1-selectivity with diazoalkanes.[5][6] Visible-light-promoted reactions using p-benzoquinone (PBQ) as a catalyst can also yield N1-alkylated products with excellent selectivity.[7][8]

  • For N2-selectivity: Ir(III) pentafluorophenyl-substituted porphyrin promotes selective N2-alkylation.[3][4] Rhodium-based catalysts are also effective for N2-selective alkylation with diazo compounds.[9] Scandium triflate (Sc(OTf)₃) has been used for the highly selective N2-alkylation with cyclohexanones.[10][11]

Troubleshooting Guide

Issue 1: Poor regioselectivity with a mixture of N1 and N2 isomers.

  • Possible Cause: Suboptimal reaction conditions (base, solvent, temperature).

  • Troubleshooting Steps:

    • Modify the Base and Solvent System: The polarity of the solvent and the nature of the base are critical. Experiment with different combinations as outlined in the data tables below. For instance, solvent-free conditions with K₂CO₃, SiO₂, and TBAB have been reported to give highly regioselective N1-alkylation.[12]

    • Employ a Catalyst: If simple base/solvent modifications are insufficient, introduce a regioselective catalyst. Refer to the catalyst section in the FAQs (Q4) to select a catalyst that favors your desired isomer.

    • Change the Alkylating Agent: The structure of the alkylating agent can influence the product ratio. If possible, consider using a different leaving group or a sterically more or less demanding alkylating agent.

    • Consider an Alternative Synthetic Route: Instead of direct alkylation, a multi-step synthesis can provide exclusive regioselectivity. One such method involves the intramolecular cyclization of N-alkyl-o-phenylenediamine, which yields exclusively N1-alkylated benzotriazoles.

Issue 2: Low yield of the desired product.

  • Possible Cause: Incomplete reaction, side reactions, or product degradation.

  • Troubleshooting Steps:

    • Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. A moderate increase in temperature might improve the reaction rate and yield, but be cautious of potential side reactions.

    • Ensure Anhydrous Conditions: For reactions involving strong bases like NaH, ensure that all solvents and reagents are strictly anhydrous to prevent quenching of the base and side reactions.

    • Purification Strategy: The N1 and N2 isomers can sometimes be difficult to separate. Optimize your column chromatography conditions (e.g., solvent gradient, silica (B1680970) gel type) for better separation.

Issue 3: The reaction is not proceeding to completion.

  • Possible Cause: Inactive reagents, insufficient base, or catalyst deactivation.

  • Troubleshooting Steps:

    • Check Reagent Quality: Ensure that the benzotriazole, alkylating agent, and base are pure and active. Alkylating agents, in particular, can degrade over time.

    • Increase Stoichiometry of Reagents: A slight excess of the alkylating agent and/or base might be necessary to drive the reaction to completion. A typical protocol may use 1.1 - 1.5 equivalents of the alkylating agent.[2]

    • Re-evaluate the Catalyst (if used): If you are using a catalyst, ensure it is properly activated and not poisoned by impurities in the reaction mixture.

Data Presentation

Table 1: Influence of Base and Solvent on N1/N2 Regioselectivity

Alkylating AgentBaseSolventN1:N2 RatioTotal Yield (%)Reference(s)
Ethyl Bromide[Bmim]OHSolvent-free74:2690[13]
n-Butyl Bromide[Bmim]OHSolvent-free68:3287[13]
Benzyl (B1604629) Chloride[Bmim]OHSolvent-free86:1495[13]
Methylating agents--5:17-[1]
Alkyl HalideNaOH/NaOEt-Major N1-[1]

Table 2: Catalytic Methods for Regioselective N-Alkylation

Desired IsomerCatalystAlkylating AgentYield (%)N1/N2 RatioReference(s)
N1Fe(III) pyridine-porphyrinα-Diazoacetates-N1-selective[3][4]
N1B(C₆F₅)₃DiazoalkanesGood to ExcellentN1-selective[5][6]
N1p-Benzoquinone (PBQ)α-DiazoacetatesModerate to ExcellentExcellent N1-selectivity[7][8]
N2Ir(III) pentafluorophenyl-porphyrinα-Diazoacetates-N2-selective[3][4]
N2Rhodium-basedDiazo compounds/EnynonesGood to ExcellentExcellent N2-selectivity[9]
N2Sc(OTf)₃CyclohexanonesHighExcellent N2-selectivity[10][11]
N2Gold-basedVinyl ethersup to 95N2-selective[14]

Experimental Protocols

Protocol 1: General Procedure for N1-Alkylation using a Carbonate Base in a Polar Aprotic Solvent

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-Chloro-1H-benzo[d]triazole (1.0 eq) and a polar aprotic solvent such as DMF or acetonitrile.

  • Base Addition: Add potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq).

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, methyl iodide) (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to a suitable temperature (typically between room temperature and 80 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers.[2]

Protocol 2: Exclusive N1-Alkylation via Intramolecular Cyclization

This protocol provides a method to obtain exclusively the N1-alkylated product.

  • N-Alkylation of o-phenylenediamine (B120857): A mixture of o-phenylenediamine (0.01 mol) and NaH (0.01 mol) in dry chloroform (B151607) is stirred for 15 minutes at 40°C. Benzyl chloride (0.01 mol) is then added slowly. The solution is stirred for 3 hours.

  • Diazotization and Cyclization: The solvent from the previous step is removed under reduced pressure. The residue is added to 1 M HCl and cooled to 0°C. A solution of NaNO₂ (0.01 mol) in water is added dropwise. The reaction mixture is stirred for 30 minutes at 0°C, followed by the addition of sodium acetate (B1210297) trihydrate (NaOAc·3H₂O) (0.03 mol). The mixture is then stirred for 2 hours at room temperature.

  • Workup and Purification: The reaction mixture is filtered, and the crude product is washed with water. The pure N1-benzyl benzotriazole is obtained by flash column chromatography.

Protocol 3: Gold-Catalyzed N2-Alkylation with Vinyl Ethers

  • Catalyst Preparation: To a Schlenk tube under a nitrogen atmosphere, add Ph₃PAuCl (5 mol%) and AgNTf₂ (5 mol%) in dry 1,2-dichloroethane (B1671644) (DCE) (3 mL).[14]

  • Reagent Addition: After three minutes, add NH-1,2,3-benzotriazole (0.1 mmol) and the vinyl ether (0.3 mmol) to the reaction mixture.[14]

  • Reaction: Stir the reaction mixture at 80 °C for 6 hours or until the starting material is completely consumed as monitored by TLC.[14]

  • Purification: Concentrate the reaction mixture and purify the residue by flash chromatography on silica gel to yield the N2-alkylated product.[14]

Visualizations

Regioselectivity_Factors Start Start: This compound Deprotonation Deprotonation Start->Deprotonation Alkylation Alkylation Deprotonation->Alkylation Benzotriazole Anion N1_Product N1-Substituted Product Alkylation->N1_Product Kinetic/Thermodynamic Control N2_Product N2-Substituted Product Alkylation->N2_Product Kinetic/Thermodynamic Control Base Base (e.g., K2CO3, NaH, NaOH) Base->Deprotonation Solvent Solvent (e.g., DMF, THF, Solvent-free) Solvent->Deprotonation Catalyst Catalyst (e.g., Rh, Sc, Fe, Au) Catalyst->Alkylation Alkylating_Agent Alkylating Agent (e.g., R-X, Diazoalkane) Alkylating_Agent->Alkylation

Caption: Factors influencing the regioselectivity of benzotriazole N-alkylation.

Experimental_Workflow Start Desired Product? N1_Isomer N1-Isomer Start->N1_Isomer N1 N2_Isomer N2-Isomer Start->N2_Isomer N2 Method_N1 Select N1-Selective Method N1_Isomer->Method_N1 Method_N2 Select N2-Selective Method N2_Isomer->Method_N2 Base_Solvent Base/Solvent System: - K2CO3/DMF - NaOH/EtOH - Solvent-free/K2CO3/TBAB Method_N1->Base_Solvent Catalyst_N1 N1-Selective Catalysis: - Fe(III)-porphyrin - B(C6F5)3 - Visible light/PBQ Method_N1->Catalyst_N1 Intramolecular_Cyclization Alternative Route: Intramolecular Cyclization Method_N1->Intramolecular_Cyclization Catalyst_N2 N2-Selective Catalysis: - Ir(III)-porphyrin - Rhodium-based - Sc(OTf)3 - Gold-based Method_N2->Catalyst_N2 Run_Reaction Run Reaction & Monitor Base_Solvent->Run_Reaction Catalyst_N1->Run_Reaction Intramolecular_Cyclization->Run_Reaction Catalyst_N2->Run_Reaction Analyze_Results Analyze Product Ratio (NMR, LC-MS) Run_Reaction->Analyze_Results

Caption: Decision workflow for selecting a regioselective alkylation method.

References

Validation & Comparative

A Comparative Guide to HBTU, HATU, and HCTU Coupling Reagents in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), the selection of an appropriate coupling reagent is paramount to achieving high-purity peptides in optimal yields. Among the most widely utilized are the aminium/uronium salt-based reagents: HBTU, HATU, and HCTU. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Core Performance Comparison

The efficacy of a coupling reagent is determined by its reaction kinetics, efficiency in forming peptide bonds (especially in sterically hindered or "difficult" sequences), and its ability to suppress racemization.

Reactivity and Efficiency:

The general order of reactivity for these three coupling reagents is: HATU > HCTU > HBTU .

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is recognized as the most active of the three.[1] Its superior performance stems from the 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-ester intermediate, leading to faster and more complete coupling reactions.[2] This makes HATU particularly effective for challenging syntheses, including the coupling of sterically hindered amino acids.[2][3]

  • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a chlorinated analog of HBTU. The presence of an electron-withdrawing chlorine atom on the benzotriazole (B28993) ring enhances its reactivity, making it more efficient than HBTU.[4] In several studies, HCTU has demonstrated performance comparable to HATU, producing peptides of similar purity, and is often positioned as a cost-effective alternative.[5][6]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used and cost-effective coupling reagent.[7] While generally less reactive than HATU and HCTU, it is a reliable choice for routine peptide synthesis.[5] Its performance can be diminished in difficult sequences, potentially leading to lower purity and the presence of deletion products.[2]

Racemization Suppression:

All three reagents are designed to minimize the loss of stereochemical integrity during the coupling reaction. The formation of the active ester intermediate proceeds through a mechanism that largely avoids racemization.[7][8] However, the higher reactivity of HATU generally correlates with a lower risk of epimerization compared to HBTU.[2] HCTU also exhibits low levels of racemization.[4]

Quantitative Performance Data

The following table summarizes the crude purity of a model peptide synthesized using different coupling reagents and reaction times.

Coupling ReagentCrude Purity (2 x 1 min coupling)Crude Purity (2 x 20 min coupling)
HATU 83.63%79.85%
HCTU 78.52%81.71%
PyBOP 48.11%70.27%
Data sourced from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[5]

This data indicates that for rapid coupling times, HATU provides the highest crude purity.[5] However, with longer reaction times, HCTU's performance is comparable and can even be slightly advantageous.[5]

Experimental Protocols

A standardized experimental protocol is crucial for the valid comparison of coupling reagents. Below is a general methodology for a comparative coupling reaction in SPPS.

General Protocol for Comparative Coupling Reaction:

  • Resin Preparation: Begin with a pre-loaded resin (e.g., Rink Amide resin) with the N-terminal Fmoc group removed. Swell the resin in a suitable solvent like dimethylformamide (DMF).[9]

  • Reagent Preparation: Prepare stock solutions of the Fmoc-protected amino acid, the coupling reagents to be tested (HATU, HBTU, HCTU), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in DMF.[9]

  • Activation and Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with the coupling reagent (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 1-5 minutes.[4][5]

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for a standardized duration (e.g., 1-2 hours) with agitation.[5]

  • Washing: After the reaction, thoroughly wash the resin with DMF and then dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.[9]

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser (ninhydrin) test. A negative result indicates the complete acylation of primary amines.[10]

  • Cleavage and Deprotection: Treat a dried sample of the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.[9]

  • Analysis: Dissolve the crude peptide in a suitable solvent and analyze by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the yield and purity.[9]

Protocol for Racemization Analysis:

To quantify the extent of racemization, the synthesized peptide is hydrolyzed to its constituent amino acids. The resulting amino acid mixture is then analyzed using a chiral stationary phase column in HPLC or gas chromatography. The percentage of the D-amino acid relative to the total (D + L) provides the measure of racemization.[9]

Visualizing the Process

To better understand the chemical structures and workflows, the following diagrams are provided.

G Chemical Structures of Coupling Reagents cluster_HBTU HBTU cluster_HATU HATU cluster_HCTU HCTU HBTU HBTU HATU HATU HCTU HCTU G start Start: Resin with free N-terminal amine reagent_prep Prepare activation mixture: Fmoc-AA + Coupling Reagent + Base start->reagent_prep activation Pre-activation (1-5 minutes) reagent_prep->activation coupling Add to resin and allow to couple activation->coupling wash Wash resin to remove excess reagents coupling->wash monitor Monitor reaction (e.g., Kaiser test) wash->monitor end End: Resin with elongated peptide chain monitor->end G cluster_reactants Reactants amino_acid Fmoc-AA-COOH active_ester Formation of Active Ester amino_acid->active_ester coupling_reagent Coupling Reagent (HBTU/HATU/HCTU) coupling_reagent->active_ester base Base (DIPEA) base->active_ester peptide_bond Peptide Bond Formation (Nucleophilic Attack) active_ester->peptide_bond peptide_resin Resin-Bound Peptide with free amine peptide_resin->peptide_bond

References

Validation of 1H-Benzotriazole's inhibitory effect on copper corrosion using SERS

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

1H-Benzotriazole (BTA) has long been recognized as a highly effective corrosion inhibitor for copper and its alloys. This guide provides a comparative analysis of BTA's performance against other common inhibitors, with a focus on validation using Surface-Enhanced Raman Spectroscopy (SERS). The data presented herein, supported by detailed experimental protocols, demonstrates the efficacy of BTA and the power of SERS as an analytical tool in corrosion science.

Performance Comparison of Copper Corrosion Inhibitors

The inhibitory effect of this compound and its alternatives is quantified by their inhibition efficiency (IE), often determined through electrochemical methods that complement SERS analysis. A higher IE percentage indicates a more effective inhibitor. The following table summarizes the performance of BTA in comparison to other inhibitors under various conditions.

InhibitorConcentrationCorrosive MediumTechniqueInhibition Efficiency (%)Reference
This compound (BTA) 15 mM-Electrochemical Measurement>90[1]
This compound (BTA) Not SpecifiedAggressive EnvironmentsJournal of Materials ScienceUp to 90[2]
Methylbenzotriazole (M-BTA) 15 mM-Electrochemical MeasurementUp to 96.05[1]
1,2,4-Triazole 45 mMSlurryChemical Mechanical PolishingEquivalent to 2 mM BTA
Sodium Nitrite, Phosphates Not SpecifiedHigh HumidityCorrosion Science Journal~60[2]
Sodium Folate 10 mM0.1 M NaClDEIS and EQCMLess effective than BTA[3]

The Mechanism of Inhibition: A SERS Perspective

SERS is a powerful technique for elucidating the mechanism of corrosion inhibition at the molecular level.[4] For this compound, SERS studies have revealed that its inhibitory action stems from the formation of a protective polymeric film on the copper surface. This film consists of a complex between Cu(I) ions and deprotonated BTA molecules, denoted as [Cu(I)-BTA].[5] The triazole ring of the BTA molecule plays a crucial role in coordinating with the copper surface.[4]

The SERS spectrum of BTA on a copper surface exhibits characteristic peaks that confirm the formation of this protective layer. The presence and intensity of these peaks can be correlated with the degree of inhibition.

Experimental Protocols

A typical experimental workflow for validating the inhibitory effect of this compound on copper corrosion using SERS involves several key steps, from sample preparation to data analysis.

I. SERS Substrate Preparation

The foundation of a successful SERS experiment is the preparation of a SERS-active copper substrate. This is typically achieved by electrochemically roughening the copper surface to create nanoscale features that enhance the Raman signal.

  • Copper Electrode Preparation : A pure copper foil or wire is used as the working electrode. It is mechanically polished with successively finer grades of alumina (B75360) powder and then ultrasonically cleaned in ethanol (B145695) and deionized water to remove impurities.

  • Electrochemical Roughening : The cleaned copper electrode is placed in an electrochemical cell containing a solution of KCl (e.g., 0.1 M). A series of oxidation-reduction cycles are applied using a potentiostat. This process creates a nanostructured copper surface with plasmonic properties necessary for SERS enhancement.

II. SERS Measurement
  • Inhibitor Adsorption : The SERS-active copper electrode is immersed in a solution containing the corrosion inhibitor (e.g., this compound) at a specific concentration for a defined period to allow for the formation of the protective film.

  • Raman Spectroscopy : The electrode is then placed in a Raman spectrometer. A laser of a specific wavelength (e.g., 633 nm) is focused onto the copper surface. The scattered light is collected and analyzed to obtain the SERS spectrum.

  • Data Acquisition : SERS spectra are recorded over a specific spectral range, and multiple scans are typically averaged to improve the signal-to-noise ratio.

III. Electrochemical Correlation

To quantify the inhibition efficiency, SERS measurements are often correlated with electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These tests are performed in a corrosive environment (e.g., a saline solution) with and without the inhibitor.

Visualizing the Workflow and Inhibition Mechanism

The following diagrams, generated using Graphviz, illustrate the experimental workflow for SERS validation and the proposed mechanism of BTA inhibition on a copper surface.

experimental_workflow cluster_prep Substrate Preparation cluster_sers SERS Analysis cluster_electrochem Electrochemical Validation P1 Copper Foil/Wire Selection P2 Mechanical Polishing P1->P2 P3 Ultrasonic Cleaning (Ethanol & DI Water) P2->P3 P4 Electrochemical Roughening (e.g., in KCl solution) P3->P4 S1 Immersion in Inhibitor Solution (BTA) P4->S1 S2 SERS Measurement (Raman Spectrometer) S1->S2 S3 Spectral Data Acquisition S2->S3 E3 Calculate Inhibition Efficiency S3->E3 E1 Potentiodynamic Polarization E1->E3 E2 Electrochemical Impedance Spectroscopy (EIS) E2->E3 DA Data Analysis & Correlation E3->DA

Caption: Experimental workflow for SERS validation of copper corrosion inhibition.

inhibition_mechanism cluster_surface Copper Surface in Corrosive Environment cluster_inhibition Inhibition with this compound Cu_surface Copper (Cu) Corrosion Corrosion (Oxidation) Cu_surface->Corrosion BTA This compound (BTA) Protective_layer Formation of [Cu(I)-BTA] Protective Film BTA->Protective_layer Inhibited_surface Inhibited Copper Surface Protective_layer->Inhibited_surface

Caption: Mechanism of copper corrosion inhibition by this compound.

Conclusion

The collective evidence from SERS and electrochemical studies unequivocally validates the high inhibitory efficiency of this compound for copper corrosion. Its ability to form a robust and stable protective film on the copper surface sets it apart from many alternatives.[2][3] SERS, as a surface-sensitive and non-destructive technique, proves to be an invaluable tool for researchers in the field of corrosion science, providing detailed molecular insights into the inhibition mechanism. This guide serves as a foundational resource for professionals seeking to understand and apply these methodologies in their own research and development endeavors.

References

A Researcher's Guide to Suppressing Racemization in Peptide Synthesis: A Comparative Analysis of 1H-Benzotriazole and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate process of peptide synthesis, the preservation of stereochemical integrity is paramount. Racemization, the undesirable conversion of a chiral amino acid into its mirror image, can lead to the formation of diastereomeric impurities that are often difficult to separate and can significantly impact the biological activity of the final peptide. This guide provides a comprehensive comparison of 1H-Benzotriazole (HOBt), a widely used racemization suppressant, with other common additives. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions to optimize their peptide synthesis strategies.

Data Presentation: Quantitative Comparison of Additives

The efficacy of various additives in suppressing racemization is highly dependent on the specific amino acid being coupled, the coupling reagent employed, and the reaction conditions. The following tables summarize quantitative data from comparative studies on commonly used additives.

Table 1: Comparison of Additives in the Coupling of Z-Phg-OH to H-Pro-NH₂

This model system is notoriously prone to racemization, providing a stringent test for the effectiveness of suppressing additives.

AdditiveCoupling ReagentYield of Z-L-Phg-L-Pro-NH₂ (%)% D-Epimer (Racemization)
HOBt DIC81.09.3
HOAt DICNot ReportedNot Reported
OxymaPure® DIC89.91.1
Oxyma-B DIC90.75.1

Data sourced from studies on Oxyma and Oxyma-B.[1][2][3]

Table 2: Comparison of Additives in the Solid-Phase Synthesis of H-Gly-Cys-Phe-NH₂

Cysteine is another amino acid highly susceptible to racemization during peptide synthesis.

AdditiveCoupling ReagentYield of L-Cys Peptide (%)% D-Cys Epimer (Racemization)
HOBt DIC96.314.8
HOAt DIC97.65.9
OxymaPure® DIC91.97.7
Oxyma-B DIC90.01.0

Data compiled from research on novel oxime additives.[2][3]

Table 3: Racemization of Different Amino Acids with Various Additives during Solid-Phase Peptide Synthesis

This table highlights the performance of additives with other racemization-prone amino acids.

Amino AcidAdditiveCoupling Reagent% Racemization
Serine (Ser) Oxyma-B DIC1.0
Histidine (His) Oxyma-B DIC1.0
Cysteine (Acm) Oxyma-B DIC0.9
Histidine (His) OxymaPure® DIC>1.0

This data underscores the superior performance of Oxyma-B in suppressing racemization for a range of challenging amino acids.[2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are protocols for key experiments cited in the comparative studies.

Protocol 1: Synthesis and Analysis of Z-Phg-Pro-NH₂ for Racemization Studies

This protocol outlines the solution-phase synthesis and subsequent HPLC analysis to quantify racemization.

Materials:

  • Z-L-Phenylglycine (Z-L-Phg-OH)

  • L-Proline amide hydrochloride (H-L-Pro-NH₂·HCl)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Additive (HOBt, HOAt, OxymaPure®, or Oxyma-B)

  • N,N-Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Synthesis Procedure:

  • Dissolve Z-L-Phg-OH (1 equivalent), H-L-Pro-NH₂·HCl (1 equivalent), and the additive (1 equivalent) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (1 equivalent) to neutralize the hydrochloride salt.

  • Add DIC (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction and prepare the sample for HPLC analysis.

HPLC Analysis:

  • Column: Reversed-phase C18

  • Mobile Phase: A linear gradient of mobile phase B into mobile phase A. A typical gradient might be 10-90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Quantification: The percentages of the L,L-diastereomer and the D,L-diastereomer are determined by integrating the respective peak areas in the chromatogram.

Protocol 2: Solid-Phase Synthesis and Analysis of H-Gly-Cys-Phe-NH₂

This protocol describes the solid-phase synthesis of a model tripeptide to assess cysteine racemization.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Cys(Trt)-OH, Fmoc-Phe-OH)

  • Coupling reagent (e.g., DIC)

  • Additive (HOBt, HOAt, OxymaPure®, or Oxyma-B)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • HPLC system as described in Protocol 1.

Synthesis Procedure:

  • Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the resin using 20% piperidine in DMF.

  • Coupling:

    • Pre-activate a solution of the Fmoc-amino acid (3 equivalents), the additive (3 equivalents), and the coupling reagent (3 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Repeat the deprotection and coupling steps for each amino acid in the sequence (Phe, Cys, Gly).

  • Cleavage and Deprotection: After the final coupling, wash the resin, dry it, and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

HPLC Analysis:

  • The crude peptide is analyzed by reversed-phase HPLC using a similar setup and gradient as described in Protocol 1 to separate and quantify the L-Cys and D-Cys containing diastereomers.

Mandatory Visualization

Diagrams are provided to visually represent key concepts and workflows discussed in this guide.

RacemizationMechanism cluster_activation Amino Acid Activation cluster_racemization Racemization Pathways cluster_coupling Peptide Bond Formation cluster_additives Role of Additives AA N-protected Amino Acid (L-configuration) Activated_Ester Activated Ester Intermediate AA->Activated_Ester Coupling Reagent Oxazolone Oxazolone Formation (planar intermediate) Activated_Ester->Oxazolone Intramolecular cyclization Enolization Direct Enolization (planar intermediate) Activated_Ester->Enolization Base-catalyzed α-proton abstraction Peptide_L Desired Peptide (L-L) Activated_Ester->Peptide_L Additive_Role Additives (HOBt, HOAt, Oxyma) react with the activated ester to form a more stable active ester, which is less prone to oxazolone formation and enolization, thus suppressing racemization. Activated_Ester->Additive_Role Racemized_AA Racemized Activated Ester (D/L mixture) Oxazolone->Racemized_AA Enolization->Racemized_AA Peptide_D Diastereomeric Peptide (D-L) Racemized_AA->Peptide_D N_Terminus Peptide N-terminus RacemizationAnalysisWorkflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis cluster_result Result Start Start with Resin and Fmoc-protected Amino Acids SPPS Solid-Phase Peptide Synthesis (Deprotection and Coupling Cycles) with Additive Start->SPPS Cleavage Cleavage from Resin and Side-chain Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Mixture Cleavage->Crude_Peptide HPLC_Prep Sample Preparation (Dissolution and Filtration) Crude_Peptide->HPLC_Prep HPLC_Analysis Reversed-Phase HPLC Analysis HPLC_Prep->HPLC_Analysis Chromatogram Chromatogram with Separated Diastereomers HPLC_Analysis->Chromatogram Quantification Peak Integration and Quantification of Racemization Chromatogram->Quantification Desired_Peptide Desired Peptide Purity Quantification->Desired_Peptide Racemized_Impurity % Racemized Impurity Quantification->Racemized_Impurity AdditiveEffectiveness Title Effectiveness of Additives in Suppressing Racemization HOBt This compound (HOBt) Good Good HOBt->Good Standard, cost-effective HOAt 1-Hydroxy-7-azabenzotriazole (HOAt) Better Better HOAt->Better More effective than HOBt Oxyma OxymaPure® Oxyma->Better Comparable to or better than HOAt (Safer alternative) OxymaB Oxyma-B Best Best OxymaB->Best Superior to HOAt and OxymaPure in several model systems

References

Unveiling the Antimicrobial Potential of 1H-Benzotriazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning their attention to 1H-Benzotriazole derivatives as a promising class of compounds in the fight against microbial resistance. Exhibiting a broad spectrum of activity, these derivatives have demonstrated notable efficacy against a range of pathogenic bacterial and fungal strains. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed methodologies, and an exploration of their potential mechanisms of action.

This compound, a bicyclic heterocyclic compound, serves as a versatile scaffold for the synthesis of novel antimicrobial agents.[1][2] Its derivatives have been a subject of extensive research due to their wide array of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] The ease of structural modification of the benzotriazole (B28993) core allows for the fine-tuning of its antimicrobial potency and spectrum.[1][4]

Comparative Efficacy Against Bacterial Strains

Studies have consistently shown that this compound derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The efficacy, often measured by the Minimum Inhibitory Concentration (MIC), varies depending on the specific substitutions on the benzotriazole ring.

For instance, a series of N-acyl-1H-benzotriazole derivatives demonstrated mild to moderate antibacterial activity.[3] In another study, triazolo[4,5-f]-quinolinone carboxylic acids, which incorporate a benzotriazole moiety, exhibited potent activity against Escherichia coli, with MIC values ranging from 12.5 to 25 μg/mL.[1] The introduction of bulky hydrophobic groups, such as cyano-biphenyl and benzodioxole, has been shown to result in potent antimicrobial agents.[3] Furthermore, certain [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives have displayed effective antimicrobial activities.[5][6]

Derivative ClassBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)Reference
Triazolo[4,5-f]-quinolinone carboxylic acidsEscherichia coli12.5 - 25-[1]
N-alkylated benzotriazole derivativesBacillus subtilis-Potent[3]
N-alkylated benzotriazole derivativesEscherichia coli-Potent[3]
1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamineE. coli-Active
1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamineB. subtilis-Active
[(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivativesS. aureus-Good[5][6]
[(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivativesB. subtilis-Good[5][6]
[(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivativesE. coli-Good[5][6]
1H-Benzotriazol-1-yl(2-hydroxy-5-[(E)phenyldiazenyl]phenyl)methanoneVarious-Good to Moderate[3]
Benzotriazole-based β-amino alcoholsStaphylococcus aureus8 - 64 (µM)-[7]

Comparative Efficacy Against Fungal Strains

The antifungal potential of this compound derivatives is equally significant, with studies reporting activity against a variety of pathogenic fungi, including Candida and Aspergillus species.

For example, certain 1-(1H-benzo[d][1][8]triazole-1-carbonyl) derivatives have shown excellent antifungal activity against Candida albicans, with MIC values as low as 62.5 µg/mL.[9] The introduction of chloro, methyl, and dimethyl hydrophobic groups on the benzotriazole ring has led to compounds effective against both Candida and Aspergillus species, with MIC values ranging from 12.5 to 25 μg/mL against Aspergillus niger.[3] Some derivatives have been found to be active against up to six different fungal pathogens.[1][10]

Derivative ClassFungal StrainMIC (µg/mL)Zone of Inhibition (mm)Reference
1-(1H-benzo[d][1][8]triazole-1-carbonyl) derivativesCandida albicans62.5-[9]
5,6-substituted benzotriazoles (-Cl, -CH₃)Candida albicans1.6 - 25-[3]
5,6-substituted benzotriazoles (-Cl, -CH₃)Aspergillus niger12.5 - 25-[3]
1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamineCandida albicans-Active
[(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivativesC. albicans-Good[5][6]
[(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivativesA. niger-Good[5][6]
1H-Benzotriazol-1-yl(2-hydroxy-5-[(E)phenyldiazenyl]phenyl)methanoneVarious-Good to Moderate[3]

Experimental Protocols

The evaluation of the antimicrobial and antifungal efficacy of this compound derivatives typically involves standard microbiological techniques.

Synthesis of this compound Derivatives

A common synthetic route involves the reaction of benzotriazole with various substituted aldehydes and ammonium (B1175870) chloride in ethanol, followed by refluxing. Another approach is the treatment of benzotriazole with substituted aromatic aldehydes and ammonium chloride in ethanol. The synthesized compounds are then purified, often by recrystallization, and their structures are confirmed using spectroscopic methods such as IR and 1H NMR.

Synthesis_Workflow A Benzotriazole C Reaction Mixture (e.g., with NH4Cl, Ethanol) A->C B Substituted Aldehyde / Acyl Halide B->C D Reflux / Stirring C->D E Crude Product D->E F Purification (Recrystallization) E->F G Characterization (IR, NMR, Mass Spec) F->G H Pure this compound Derivative G->H Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Microbial Culture (Bacteria/Fungi) C Inoculate Agar Plates / Broth A->C B Test Compound Solution (in DMSO) D Apply Test Compound (Wells / Dilutions) B->D C->D E Incubate D->E F Measure Zone of Inhibition (mm) (Agar Well Diffusion) E->F G Determine MIC (µg/mL) (Broth Microdilution) E->G Proposed_MoA cluster_fungi Antifungal Action cluster_bacteria Antibacterial Action (Hypothesized) A This compound Derivative B N-myristoyl transferase (Fungal Enzyme) A->B Binds to C Inhibition of Myristoylation A->C Inhibits B->C D Disruption of Fungal Cell Membrane Integrity C->D E Fungal Cell Death D->E F This compound Derivative G Bacterial Cell Wall / Membrane F->G Interacts with H Essential Bacterial Enzymes F->H Inhibits I DNA Replication Machinery F->I Interferes with J Disruption of Cell Integrity / Metabolism G->J H->J I->J K Bacterial Cell Death J->K

References

A comparative analysis of benzotriazole-based corrosion inhibitors on different metal surfaces

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Benzotriazole-Based Corrosion Inhibitors on Diverse Metal Surfaces

An Objective Guide for Researchers and Scientists

Benzotriazole (B28993) (BTA) and its derivatives are a cornerstone in the field of corrosion science, widely recognized for their efficacy in protecting various metals from degradation.[1][2][3] This guide provides a comparative analysis of BTA's performance across different metal substrates, supported by experimental data and detailed methodologies. The primary mechanism involves the formation of a stable, thin protective film on the metal surface, which acts as a barrier against corrosive agents.[4][5]

Mechanism of Action: A Protective Shield

Benzotriazole functions by chemically adsorbing onto the metal surface, where it forms a complex, polymeric film.[4][6] This film, often just a few nanometers thick, is insoluble and acts as a physical barrier, inhibiting both anodic (metal dissolution) and cathodic (oxygen reduction) reactions that drive corrosion.[4][7] On copper, for instance, BTA forms a Cu(I)-BTA complex through covalent and coordination bonds involving the triazole ring's nitrogen atoms.[8][9][10] This protective layer effectively passivates the surface against aggressive ions.[8]

General Corrosion Inhibition Mechanism of Benzotriazole (BTA) cluster_0 Corrosive Environment cluster_1 Metal/Solution Interface CorrosiveSpecies Corrosive Species (e.g., O₂, H₂O, Cl⁻) MetalSurface Metal Surface (Anodic/Cathodic Sites) CorrosiveSpecies->MetalSurface Attack BTA_mol BTA Molecules Adsorption Adsorption of BTA BTA_mol->Adsorption Migrate to surface Complexation Complexation (e.g., Cu(I)-BTA) Adsorption->Complexation ProtectiveFilm Stable Protective Film (Barrier Layer) Complexation->ProtectiveFilm ProtectiveFilm->MetalSurface Inhibits Corrosion

Caption: General corrosion inhibition mechanism of Benzotriazole (BTA).

Performance on Key Metal Surfaces

The effectiveness of benzotriazole varies significantly with the metal substrate due to differences in surface chemistry and the nature of the resulting protective film.

Copper and Copper Alloys

BTA is exceptionally effective for copper and its alloys, often considered the benchmark inhibitor for these materials.[6][9][11] It forms a highly stable, polymeric Cu(I)-BTA complex that provides excellent protection in acidic, neutral, and alkaline solutions.[6][9] The inhibition efficiency can approach 100% even at low concentrations.[6][9] The protective film is chemisorbed and strongly bonded to the copper surface, preventing both uniform corrosion and localized attack like pitting.[6][9]

Steel and Iron Alloys

On steel surfaces, BTA forms a polymer-like iron-azole film.[7] This layer, containing Fe-triazole bonds, can effectively inhibit both uniform and localized corrosion, particularly in neutral solutions containing chloride ions.[7] While BTA is a good inhibitor for steel, its efficiency can be influenced by the specific alloy and the corrosive environment.[3][12] It is often used in combination with other inhibitors, such as carboxylates, to create a synergistic effect that enhances protection.[3]

Aluminum and Aluminum Alloys

The inhibition mechanism of BTA on aluminum is distinct from that on copper or steel.[1][13] BTA does not readily form a dense, protective complex with the aluminum oxide surface itself.[1][13] Instead, its primary role is to block corrosion initiation sites, particularly copper-containing intermetallic particles present in many aluminum alloys.[1][13] By forming complexes with these copper-rich sites, BTA prevents the galvanic corrosion that they would otherwise accelerate.[1] There is also evidence that BTA can act as a weak inhibitor for aluminum in some aqueous environments.[6]

Zinc and Galvanized Steel

Benzotriazole is also an effective corrosion inhibitor for zinc and galvanized steel.[8][14][15] The protective mechanism involves the formation of a ZnO/Zn(II)-BTA polymer surface film.[14][16] This layer acts as a barrier, increasing the polarization resistance and protecting the zinc surface from aggressive ions like chlorides.[15][17]

Quantitative Performance Data

The following table summarizes the reported inhibition efficiency (IE%) of benzotriazole on various metals under different experimental conditions. Inhibition efficiency is a key metric calculated from the reduction in corrosion rate in the presence of the inhibitor.

Metal/AlloyCorrosive MediumBTA ConcentrationInhibition Efficiency (IE%)Experimental MethodReference
Copper0.1 N Acetic Acid1.0 g/L99%Weight Loss[6]
Copper0.1 N Hydrochloric Acid1.0 g/L96%Weight Loss[6]
Copper0.1 N Sulfuric Acid1.0 g/L98%Weight Loss[6]
CopperSynthetic Tap Water1 mM99.91%EIS[9]
Copper3.5% NaCl10 mM~80% (Implied)Mass Loss (Flow)
Mild SteelArtificial Seawater500 ppm~90%EIS[18]
Aluminum AlloyArtificial Seawater500 ppm~75%EIS[18]
Cu-37Zn AlloyChloride Solution0.01 MSignificant InhibitionEIS / Potentiodynamic[15]
Zinc0.5 M NaCl10 mMEfficient InhibitionEIS / Potentiodynamic[14][16]

Experimental Protocols

The evaluation of corrosion inhibitors relies on a suite of standardized electrochemical and surface analysis techniques.

Typical Experimental Workflow

A systematic workflow is essential for the comparative analysis of corrosion inhibitors. This involves careful preparation of metal samples, controlled exposure to the corrosive environment with and without the inhibitor, and subsequent analysis using various techniques to quantify performance.

Typical Experimental Workflow for Inhibitor Evaluation A 1. Metal Coupon Preparation (Polishing, Cleaning) B 2. Immersion in Corrosive Medium A->B C1 Control Group (No Inhibitor) B->C1 C2 Test Group (With BTA Inhibitor) B->C2 D 3. In-situ / Ex-situ Analysis C1->D C2->D E1 Electrochemical Tests (EIS, Polarization) D->E1 E2 Surface Analysis (SEM, XPS) D->E2 F 4. Data Analysis & Comparison E1->F E2->F G Calculate Inhibition Efficiency (IE%) Compare Surface Morphology Determine Film Composition F->G

Caption: Workflow for evaluating the performance of corrosion inhibitors.

Electrochemical Measurements

These techniques probe the kinetics of corrosion reactions at the metal-electrolyte interface.

  • Potentiodynamic Polarization: This method involves scanning the potential of the metal sample and measuring the resulting current. The data is plotted as a Tafel plot (log(current) vs. potential). From this plot, the corrosion potential (Ecorr) and corrosion current density (icorr) are determined. The inhibition efficiency (IE%) is calculated using the following equation:

    IE% = [ (icorr_uninhibited - icorr_inhibited) / icorr_uninhibited ] * 100 where icorr_uninhibited and icorr_inhibited are the corrosion current densities without and with the inhibitor, respectively.[9]

  • Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-electrolyte interface over a range of AC frequencies. The data is often represented as a Nyquist plot. By fitting the data to an equivalent electrical circuit model, parameters like the polarization resistance (Rp) can be extracted. A higher Rp value indicates better corrosion resistance. The inhibition efficiency can be calculated as:

    IE% = [ (Rp_inhibited - Rp_uninhibited) / Rp_inhibited ] * 100 where Rp_uninhibited and Rp_inhibited are the polarization resistances without and with the inhibitor.[9]

Surface Analysis Techniques

These methods provide information about the surface morphology and the composition of the protective film.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface. It is crucial for confirming the formation of the metal-BTA complex film and identifying its components (e.g., Cu(I)-BTA, Zn(II)-BTA, oxides).[9][14][16]

  • Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the metal surface morphology. By comparing images of samples exposed to corrosive media with and without BTA, the effectiveness of the inhibitor in preventing surface damage, such as pitting and general corrosion, can be visually assessed.[9]

References

Quantitative structure-activity relationship (QSAR) studies of benzotriazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into 2D- and 3D-QSAR approaches for the development of novel antiproliferative agents, providing researchers with a comparative framework for model selection and interpretation.

In the quest for novel anticancer therapeutics, benzotriazole (B28993) and its derivatives have emerged as a promising scaffold due to their diverse biological activities. Quantitative Structure-Activity Relationship (QSAR) modeling plays a pivotal role in rationally designing more potent and selective drug candidates by establishing a mathematical correlation between the chemical structure and biological activity. This guide provides a comparative analysis of two distinct QSAR methodologies applied to benzotriazole and structurally related triazole derivatives as anticancer agents: a three-dimensional (3D-QSAR) study employing Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), and a two-dimensional (2D-QSAR) study based on topological and physicochemical descriptors.

This comparison is designed to offer researchers, scientists, and drug development professionals an objective overview of the performance, data requirements, and interpretive power of these different computational approaches, supported by experimental data and detailed protocols.

Comparative Overview of QSAR Studies

Two key studies form the basis of this comparison. "Study 1" is a 3D-QSAR and molecular docking investigation on a series of benzotriazole derivatives as antiproliferative agents.[1][2][3] "Study 2" is a 2D-QSAR analysis of 1,2,3-triazole derivatives, a structurally related class of compounds, and their cytotoxic activity against various cancer cell lines.[4]

FeatureStudy 1: 3D-QSAR (CoMFA/CoMSIA) on BenzotriazolesStudy 2: 2D-QSAR on 1,2,3-Triazoles
Compound Class Benzotriazole Derivatives1,2,3-Triazole Derivatives
Biological Activity Antiproliferative Activity (against HeLa cells)Cytotoxic Activity (against HuCCA-1, HepG2, A549, MOLT-3 cells)
Number of Compounds Dataset of 38 compounds (29 training, 9 test)Dataset of 32 compounds
QSAR Methodology CoMFA and CoMSIAMultiple Linear Regression (MLR) using 2D descriptors
Key Descriptors Steric and Electrostatic Fields (CoMFA); Steric, Electrostatic, Hydrophobic, H-bond Donor & Acceptor Fields (CoMSIA)Topological, electronic, and physicochemical descriptors
Statistical Validation CoMFA: q² = 0.647, r² = 0.968, r²_pred = 0.687CoMSIA: q² = 0.685, r² = 0.928, r²_pred = 0.555HuCCA-1 model: R_cv = 0.8957, RMSE_cv = 0.2562
Key Findings The 3D contour maps identified specific regions where steric bulk and electrostatic interactions positively or negatively influence antiproliferative activity, providing a visual guide for structural modification.The 2D-QSAR models identified specific molecular properties and structural fragments that are crucial for cytotoxic activity, allowing for the prediction of activity for new compounds based on their 2D structure.

Experimental Protocols

The biological activity data for both QSAR studies were generated using the MTT assay, a standard colorimetric method for assessing cell viability.

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Benzotriazole derivatives (dissolved in DMSO)

  • 96-well plates

  • Microplate reader

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are harvested and seeded into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The benzotriazole derivatives are serially diluted in culture medium to achieve a range of final concentrations. The medium from the wells is replaced with 100 µL of the medium containing the test compounds. A control group of cells is treated with medium containing the same concentration of DMSO used for the test compounds.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, 10-20 µL of the MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization of Formazan: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Visualizing QSAR Workflows and Comparisons

To better understand the methodologies and their relationships, the following diagrams are provided.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_validation Model Validation cluster_application Application Data Dataset of Benzotriazole Derivatives Activity Biological Activity Data (e.g., IC50) Descriptors Molecular Descriptor Calculation Activity->Descriptors Split Dataset Splitting (Training/Test Set) Descriptors->Split Model QSAR Model Generation Split->Model Internal Internal Validation (q², r²) Model->Internal External External Validation (r²_pred) Internal->External Interpretation Model Interpretation & SAR External->Interpretation Prediction Prediction for New Compounds Interpretation->Prediction

Caption: A generalized workflow for Quantitative Structure-Activity Relationship (QSAR) modeling.

QSAR_Comparison cluster_3D Study 1: 3D-QSAR (CoMFA/CoMSIA) cluster_2D Study 2: 2D-QSAR A3D 3D Molecular Alignment B3D Grid-based Field Calculation (Steric, Electrostatic, etc.) A3D->B3D C3D PLS Analysis B3D->C3D D3D 3D Contour Maps C3D->D3D QSAR_Goal Predicting Anticancer Activity D3D->QSAR_Goal Provides visual insights for structural modification A2D 2D Structure Input B2D Calculation of 0D-2D Descriptors (Topological, Constitutional, etc.) A2D->B2D C2D Multiple Linear Regression (MLR) B2D->C2D D2D QSAR Equation C2D->D2D D2D->QSAR_Goal Provides predictive mathematical model

Caption: A comparison of the logical flow between 3D-QSAR and 2D-QSAR methodologies.

Conclusion

Both 2D- and 3D-QSAR methodologies offer valuable insights into the structure-activity relationships of benzotriazole and related triazole derivatives as anticancer agents. The choice between these approaches depends on the specific research goals and available resources.

  • 3D-QSAR (CoMFA/CoMSIA) provides a detailed, three-dimensional understanding of the steric and electronic requirements for biological activity. The resulting contour maps are highly intuitive and offer direct guidance for the structural modification of lead compounds. However, this approach is sensitive to the alignment of the molecules and can be more computationally intensive.

  • 2D-QSAR offers a less computationally demanding approach that can be highly predictive. It is particularly useful when a large and diverse dataset is available and when the primary goal is to quickly screen new compounds or to identify key physicochemical properties that govern activity. The resulting models, in the form of mathematical equations, are straightforward to interpret and apply.

References

A Comprehensive Guide to the Performance of Novel Benzotriazole-Based Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and reliable methods for the formation of amide and ester bonds is a cornerstone of modern organic synthesis, with profound implications for drug discovery, materials science, and the synthesis of complex natural products. For decades, reagents based on the benzotriazole (B28993) scaffold have been instrumental in facilitating these crucial transformations. This guide provides an objective, data-driven comparison of the performance of established and novel benzotriazole-based reagents, offering insights into their efficacy, scope of application, and practical handling. We present quantitative data, detailed experimental protocols, and logical workflow visualizations to assist researchers in selecting the optimal reagent for their synthetic challenges.

The Evolving Landscape of Benzotriazole-Based Coupling Reagents

Benzotriazole-based reagents have long been favored in peptide synthesis and other acylation reactions due to their ability to form highly reactive activated esters, which readily couple with amines and alcohols while minimizing side reactions such as racemization.[1] The classical benzotriazole-derived reagents include 1-Hydroxybenzotriazole (HOBt) and its uronium/aminium and phosphonium (B103445) salt derivatives like HBTU, HATU, and HCTU.[2][3]

More recently, novel reagents have emerged to address some of the limitations of the classical reagents, such as safety concerns (benzotriazole derivatives can be explosive) and the demand for even higher efficiency.[3] A notable example is COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), an oxime-based uronium salt that offers a safer and often more efficient alternative to its benzotriazole-based counterparts.[2][3]

Performance Data: A Quantitative Comparison

The efficacy of a coupling reagent is primarily assessed by its ability to achieve high yields and purity while minimizing the loss of stereochemical integrity (racemization). The following tables summarize the performance of key benzotriazole-based reagents and their alternatives in various applications.

Table 1: Comparison of Coupling Efficiency and Purity in Peptide Synthesis

ReagentModel Peptide/SystemCoupling TimeCrude Purity (%)Yield (%)Source(s)
HBTU Difficult Sequences (e.g., ACP(65-74))StandardModerateModerate[4]
HATU Difficult Sequences (e.g., ACP(65-74))StandardHighHigh[4]
HCTU Difficult Sequences (e.g., ACP(65-74))StandardHighHigh[4]
COMU Difficult Sequences (e.g., ACP(65-74))StandardHighHigh[4]
PyBOP ACP (65-74)2 x 1 min48.11-[5]
HATU ACP (65-74)2 x 1 min83.63-[5]
HCTU ACP (65-74)2 x 1 min79.86-[5]
N-Boc-Ala-Phe-OMe Synthesis
N-Boc-BenzotriazoleN/AN/A>95~85-90[6]
HATU N/AN/A>98~95[6]

Table 2: Racemization Levels with Different Coupling Reagents

ReagentModel System% D-Isomer (Racemization)Source(s)
HBTU Fmoc-Ser(tBu)-OH + H-L-Leu-OtBuHigh[7]
HATU Fmoc-Ser(tBu)-OH + H-L-Leu-OtBuLow[7]
HCTU GeneralReduced vs. BOP[5]
COMU GeneralReduced vs. HBTU/HATU[8]
DEPBT Fmoc-Ser(tBu)-OH + H-L-Leu-OtBuVery Low[7]

Table 3: Reactivity in Challenging Aza-Peptide Synthesis

ReagentReaction Half-life (min)Acylation Yield (%)Source(s)
COMU 17Nearly complete[9]
PyOxim ~17Nearly complete[9]
HATU 40Nearly complete[9]
HCTU 40~50[9]
TBTU 150~60-70[9]
PyBOP 150~60-70[9]

Beyond Peptides: Applications in Broader Organic Synthesis

While peptide synthesis has been the primary proving ground for these reagents, their utility extends to other areas of organic synthesis requiring efficient acylation.

  • Natural Product Synthesis: HATU has been utilized in the macrocyclization of complex molecules and in the total synthesis of natural products like dehydrodidemnin B.[6]

  • Esterification and Macrolactonization: Benzotriazole esters, formed in situ using reagents like EDC and HOBt, are effective intermediates for the macrolactonization of ω-hydroxy acids and the esterification of sterically hindered alcohols.[10][11] Uronium-based reagents such as COMU, TBTU, and TATU have also been shown to be excellent for preparing a wide range of esters under mild conditions.[12][13]

  • Synthesis of Small Molecules and Heterocycles: The versatility of the benzotriazole group as both an activating group and a good leaving group has been exploited in the synthesis of various heterocyclic compounds.[4]

Experimental Protocols

To facilitate the objective comparison of these reagents in a laboratory setting, detailed experimental protocols for key assays are provided below.

General Protocol for a Comparative Coupling Reaction in Solid-Phase Peptide Synthesis (SPPS)

This protocol allows for the direct comparison of the efficiency of different coupling reagents.

  • Resin Preparation: Begin with a pre-loaded resin (e.g., Rink Amide resin) and remove the N-terminal Fmoc protecting group using a standard deprotection protocol (e.g., 20% piperidine (B6355638) in DMF).

  • Reagent Preparation: Prepare stock solutions of the Fmoc-protected amino acid, the coupling reagents to be tested (e.g., HATU, HCTU, COMU), and a suitable base (e.g., DIPEA) in DMF.

  • Coupling Reaction: Divide the deprotected resin into equal portions. To each portion, add the Fmoc-amino acid solution followed by the respective coupling reagent and base. Allow the reactions to proceed for a standardized time (e.g., 1 hour) at room temperature with agitation.

  • Washing: After the coupling, thoroughly wash the resin with DMF and then DCM to remove any unreacted reagents and byproducts.

  • Cleavage and Deprotection: Treat a small, dried sample of each resin with a cleavage cocktail (e.g., 95:2.5:2.5 TFA/TIS/H₂O) for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.[2]

  • Analysis: Precipitate the cleaved peptide in cold diethyl ether, dissolve the crude peptide in a suitable solvent, and analyze by RP-HPLC to determine the yield and purity.[2]

Protocol for Quantifying Racemization

This protocol outlines a method to determine the extent of epimerization during a coupling reaction.

  • Model Dipeptide Synthesis: Synthesize a model dipeptide known to be susceptible to racemization (e.g., coupling a protected amino acid to a chiral amino acid ester).

  • Peptide Hydrolysis: Hydrolyze the purified dipeptide to its constituent amino acids by treating it with 6N HCl at 110°C for 24 hours.[9]

  • Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent).

  • Chiral Analysis: Analyze the derivatized amino acids using RP-HPLC. The different stereoisomers (L and D) of the derivatized amino acids will have different retention times, allowing for their quantification.

  • Calculation: The percentage of racemization is calculated by comparing the peak area of the D-amino acid derivative to the total peak area of both the L- and D-amino acid derivatives.[9]

Visualizing the Workflow and Mechanisms

Diagrams generated using Graphviz can provide a clear visual representation of experimental workflows and reaction pathways.

Amide_Bond_Formation Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Ester Activated Intermediate (e.g., OAt-ester) Carboxylic_Acid->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU, COMU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Amide_Bond Amide Bond (R-CO-NH-R') Activated_Ester->Amide_Bond Amine Amine (R'-NH2) Amine->Amide_Bond Byproducts Byproducts

Caption: General mechanism of amide bond formation using coupling reagents.

Experimental_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Analysis Analysis Resin_Prep 1. Resin Preparation (Fmoc Deprotection) Coupling 2. Coupling Reaction (with different reagents) Resin_Prep->Coupling Washing 3. Resin Washing Coupling->Washing Cleavage 4. Cleavage from Resin Washing->Cleavage Purification 5. Peptide Precipitation & Purification Cleavage->Purification HPLC 6. RP-HPLC Analysis (Yield & Purity) Purification->HPLC Racemization_Analysis 7. Racemization Analysis (Hydrolysis, Derivatization, Chiral HPLC) Purification->Racemization_Analysis

Caption: Experimental workflow for the comparative evaluation of peptide coupling reagents.

Conclusion

The selection of a coupling reagent is a critical decision in organic synthesis that can significantly impact the outcome of a reaction. While traditional benzotriazole-based reagents like HBTU and HATU remain valuable tools, novel reagents such as COMU offer significant advantages in terms of safety, solubility, and, in many cases, performance.[2][3] For routine applications, cost-effective options may be suitable; however, for challenging syntheses involving sterically hindered substrates or those prone to racemization, the use of more advanced and potent reagents is often justified.[5] The data and protocols presented in this guide are intended to empower researchers to make informed decisions and optimize their synthetic strategies.

References

Unraveling the Stability of Benzotriazole Isomers: A Comparative DFT Study

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the inherent stability of molecular isomers is paramount for predicting their behavior and efficacy. This guide provides a comparative analysis of the stability of benzotriazole (B28993) isomers, leveraging data from Density Functional Theory (DFT) studies and experimental findings.

Benzotriazole, a bicyclic heterocyclic compound, exists primarily in two tautomeric forms: 1H-benzotriazole and 2H-benzotriazole. The position of the hydrogen atom on the triazole ring significantly influences the molecule's electronic structure, aromaticity, and overall stability. Computational studies, particularly DFT, have proven invaluable in elucidating the energetic differences between these isomers.

Relative Stability: A Tale of Two Tautomers

Computational and experimental studies have consistently shown that This compound is the more stable isomer compared to 2H-benzotriazole.[1][2] This enhanced stability is attributed to greater resonance stabilization and more favorable electronic delocalization in the 1H form.

In the gas phase, it is estimated that the 1H tautomer constitutes more than 99.99% of the equilibrium mixture.[2] This pronounced stability difference is a key factor in its prevalence and reactivity in various chemical and biological systems.

Quantitative Comparison of Benzotriazole Isomer Stability

The following table summarizes the relative energies of the 1H- and 2H-benzotriazole isomers as determined by computational studies.

IsomerComputational MethodRelative Energy (kcal/mol)Reference
This compound6-31G0.00[2]
2H-Benzotriazole6-31G> 5.7[2]

Note: The energy of the more stable isomer (this compound) is set to 0.00 kcal/mol for reference.

Experimental Corroboration

Experimental techniques have provided data that supports the computational findings.

  • UV Photoelectron Spectroscopy (UPS): UPS spectra of benzotriazole indicate the presence of a mixture of tautomers, allowing for the experimental investigation of their electronic structures.[1][3][4]

  • Thermal Analysis (TGA, DTA, DSC): Thermal analyses, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), have demonstrated that benzotriazole is thermally more stable than its non-benzofused parent, 1,2,3-triazole.[5] While not a direct comparison of the 1H and 2H isomers, it provides context on the overall stability of the benzotriazole scaffold.

Methodologies: A Closer Look at the Computational and Experimental Protocols

The insights into benzotriazole isomer stability are built upon robust computational and experimental methodologies.

Computational Protocol: Density Functional Theory (DFT)

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems.

A typical DFT workflow for comparing isomer stability involves:

  • Geometry Optimization: The molecular structure of each isomer (1H- and 2H-benzotriazole) is optimized to find its lowest energy conformation. A common functional and basis set combination for this purpose is B3LYP/6-311G++*.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Single-Point Energy Calculation: To obtain more accurate electronic energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set, such as G3(MP2)//B3LYP.[2]

  • Relative Energy Calculation: The total energies (often corrected with ZPVE) of the isomers are compared to determine their relative stability.

The following diagram illustrates the logical workflow of a comparative DFT study on benzotriazole isomers.

cluster_setup Computational Setup cluster_calc DFT Calculations cluster_analysis Analysis start Define Benzotriazole Isomers (1H and 2H) method Select DFT Functional and Basis Set (e.g., B3LYP/6-311G++*) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spe_calc Single-Point Energy (Higher Level of Theory, e.g., G3(MP2)) freq_calc->spe_calc thermo Obtain Thermodynamic Data (ZPVE, Enthalpy, Gibbs Free Energy) freq_calc->thermo rel_energy Calculate Relative Energies spe_calc->rel_energy thermo->rel_energy stability Determine Relative Stability rel_energy->stability

Caption: Workflow of a comparative DFT study on benzotriazole isomers.

Experimental Protocol: UV Photoelectron Spectroscopy (UPS)

UPS is a powerful technique for probing the electronic structure of molecules.

  • Sample Preparation: A gaseous sample of benzotriazole is introduced into a high-vacuum chamber.

  • Ionization: The sample is irradiated with a beam of monochromatic ultraviolet radiation, typically from a helium discharge lamp (He I at 21.22 eV).

  • Electron Energy Analysis: The kinetic energies of the photoemitted electrons are measured by an electron energy analyzer.

  • Spectrum Generation: A spectrum of electron counts versus binding energy (or ionization potential) is generated. The positions and intensities of the peaks in the spectrum correspond to the energies of the molecular orbitals.

  • Tautomer Analysis: By comparing the experimental spectrum with theoretically predicted spectra for each isomer, the relative abundance of the tautomers in the gas phase can be inferred.

Conclusion

The convergence of computational and experimental data provides a clear and consistent picture of the relative stability of benzotriazole isomers. The pronounced stability of the 1H tautomer is a fundamental property that governs its chemical behavior and is a critical consideration for its application in medicinal chemistry and materials science. The methodologies outlined in this guide serve as a foundation for further research into the nuanced properties of this important heterocyclic scaffold.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying 1H-Benzotriazole in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of 1H-Benzotriazole (BTR) in complex matrices. The following sections detail the experimental protocols and performance data for commonly employed techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with sample preparation methods like Solid-Phase Extraction (SPE).

Data Presentation: A Comparative Overview of Method Performance

The selection of an appropriate analytical method for the quantification of this compound is contingent on factors such as the matrix complexity, required sensitivity, and available instrumentation. The following tables summarize the quantitative performance of different methods, providing a basis for objective comparison.

Table 1: Liquid Chromatography-Based Methods

Analytical MethodMatrixSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (ng/mL)Recovery (%)Precision (RSD %)
LC-ESI-MS/MS[1]Human UrineSPE0.07 - 4.0 ng/mL----
LC-ESI-MS/MS[1]Human UrineLLE0.04 - 6.4 ng/mL----
HPLC-UV[2]Surface WaterSPE (HLB)1.9 - 3.2 µg/L-64 - 80,00087.8 - 125.60.4 - 9.4
LC-Orbitrap MS[3][4]Drinking and Surface WaterSPE0.01 µg/L-10 - 100045 - 1252 - 13
UHPLC-QToF-MS[5]Fish TissueDVUA-MSPD-0.15 - 2 ng/g-70 - 93< 9

Table 2: Gas Chromatography-Based Methods

Analytical MethodMatrixSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)LinearityRecovery (%)Precision (RSD %)
GC-MS[6]WaterDerivatization-DLLME-0.007 - 0.080 ng/mLLOQ - 20 ng/mL-< 10
HS-SPME-GCxGC-TOF-MS[7]Airport StormwaterHS-SPME--R² > 0.990≥ 80.0≤ 14.9
GC-MS[8]WastewaterUSAEME---81 - 1184.7 - 9.8

Experimental Protocols: Detailed Methodologies

A clear understanding of the experimental procedures is crucial for replicating and validating these methods. Below are detailed protocols for some of the key experiments cited.

Method 1: HPLC-UV for this compound in Surface Water[2]
  • Sample Preparation (Solid-Phase Extraction):

    • Condition an HLB solid-phase extraction cartridge.

    • Load the surface water sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with a suitable organic solvent.

    • Evaporate the eluent to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: ZORBAX SB-C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Methanol-water (55:45, v/v)

    • Detection: UV detector

Method 2: GC-MS for this compound in Water Samples[6]
  • Sample Preparation (Concurrent Derivatization-Dispersive Liquid-Liquid Microextraction):

    • To a 10 mL water sample, add 1 mL of Na₂HPO₄ (8%, w/v).

    • Add a ternary mixture of 100 µL of acetic anhydride (B1165640) (derivatizing agent), 1.5 mL of acetonitrile (B52724) (disperser solvent), and 60 µL of toluene (B28343) (extraction solvent).

    • Vortex to form a cloudy solution, allowing for simultaneous acetylation and extraction into toluene droplets.

    • Centrifuge to separate the toluene phase.

    • Inject an aliquot of the toluene phase into the GC-MS.

  • GC-MS Conditions:

    • Specific column, temperature program, and mass spectrometer parameters as detailed in the original study are required for replication.

Method 3: LC-Orbitrap MS for Polar Benzotriazoles in Water[3][4]
  • Sample Preparation (Solid-Phase Extraction):

    • Acidify the water sample to a low pH.

    • Preconcentrate the analytes using an Oasis HLB SPE cartridge (200 mg, 6 mL).[4]

    • Elute the analytes with acetonitrile.

    • Evaporate the eluate and reconstitute in a mixture of acetonitrile and water.

  • LC-MS Conditions:

    • Ionization: Positive electrospray ionization (ESI+)

    • Mass Analyzer: LTQ FT Orbitrap hybrid instrument

    • Resolution: 30,000 FWHM in full-scan acquisition mode

Mandatory Visualization: Experimental and Logical Workflows

Diagrams illustrating key processes provide a clear and concise understanding of the experimental design.

Analytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation Matrix Complex Matrix (e.g., Water, Urine, Tissue) SPE Solid-Phase Extraction (SPE) Matrix->SPE Extraction LLE Liquid-Liquid Extraction (LLE) Matrix->LLE Extraction Cleanup Extract Cleanup SPE->Cleanup LLE->Cleanup Derivatization Derivatization (for GC-MS) GC Gas Chromatography (GC) Derivatization->GC Cleanup->Derivatization HPLC HPLC / UHPLC Cleanup->HPLC MS Mass Spectrometry (MS/MS, QToF, Orbitrap) HPLC->MS UV UV Detection HPLC->UV Linearity Linearity & Range HPLC->Linearity Performance Evaluation LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Accuracy Accuracy (Recovery) HPLC->Accuracy Precision Precision (Repeatability & Reproducibility) HPLC->Precision Selectivity Selectivity / Specificity HPLC->Selectivity Robustness Robustness HPLC->Robustness GC->MS GC->Linearity Performance Evaluation GC->LOD_LOQ GC->Accuracy GC->Precision GC->Selectivity GC->Robustness

Caption: General workflow for the validation of an analytical method for this compound quantification.

This guide provides a foundational comparison to aid in the selection and validation of analytical methods for this compound. For detailed experimental parameters, it is essential to consult the primary research articles. The choice of method will ultimately depend on the specific research question, the nature of the sample matrix, and the available resources.

References

Safety Operating Guide

Proper Disposal of 1H-Benzotriazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1H-Benzotriazole is governed by a hierarchy of controls and must adhere strictly to local, state, and national regulations.[1][2] As a substance harmful to aquatic life with long-lasting effects, it is imperative that this compound waste is not allowed to enter drains, sewers, or water courses.[1][3][4] The primary disposal methods involve incineration or burial in a licensed landfill, always managed through an authorized hazardous waste collection service.[1][5]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe handling and disposal of this compound waste in a laboratory setting.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify the waste as pure this compound, a solution containing it, or contaminated materials (e.g., PPE, spill cleanup debris).

  • Segregate: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions. It is incompatible with strong oxidizing agents.[6][7]

Step 2: Personal Protective Equipment (PPE)

  • Before handling the waste, ensure you are wearing appropriate PPE.

  • Gloves: Wear impervious chemical-resistant gloves.[1]

  • Eye Protection: Use safety glasses with side-shields or chemical goggles.[4][7]

  • Respiratory Protection: For fine dust or aerosols, use a particulate filter respirator.[4]

  • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[1]

Step 3: Containment and Labeling

  • Place the this compound waste into a suitable, sealable, and clearly labeled container.[1][5][6]

  • The container should be clean, dry, and made of a material compatible with the chemical.[1]

  • The label should clearly state "Hazardous Waste" and "this compound." Include any other components of the waste mixture.

Step 4: Storage and Disposal

  • Temporary Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from heat, sparks, and ignition sources.[3][6] Store locked up.[1][3]

  • Consult Regulations: Disposal legislation varies significantly by region. Each user must consult the laws operating in their area.[1][2]

  • Professional Disposal: Arrange for collection by a licensed professional waste disposal service.[5] Do not attempt to dispose of this chemical through standard municipal waste channels.[3]

    • Preferred Option: Incineration in a licensed apparatus, potentially after mixing with a suitable combustible material.[1]

    • Alternative Option: Burial in a landfill specifically licensed to accept chemical and/or pharmaceutical wastes.[1]

  • Hierarchy of Controls: Before final disposal, consider the hierarchy of waste management: Reduction, Reuse, and Recycling.[1][2] Consult the manufacturer for potential recycling options if the material is unused and uncontaminated.[1][2]

Step 5: Accidental Spill Management

  • Evacuate and Ventilate: Clear the area of personnel and ensure adequate ventilation.[1][8]

  • Containment: Prevent the spillage from entering drains or waterways.[1][5]

  • Cleanup:

    • Wear the appropriate PPE, including respiratory protection.[1]

    • Avoid generating dust. If the material is a powder, you may moisten it first to prevent it from becoming airborne.[4]

    • Carefully sweep or vacuum up the spilled material using spark-proof tools and an explosion-proof vacuum.[4][6] Do not use compressed air hoses for cleanup.[1]

    • Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.[1][4][6]

Step 6: Empty Container Disposal

  • Empty containers may retain product residue and should be handled as hazardous waste.[9]

  • Decontaminate empty containers thoroughly before destruction or recycling.[1]

  • Observe all label safeguards until the container is cleaned or destroyed.[1] Puncturing containers to prevent reuse is a recommended practice before disposal at an authorized landfill.[2]

Safety and Chemical Data

The following table summarizes key quantitative data for this compound, essential for safety assessments during handling and disposal.

PropertyValueSource
Acute Toxicity (Oral, rat) LD50 = 560 mg/kg[6]
Acute Toxicity (Oral, mouse) LD50 = 615 mg/kg[6]
Acute Toxicity (Dermal, rat) LD50 = >1000 mg/kg[6]
Acute Toxicity (Inhalation, rat) LC50 = 1910 mg/m³/3H[6]
Flash Point 170 °C / 338 °F[7]
Melting Point 97 - 99 °C
UN Number (Transport) UN3077 (Environmentally hazardous substance, solid, n.o.s.)[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Waste Generation cluster_prep Preparation for Disposal cluster_consult Consultation & Decision cluster_action Final Disposal Action start This compound Waste (Unused, Contaminated, or Expired) consult_recycler Can material be reused or recycled? start->consult_recycler Initiate Process ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) contain Place in Sealed & Labeled Hazardous Waste Container ppe->contain store Store Securely in Designated Area contain->store consult_authority Consult Institutional EHS & Local Waste Authority store->consult_authority consult_recycler->ppe No recycle Contact Manufacturer for Recycling Options consult_recycler->recycle Yes dispose Arrange Collection by Licensed Waste Disposal Service consult_authority->dispose incinerate Incineration at Licensed Facility dispose->incinerate Preferred landfill Burial in Licensed Chemical Landfill dispose->landfill Alternative

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1H-Benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 1H-Benzotriazole. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment (PPE) strategy is critical to prevent exposure. This chemical can cause serious eye irritation, skin irritation, and may be harmful if swallowed or inhaled.[1][2] The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Protection Type Specification Rationale
Hand Protection Gauntlet-type rubber, butyl, or neoprene gloves are recommended.[3] Always inspect gloves for integrity before use.Provides a chemical-resistant barrier to prevent skin contact and irritation.[3]
Eye & Face Protection Chemical safety goggles or safety glasses with side-shields meeting OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should be worn when there is a splash hazard.[4]Prevents eye contact which can lead to serious irritation.[1]
Skin & Body Protection A chemical-resistant apron or a lab coat should be worn.[3] Closed-toe shoes are mandatory.Protects against accidental skin contact and contamination of personal clothing.[4]
Respiratory Protection Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] If dust generation is unavoidable, a NIOSH/MSHA-approved respirator is required.[3]Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation.[2]

Quantitative Glove Resistance Data

Glove Material General Suitability for Crystalline Solids Key Considerations
Nitrile GoodGood dexterity and resistance to a range of chemicals.
Neoprene ExcellentOffers good protection against a broad spectrum of chemicals.
Butyl Rubber ExcellentProvides superior resistance to many organic compounds.

Respiratory Protection Guidelines

As there are no established OSHA, NIOSH, or ACGIH occupational exposure limits for this compound, a conservative approach to respiratory protection is necessary.[4] The selection of a respirator should be based on the potential for airborne dust generation.

Operational Condition Recommended Respirator Type Assigned Protection Factor (APF)
Low dust potential (e.g., handling small quantities in a fume hood) N95, N99, or N100 filtering facepiece respirator (dust mask)10
Moderate dust potential (e.g., weighing or transferring powder outside of a fume hood) Half-mask elastomeric respirator with P95, P99, or P100 filters10
High dust potential (e.g., large-scale powder handling, spill cleanup) Full-facepiece elastomeric respirator with P100 filters or a Powered Air-Purifying Respirator (PAPR)50 (Full-facepiece) / 25-1000 (PAPR)

Procedural Guidance for Handling and Disposal

Adherence to standardized procedures is paramount when working with this compound. The following protocols provide step-by-step guidance for safe handling and disposal.

Experimental Protocol: Safe Handling of this compound Powder
  • Preparation:

    • Designate a specific work area for handling this compound, preferably within a certified chemical fume hood.

    • Ensure an eyewash station and safety shower are readily accessible.[4]

    • Assemble all necessary equipment and PPE before commencing work.

  • Donning PPE:

    • Don a lab coat, followed by chemical safety goggles and a face shield if necessary.

    • Select and inspect the appropriate chemical-resistant gloves (nitrile, neoprene, or butyl).

    • If there is a risk of dust generation, don the appropriate respiratory protection.

  • Handling:

    • Use with adequate ventilation to minimize dust generation and accumulation.[4]

    • Avoid contact with skin and eyes.[4]

    • Keep away from heat, sparks, and open flames.[4]

    • Avoid ingestion and inhalation.[4]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin after handling.

    • Clean the work area, ensuring any residual dust is appropriately collected and disposed of as hazardous waste.

    • Remove PPE in the reverse order it was donned, taking care to avoid self-contamination.

    • Wash reusable PPE as per manufacturer's instructions.

Operational Plan: Spill Cleanup

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure:

    • Alert personnel in the immediate area and evacuate if necessary.

    • Restrict access to the spill area.

    • Eliminate all ignition sources.[4]

  • Assess and Prepare:

    • Assess the extent of the spill and the required level of PPE.

    • Don the appropriate PPE, including respiratory protection if dust is present.

  • Contain and Clean:

    • For solid spills, carefully sweep or vacuum the material.[4] Avoid actions that generate dust.

    • Place the spilled material into a suitable, labeled disposal container.[4]

  • Decontaminate:

    • Clean the spill area with a suitable solvent or detergent and water.

    • Collect all cleanup materials (e.g., absorbent pads, wipes) and place them in a sealed container for hazardous waste disposal.

  • Report:

    • Report the spill to the laboratory supervisor and the appropriate environmental health and safety personnel.

Disposal Plan for this compound Waste

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.

  • Segregation:

    • Collect all this compound waste, including contaminated PPE and cleanup materials, in a dedicated, clearly labeled, and sealed container.

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

Visual Workflow Guides

The following diagrams illustrate the decision-making processes for PPE selection and the procedural steps for waste disposal.

PPE_Selection_Workflow cluster_ppe PPE Selection for this compound cluster_eye_skin Eye and Skin Protection (Mandatory) cluster_respiratory Respiratory Protection start Start: Handling this compound task_assessment Assess Task and Potential for Exposure start->task_assessment eye_protection Wear Chemical Safety Goggles task_assessment->eye_protection skin_protection Wear Lab Coat and Closed-Toe Shoes task_assessment->skin_protection decision_splash Splash Hazard? task_assessment->decision_splash face_shield Add Face Shield decision_splash->face_shield Yes decision_dust Dust Generation Potential? decision_splash->decision_dust No face_shield->decision_dust no_respirator Work in Fume Hood (No Respirator Needed) decision_dust->no_respirator Low / Contained dust_mask Use N95/P95 Respirator decision_dust->dust_mask Moderate papr Use PAPR or Full-Face Respirator decision_dust->papr High glove_selection Select Appropriate Gloves (Nitrile, Neoprene, or Butyl) no_respirator->glove_selection dust_mask->glove_selection papr->glove_selection end_ppe Proceed with Task Safely glove_selection->end_ppe

Caption: PPE selection workflow for handling this compound.

Disposal_Plan_Workflow cluster_disposal This compound Waste Disposal Plan start Start: Generation of This compound Waste collect_waste Collect all contaminated materials (solid waste, PPE, cleanup debris) start->collect_waste containerize Place in a dedicated, sealed, and compatible waste container collect_waste->containerize label_container Label container clearly: 'Hazardous Waste - this compound' containerize->label_container store_waste Store in designated hazardous waste accumulation area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal store_waste->contact_ehs end_disposal Waste Disposed of Properly contact_ehs->end_disposal

Caption: Step-by-step disposal plan for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.